1-Bromo-2,3-dichloro-5-methoxybenzene
Description
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Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMVWRQCWSDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-19-0 | |
| Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide on 1-Bromo-2,3-dichloro-5-methoxybenzene: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, polyhalogenated building blocks offer unparalleled opportunities for programmable, late-stage functionalization. 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0) is a highly specialized, sterically encumbered anisole derivative. Its unique substitution pattern—featuring halogens with orthogonal reactivities and an electron-donating methoxy group—makes it a strategic precursor for synthesizing complex biaryl pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, specifically focusing on its role in generating critical intermediates for drug discovery programs, such as MTH1 inhibitors and novel analgesics.
Physicochemical Profiling & Structural Identity
Understanding the baseline physicochemical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene is essential for predicting its behavior in organic solvents and its thermodynamic stability during high-temperature catalytic cycles. The data below synthesizes standard commercial and predicted metrics [1][2].
| Property | Value | Significance in Synthesis |
| Chemical Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | N/A |
| CAS Registry Number | 174913-19-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₅BrCl₂O | Indicates high halogen density, requiring robust catalysts. |
| Molecular Weight | 255.92 g/mol | Critical for stoichiometric calculations in micro-scale reactions. |
| Purity Standard | ≥ 95.0% - 98.0% | Trace impurities (e.g., debrominated analogs) can poison Pd catalysts. |
| Boiling Point | ~279.4 °C (Predicted) | Allows for high-temperature reactions (e.g., in DMSO or DMF) without substrate loss. |
| Density | ~1.666 g/cm³ (Predicted) | High density typical of polyhalogenated aromatics; affects phase separation during workup. |
| InChIKey | BVZMVWRQCWSDSK-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |
Data supported by commercial specifications from and cheminformatics databases like .
Mechanistic Insights: Reactivity & Synthetic Logic
The true value of 1-Bromo-2,3-dichloro-5-methoxybenzene lies in its chemoselectivity . The molecule contains two types of carbon-halogen bonds: C-Br and C-Cl.
-
Bond Dissociation Energy (BDE) Differential: The C-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C-Cl bonds (~96 kcal/mol). In palladium-catalyzed cross-coupling reactions, the Pd(0) active species will undergo oxidative addition almost exclusively at the C-Br bond.
-
Electronic Modulation: The two adjacent chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring and accelerates the initial oxidative addition of Pd(0). Conversely, the methoxy group at the 5-position provides an electron-donating resonance effect (+R), which stabilizes the resulting Pd(II) intermediate.
-
Steric Shielding: The adjacent chlorine at the 2-position creates significant steric bulk around the bromine. This necessitates the use of specialized, sterically demanding ligands (like dppf or XPhos) to facilitate the transmetallation and reductive elimination steps.
Because direct lithiation of this polyhalogenated ring is prone to side reactions (such as benzyne formation or unselective halogen-metal exchange), Miyaura Borylation is the preferred method to activate this scaffold, as detailed in patent literature for pyridine derivatives and autoimmune therapeutics.
Figure 1: Pd-catalyzed Miyaura borylation catalytic cycle highlighting chemoselectivity.
Experimental Workflows: Synthesis & Downstream Applications
The following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and analytical checkpoints to ensure the integrity of the transformation.
Workflow 1: Palladium-Catalyzed Miyaura Borylation
Objective: Convert 1-Bromo-2,3-dichloro-5-methoxybenzene into 2-(2,3-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Causality of Reagents:
-
Base (Potassium Acetate - KOAc): Why KOAc instead of K₂CO₃? Stronger bases activate the newly formed boronic ester, causing it to undergo an undesired Suzuki coupling with the unreacted starting material, yielding a symmetric biaryl byproduct. KOAc is basic enough to facilitate transmetallation but too weak to trigger the secondary Suzuki coupling.
-
Solvent (DMSO): DMSO is a highly polar aprotic solvent that effectively solubilizes KOAc and stabilizes the polar transition states of the Pd catalytic cycle at high temperatures (85–95 °C).
Step-by-Step Protocol:
-
Reaction Assembly: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 1-Bromo-2,3-dichloro-5-methoxybenzene (1.00 g, 3.91 mmol, 1.0 equiv), bis(pinacolato)diboron (1.19 g, 4.69 mmol, 1.2 equiv), and anhydrous KOAc (1.15 g, 11.7 mmol, 3.0 equiv).
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (143 mg, 0.19 mmol, 0.05 equiv).
-
Rigorous Degassing (Critical Step): Add 15 mL of anhydrous DMSO. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation. Trace O₂ will irreversibly oxidize the catalyst to inactive Pd(II) black, stalling the reaction. Backfill with ultra-pure Argon.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 5.5 hours.
-
Validation Checkpoint 1 (In-Process Control): After 4 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The system is self-validating if the starting material peak (m/z ~254, characteristic 1Br/2Cl isotope pattern) is entirely replaced by the product peak. Note: Pinacol boronic esters often partially hydrolyze on reverse-phase LC columns; look for the boronic acid mass [M+H]⁺ at m/z ~221 or the intact ester at m/z ~303.
-
Workup & Isolation: Cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate and wash with distilled water (3 x 20 mL) to partition the DMSO and inorganic salts into the aqueous layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO₂, 0% to 10% Ethyl Acetate in Hexanes) to yield the pure boronic ester.
Workflow 2: Downstream Suzuki-Miyaura Cross-Coupling
The isolated boronic ester can now be coupled with complex heteroaryl chlorides (e.g., 2-amino-6-chloropyrimidines) to build advanced pharmaceutical intermediates, a strategy heavily utilized in the synthesis of anti-inflammatory agents.
Figure 2: Synthetic workflow from halogenated building block to complex biaryl pharmacophore.
Quality Control & Analytical Validation
To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation must be applied. The structural integrity of the borylated product is confirmed through the following self-validating spectroscopic markers:
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¹H NMR (400 MHz, CDCl₃): The starting material exhibits two distinct aromatic protons at the 4- and 6-positions. Because they are meta to each other, they appear as two doublets with a small coupling constant (J ≈ 2.5–3.0 Hz). Upon successful borylation, the most diagnostic peak is the appearance of a strong, sharp singlet at δ ~1.35 ppm integrating to 12 protons , corresponding to the four equivalent methyl groups of the pinacol ester.
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¹³C NMR (100 MHz, CDCl₃): Look for the diagnostic quaternary carbon signal attached to the boron atom. Due to quadrupolar relaxation from the ¹¹B nucleus, this carbon signal is typically broadened and appears around δ 130–135 ppm.
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GC-MS: If LC-MS proves difficult due to ester hydrolysis, GC-MS (Electron Ionization, 70 eV) provides a robust alternative. The intact molecular ion [M]⁺ at m/z 302/304 (reflecting the two chlorine isotopes) will be clearly visible, definitively proving the replacement of Bromine with the Bpin moiety.
References
-
PubChemLite. "1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O)." National Center for Biotechnology Information.[Link]
- Google Patents. "US20090048306A1 - Pyridine derivatives.
- Google Patents. "WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.
A Technical Guide to 1-Bromo-2,3-dichloro-5-methoxybenzene: Properties, Synthesis, and Applications in Modern Research
Section 1: Introduction and Overview
1-Bromo-2,3-dichloro-5-methoxybenzene is a polysubstituted aromatic compound belonging to the class of halogenated anisoles. Its unique substitution pattern, featuring one bromine, two chlorine atoms, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of reactive halogens and the electron-donating methoxy group provides multiple sites for functionalization, rendering it a key intermediate for creating complex molecular architectures.
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the compound's physicochemical properties, outlines potential synthetic and analytical workflows, and explores its significant, field-proven applications, particularly in the realm of medicinal chemistry. The causality behind experimental choices and the strategic value of this molecule in modern research programs are emphasized throughout.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 174913-19-0 | [1][2] |
| Molecular Formula | C₇H₅BrCl₂O | [1][2][3] |
| Molecular Weight | 255.92 g/mol | [1][2][4] |
| IUPAC Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | [4] |
| Common Synonyms | 3-Bromo-4,5-dichloroanisole | [2] |
| InChI Key | BVZMVWRQCWSDSK-UHFFFAOYSA-N | [1][3] |
| Purity (Typical) | 97-98% |[1][2] |
Section 2: Physicochemical Properties
The physical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene are dictated by its heavy halogen atoms and the polarity imparted by the methoxy group. These features result in a dense solid with low volatility and poor aqueous solubility, characteristics that are critical for designing reaction conditions and purification strategies.
Table 2: Summary of Physical Properties
| Property | Value / Description | Source(s) / Rationale |
|---|---|---|
| Physical Form | Solid | [1] |
| Appearance | Light brown to off-white solid | [5] |
| Melting Point | Data not experimentally determined. Predicted to be a low-to-medium melting solid based on analogs like m-Bromoanisole (MP: 2 °C) and the increased molecular weight and symmetry. | [6] |
| Boiling Point | Data not experimentally determined. Predicted to be >250 °C at 760 mmHg. A related, less halogenated analog (1-Bromo-3-chloro-5-methoxybenzene) has a predicted boiling point of 236.5 °C. | [5] |
| Density | Data not experimentally determined. Predicted to be >1.6 g/cm³. A related analog (1-Bromo-3-chloro-5-methoxybenzene) has a predicted density of 1.564 g/cm³. The additional chlorine atom in the target molecule would increase this value. | [5] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). | Inferred from the nonpolar nature of halogenated benzenes. |
| Storage | Store at room temperature, sealed in a dry, well-ventilated environment. |[2] |
The high degree of halogenation contributes significantly to the molecule's lipophilicity (Predicted XlogP: 3.8[3]), a key parameter in drug design influencing membrane permeability and metabolic stability. The methoxy group, a common moiety in approved pharmaceuticals, can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic profile.
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 1-Bromo-2,3-dichloro-5-methoxybenzene is crucial before its use in any synthetic protocol. A combination of standard analytical techniques provides a definitive structural fingerprint.
Expected Spectroscopic Signatures:
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¹H NMR: The spectrum is expected to be simple, showing two aromatic protons as distinct signals (likely doublets or singlets depending on coupling constants) in the aromatic region (~6.8-7.5 ppm). A sharp singlet corresponding to the three methoxy protons will be visible upfield (~3.8-4.0 ppm).
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¹³C NMR: The spectrum will show seven distinct carbon signals: one for the methoxy carbon (~55-60 ppm) and six for the aromatic carbons in the ~110-160 ppm range, including four signals for carbons bearing a substituent (Br, Cl, OMe) and two for carbons bonded to hydrogen.
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Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is a powerful diagnostic tool for confirming the elemental composition. The monoisotopic mass is 253.89008 Da.[3][4]
Protocol 1: Standard Workflow for Quality Control Analysis
This protocol provides a self-validating system for confirming the identity and purity of a procured sample.
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Sample Preparation: Dissolve ~5-10 mg of the solid compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
Data Analysis (¹H NMR):
-
Confirm the presence of a singlet at ~3.9 ppm integrating to 3H (methoxy group).
-
Confirm the presence of two aromatic signals in the downfield region, each integrating to 1H.
-
Integrate any impurity signals relative to the main compound signals to quantify purity.
-
-
Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.
-
Data Analysis (MS):
-
Verify that the molecular ion cluster matches the theoretical isotopic pattern for C₇H₅BrCl₂O.
-
Confirm the accurate mass measurement is within 5 ppm of the theoretical value.
-
-
Final Validation: The compound's identity and purity are confirmed if both the NMR and MS data are consistent with the expected structure.
Caption: Quality control workflow for identity and purity verification.
Section 4: Core Applications in Research & Development
The true value of 1-Bromo-2,3-dichloro-5-methoxybenzene lies in its potential as a versatile intermediate. The differential reactivity of the halogen atoms can, in principle, be exploited for sequential, site-selective modifications, making it an attractive starting material for generating molecular libraries.
Medicinal Chemistry & Drug Discovery
This compound is an ideal scaffold for the synthesis of novel therapeutic agents. The benzene core can serve as a central structural motif, while the halogenated positions provide handles for introducing diversity and modulating pharmacological activity.
-
Cross-Coupling Reactions: The bromo- and chloro- substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can generate complex biaryl structures, a common motif in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles can be used to synthesize novel aromatic amines and amides, which are prevalent in centrally active agents and enzyme inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which are versatile functional groups for further transformations or for use as bioisosteres.
-
-
Scaffold for Anticancer Agents: Research on related N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo substitutions has revealed potent cytotoxic compounds that act as tubulin polymerization inhibitors.[7] This compound provides a direct entry point for synthesizing analogs with potential as antimitotic agents for oncology applications.
Caption: Potential synthetic pathways from the core compound.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related halogenated anisoles provides a strong basis for safe handling procedures. The compound should be treated as a hazardous chemical.
Table 3: Summary of Potential Hazards and Precautions
| Hazard Category | Description | Recommended Precaution | Source(s) |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or with respiratory protection. | |
| Skin Irritation | Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling. | |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Avoid breathing dust. | |
Handling and Storage Protocol:
-
Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is mandatory.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.
Section 6: Conclusion
1-Bromo-2,3-dichloro-5-methoxybenzene is a highly functionalized and synthetically versatile chemical intermediate. Its value extends beyond its basic physical properties, residing in its potential to serve as a foundational building block for complex molecules in medicinal chemistry and materials science. The presence of multiple, selectively addressable halogen atoms, combined with the influential methoxy group, makes it an asset for research programs focused on generating novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge for scientists to handle, characterize, and strategically employ this compound in their research endeavors.
Section 7: References
-
PubChem. (n.d.). 2-Bromo-1,3-dichloro-5-methoxybenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]
-
Chemsrc. (2025). m-Bromoanisole. Retrieved from [Link]
-
ChemBK. (2024). Benzene, 1-bromo-3-chloro-5-methoxy-. Retrieved from [Link]
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1-Bromo-2,3-dichloro-5-methoxybenzene molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-2,3-dichloro-5-methoxybenzene: Properties, Synthesis, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-bromo-2,3-dichloro-5-methoxybenzene, a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, propose a logical synthetic pathway based on established chemical principles, explore its potential reactivity in key cross-coupling reactions, and discuss relevant safety considerations.
Core Properties and Structural Characterization
1-Bromo-2,3-dichloro-5-methoxybenzene is a polysubstituted aromatic ether. The presence of multiple halogen atoms (bromine and chlorine) and a methoxy group on the benzene ring imparts specific reactivity and physical properties. The methoxy group is a strong activating group in electrophilic aromatic substitution, while the halogens are deactivating but act as ortho-, para-directors (though this is less relevant on a fully substituted ring). The carbon-bromine bond, in particular, serves as a key reactive handle for forming new carbon-carbon and carbon-nitrogen bonds.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrCl₂O | [1][2][3] |
| Molecular Weight | 255.92 g/mol | [1][2][4] |
| CAS Number | 174913-19-0 | [2][4] |
| Physical Form | Solid | [2] |
| InChI Key | BVZMVWRQCWSDSK-UHFFFAOYSA-N | [1][2][3] |
| Purity (Typical) | 97-98% | [2] |
| Synonyms | 3-Bromo-4,5-dichloroanisole | [4] |
Molecular Structure
The structure consists of a central benzene ring substituted with one bromo, two chloro, and one methoxy group. The substitution pattern dictates the molecule's steric and electronic properties, which are crucial for its reactivity.
Caption: 2D structure of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Proposed Synthesis Methodology
While specific literature detailing the synthesis of 1-bromo-2,3-dichloro-5-methoxybenzene is scarce, a logical and effective route can be designed based on fundamental principles of electrophilic aromatic substitution. The most direct precursor is 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole), which is commercially available.
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. In 3,4-dichloroanisole, the positions ortho and para to the methoxy group are C2, C6, and C5. Positions C3 and C4 are already occupied by chloro substituents. Position C5 is sterically hindered by the adjacent chloro group at C4. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions. Bromination would likely yield a mixture, but the target isomer is expected as a significant product.
Workflow: Electrophilic Bromination of 3,4-Dichloroanisole
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Representative Electrophilic Bromination
This protocol is a representative procedure based on standard methods for the bromination of activated aromatic rings.[5][6][7] Optimization would be required to maximize the yield of the desired isomer.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,4-dichloroanisole (1.0 eq.) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: If using elemental bromine, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq.).
-
Bromination: Dissolve bromine (Br₂, 1.0-1.1 eq.) in a small amount of CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Causality: The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is necessary to attack the aromatic ring.[6] The reaction is performed at low temperature to control the reaction rate and minimize the formation of over-brominated byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the 1-bromo-2,3-dichloro-5-methoxybenzene isomer.
Synthetic Utility and Potential Applications
Aryl halides are foundational building blocks in modern organic synthesis, primarily due to their reactivity in palladium-catalyzed cross-coupling reactions.[8] The C-Br bond in 1-bromo-2,3-dichloro-5-methoxybenzene is the most likely site for such transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester.[9] This reaction could be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the C1 position of the target molecule.
Sources
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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dichloro-5-methoxybenzene is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with desired electronic and steric properties. This guide provides a detailed overview of a plausible synthetic route to this target molecule, based on established chemical principles and reactions. The proposed synthesis is divided into two main parts: the preparation of the key intermediate, 2,3-dichloro-5-methoxyaniline, followed by its conversion to the final product via a Sandmeyer reaction.
Proposed Synthetic Pathway
The overall strategy involves a multi-step synthesis starting from a commercially available precursor, leading to the formation of the key aniline intermediate, which is then converted to the target bromo-dichloro-methoxybenzene derivative.
Caption: Proposed multi-step synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Part A: Synthesis of the Key Intermediate: 2,3-Dichloro-5-methoxyaniline
The synthesis of the crucial precursor, 2,3-dichloro-5-methoxyaniline, is proposed to proceed in three steps from 3-methoxy-5-nitroaniline.
Step 1: Synthesis of 1-Chloro-3-methoxy-5-nitrobenzene via Sandmeyer Reaction
The initial step involves the conversion of the amino group of 3-methoxy-5-nitroaniline into a chlorine atom using the Sandmeyer reaction.[1][2] This classic transformation proceeds via a diazonium salt intermediate.[3]
Reaction:
3-Methoxy-5-nitroaniline → 1-Chloro-3-methoxy-5-nitrobenzene
Causality Behind Experimental Choices:
-
Diazotization: The reaction is initiated by treating the aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl).[4] The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Chloride Catalyst: Copper(I) chloride (CuCl) is a key catalyst in the Sandmeyer reaction for introducing a chlorine atom.[1] It facilitates the decomposition of the diazonium salt and the formation of the aryl halide.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-5-nitroaniline in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (evolution of N2 gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-chloro-3-methoxy-5-nitrobenzene.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 1,2-Dichloro-3-methoxy-5-nitrobenzene via Electrophilic Aromatic Chlorination
The second step involves the introduction of a second chlorine atom onto the aromatic ring through electrophilic aromatic substitution.
Reaction:
1-Chloro-3-methoxy-5-nitrobenzene → 1,2-Dichloro-3-methoxy-5-nitrobenzene
Causality Behind Experimental Choices:
-
Directing Effects: In 1-chloro-3-methoxy-5-nitrobenzene, the methoxy group is a strongly activating ortho-, para-director. The existing chlorine atom is a deactivating ortho-, para-director, and the nitro group is a strongly deactivating meta-director. The powerful activating effect of the methoxy group will direct the incoming electrophile (Cl+) primarily to the positions ortho to it (positions 2 and 4). Position 2 is favored due to less steric hindrance compared to position 4, which is flanked by the existing chloro and nitro groups.
-
Lewis Acid Catalyst: A Lewis acid catalyst such as iron(III) chloride (FeCl3) is required to polarize the chlorine molecule (Cl2), generating a more potent electrophile (Cl+) that can attack the deactivated aromatic ring.
Experimental Protocol:
-
Charge a round-bottom flask with 1-chloro-3-methoxy-5-nitrobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl3).
-
Cool the mixture in an ice bath and bubble chlorine gas (Cl2) through the solution with stirring. Alternatively, a solution of chlorine in the reaction solvent can be added dropwise.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding water or a solution of sodium thiosulfate to remove excess chlorine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the 1,2-dichloro-3-methoxy-5-nitrobenzene by column chromatography on silica gel.
Step 3: Synthesis of 2,3-Dichloro-5-methoxyaniline via Reduction of the Nitro Group
The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine.
Reaction:
1,2-Dichloro-3-methoxy-5-nitrobenzene → 2,3-Dichloro-5-methoxyaniline
Causality Behind Experimental Choices:
-
Chemoselective Reduction: The reduction of a nitro group in the presence of aryl halides requires a chemoselective reducing agent to avoid dehalogenation.[5] Common methods include catalytic hydrogenation with specific catalysts or reduction with metals in acidic media.[6]
-
Iron in Acidic Medium: The use of iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and effective method for the reduction of aromatic nitro compounds.[7][8] This method is generally tolerant of halogen substituents.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2-dichloro-3-methoxy-5-nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,3-dichloro-5-methoxyaniline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Part B: Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene
With the key intermediate in hand, the final target molecule can be synthesized in a single step via another Sandmeyer reaction.
Step 4: Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene via Sandmeyer Reaction
Reaction:
2,3-Dichloro-5-methoxyaniline → 1-Bromo-2,3-dichloro-5-methoxybenzene
Causality Behind Experimental Choices:
-
Diazotization in Hydrobromic Acid: Similar to the first step, diazotization is carried out at low temperatures. Using hydrobromic acid (HBr) as the acidic medium provides the bromide counter-ion for the subsequent step.
-
Copper(I) Bromide: Copper(I) bromide (CuBr) is the specific copper(I) halide used to introduce a bromine atom onto the aromatic ring from the diazonium salt.[1][4]
Caption: Final Sandmeyer reaction step for the synthesis of the target molecule.
Experimental Protocol:
-
In a three-necked flask, dissolve 2,3-dichloro-5-methoxyaniline in aqueous hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the final product, 1-bromo-2,3-dichloro-5-methoxybenzene, by column chromatography or distillation under reduced pressure.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step(s) |
| 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | 187.58 | Sandmeyer reaction of 3-methoxy-5-nitroaniline |
| 1,2-Dichloro-3-methoxy-5-nitrobenzene | C7H5Cl2NO3 | 222.03 | Electrophilic chlorination of 1-chloro-3-methoxy-5-nitrobenzene |
| 2,3-Dichloro-5-methoxyaniline | C7H7Cl2NO | 192.04 | Reduction of 1,2-dichloro-3-methoxy-5-nitrobenzene |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | C7H5BrCl2O | 255.92 | Sandmeyer reaction of 2,3-dichloro-5-methoxyaniline |
Conclusion
This technical guide outlines a rational and feasible synthetic route for the preparation of 1-bromo-2,3-dichloro-5-methoxybenzene. The proposed pathway relies on well-established and robust chemical transformations, including the Sandmeyer reaction, electrophilic aromatic substitution, and nitro group reduction. By providing detailed experimental considerations and the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of novel substituted aromatic compounds for various applications in drug discovery and materials science. The successful execution of this synthesis will provide access to a unique chemical scaffold for further molecular exploration.
References
-
Ott, D. G., & Benziger, T. M. (1987). Preparation of 1, 3, 5-triamino-2, 4, 6-trinitrobenzene from 3, 5-dichloroanisole. Journal of Energetic Materials, 5(3-4), 343-354. [Link]
- Testaferri, L., Tiecco, M., Tingoli, M., Chianelli, D., & Montanucci, M. (1983). A convenient synthesis of 3,5-dichloroanisole. Synthesis, 1983(10), 751-752.
-
Google Patents. (n.d.). Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. Retrieved from [9]
-
Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link][1][2]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][3]
-
Ullah, F., & Gevorgyan, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 11(52), 32968-32984. [Link][4]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][10]
-
Google Patents. (n.d.). Reduction of aromatic nitro and nitroso compounds. Retrieved from [7]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 76-81. [Link][8]
-
Organic Reaction Mechanisms. (n.d.). Nitro Reduction. Retrieved from [Link][5]
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- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Spectral Data for 1-Bromo-2,3-dichloro-5-methoxybenzene: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 1-Bromo-2,3-dichloro-5-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected spectral characteristics based on fundamental principles of spectroscopy and data from analogous compounds. It offers a detailed examination of its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data, complete with experimental protocols and interpretive insights.
Introduction
1-Bromo-2,3-dichloro-5-methoxybenzene is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Accurate characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide will delve into the core spectroscopic methods used for this purpose, offering both predicted data and the scientific rationale behind the spectral features.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1-Bromo-2,3-dichloro-5-methoxybenzene, the presence of bromine and chlorine atoms, with their distinct isotopic distributions, gives rise to a characteristic and informative mass spectrum.
Predicted Mass Spectrometry Data
| Feature | Predicted Value |
| Molecular Formula | C₇H₅BrCl₂O |
| Monoisotopic Mass | 253.89008 Da |
| Nominal Mass | 254 g/mol |
| Predicted m/z of Adducts | [M+H]⁺: 254.89736, [M+Na]⁺: 276.87930 |
Interpretation of the Mass Spectrum
The mass spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is expected to exhibit a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern of peaks, which is a key diagnostic feature for halogenated compounds[1][2][3][4].
The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to involve the loss of the methoxy group, halogen atoms, and potentially the cleavage of the aromatic ring. The presence of a benzyl-like structure can also lead to the formation of tropylium or related stable carbocations[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms, their connectivity, and the stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is predicted to be relatively simple, reflecting the substitution pattern of the benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.3 | Doublet | 1H | Ar-H |
| ~ 6.8 - 7.1 | Doublet | 1H | Ar-H |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum
The aromatic region is expected to show two doublets, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The bromine and chlorine atoms are electron-withdrawing, which would deshield the aromatic protons, shifting them downfield. Conversely, the methoxy group is electron-donating, which would shield the protons, particularly those in the ortho and para positions. The coupling between the two aromatic protons, likely a meta-coupling, would result in small coupling constants (typically 2-3 Hz). The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C-OCH₃ |
| ~ 130 - 135 | C-Cl |
| ~ 115 - 125 | C-Br |
| ~ 110 - 120 | C-H |
| ~ 55 - 60 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum
The carbon attached to the oxygen of the methoxy group is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. The carbons bonded to the chlorine and bromine atoms will also be downfield, with their exact shifts influenced by the combined electronic effects of the substituents. The carbons bonded to hydrogen will appear at higher field strengths. The methoxy carbon itself will resonate in the typical range for such groups. The number of distinct signals in the aromatic region will confirm the substitution pattern of the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch[5][6] |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃)[5] |
| 1600 - 1585, 1500 - 1400 | Medium to Strong | Aromatic C=C stretching[6] |
| 1250 - 1000 | Strong | C-O stretch (aryl ether)[5][6] |
| 800 - 600 | Strong | C-Cl stretch[5] |
| Below 667 | Strong | C-Br stretch[5] |
Interpretation of the IR Spectrum
The IR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is expected to show characteristic absorption bands for the aromatic ring, the methoxy group, and the carbon-halogen bonds. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1400 cm⁻¹ region are indicative of the benzene ring. The aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. A strong band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers[5][6].
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 1-Bromo-2,3-dichloro-5-methoxybenzene.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the analyte from any impurities.
-
MS Detection : The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
IR Spectroscopy (ATR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Visualizations
Molecular Structure and NMR Assignments```dot
Caption: Predicted fragmentation pathways in mass spectrometry.
References
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Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved March 11, 2026, from a relevant source. [7]2. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. (2000, June 15). Journal of Chemical Information and Computer Sciences. [8]3. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chem LibreTexts. [9]4. Infrared spectroscopy correlation table. (n.d.). chemeurope.com. [10]5. NMR Shift calculator. (n.d.). Mackay and Matthews Lab. [11]6. Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. [5]7. IR Correlation Table. (n.d.). Scribd. [12]8. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem. [1]9. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). The Royal Society of Chemistry. [13]10. Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse.
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NMR Prediction. (n.d.). ACD/Labs. [14]12. 13C NMR Chemical Shift. (2022, March 9). Oregon State University. [15]13. Chapter 2.8: Correlation Charts & Tables | Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan. (2022, January 6). YouTube. [16]14. Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [2]15. 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O). (n.d.). PubChem. 16. NMR Predictor - Documentation. (n.d.). Chemaxon Docs. [17]17. 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1 H NMR. (n.d.). ChemicalBook. [18]18. Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Magnetic Resonance in Medicine.
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Interpretation of mass spectra. (n.d.). University of Arizona. [3]20. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017, April 11). The Journal of Organic Chemistry. [19]21. How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021, July 17). Quora. [20]22. Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [4]23. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers. (2025). Benchchem. [21]24. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE. (n.d.). CymitQuimica. [22]25. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0. (n.d.). Sunway Pharm Ltd. [23]26. Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Magnetic Resonance in Medicine.
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Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). (n.d.). ResearchGate. [24]28. 1-Bromo-2,3-dichlorobenzene. (n.d.). NIST WebBook. [25]29. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. [26]30. 2-Bromo-1,3-dichloro-5-methoxybenzene. (n.d.). PubChem. [27]31. Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. [6]32. 1-Bromo-2-((methoxymethoxy)methyl)benzene mass spectrometry. (2025). Benchchem. [28]33. IR Chart. (n.d.). University of California, Los Angeles.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is essential for researchers in synthetic chemistry, materials science, and drug development. This document offers a comprehensive interpretation of the spectral data, supported by established principles of NMR spectroscopy and predicted spectral values.
Introduction
1-Bromo-2,3-dichloro-5-methoxybenzene is a substituted aromatic compound with a unique substitution pattern that gives rise to a distinct NMR fingerprint. The presence of three different halogen and alkoxy substituents on the benzene ring leads to a predictable yet informative set of signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. This guide will delve into the theoretical basis for the observed chemical shifts and coupling patterns, providing a self-validating framework for the structural confirmation of this molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is characterized by signals in the aromatic and aliphatic regions. The analysis of these signals, including their chemical shift (δ), integration, and multiplicity, allows for the unambiguous assignment of each proton in the molecule.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 7.15 | Doublet (d) | 1H |
| H-6 | 6.95 | Doublet (d) | 1H |
| -OCH₃ | 3.85 | Singlet (s) | 3H |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-4 and H-6.
-
H-4 Signal (Predicted δ ≈ 7.15 ppm): This proton is situated between a chlorine atom and a methoxy group. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group influence its chemical environment. The signal is predicted to be a doublet due to coupling with the neighboring H-6 proton.
-
H-6 Signal (Predicted δ ≈ 6.95 ppm): This proton is positioned between a bromine atom and a methoxy group. Its chemical shift is influenced by these adjacent substituents. Similar to H-4, this signal is expected to be a doublet due to coupling with H-4.
-
-OCH₃ Signal (Predicted δ ≈ 3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they are expected to appear as a sharp singlet in the aliphatic region of the spectrum, with an integration value of 3H.
The predicted coupling constant (J) for the interaction between H-4 and H-6 is expected to be in the range of 2-3 Hz, which is typical for meta-coupling in a benzene ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of 1-Bromo-2,3-dichloro-5-methoxybenzene. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 | 159.5 |
| C-3 | 134.8 |
| C-2 | 133.2 |
| C-1 | 118.0 |
| C-6 | 115.5 |
| C-4 | 112.1 |
| -OCH₃ | 56.5 |
Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum relies on the understanding of how different substituents affect the chemical shifts of the carbon atoms in a benzene ring.
-
C-5 (Predicted δ ≈ 159.5 ppm): This carbon is directly attached to the electron-donating methoxy group, which causes a significant downfield shift (deshielding). This is a characteristic chemical shift for a carbon atom bearing an oxygen substituent in an aromatic ring.
-
C-3 and C-2 (Predicted δ ≈ 134.8 and 133.2 ppm): These carbons are bonded to the electronegative chlorine atoms, which also cause a downfield shift. The carbon bearing the substituent (ipso-carbon) is deshielded.
-
C-1 (Predicted δ ≈ 118.0 ppm): The carbon atom attached to the bromine atom is expected to be found in this region. The effect of bromine on the chemical shift of the ipso-carbon is less pronounced than that of chlorine.
-
C-6 and C-4 (Predicted δ ≈ 115.5 and 112.1 ppm): These are the carbons bearing hydrogen atoms. Their chemical shifts are influenced by the cumulative effects of all the substituents on the ring.
-
-OCH₃ (Predicted δ ≈ 56.5 ppm): The carbon of the methoxy group appears in the aliphatic region of the spectrum at a characteristic chemical shift for a methoxy carbon.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid 1-Bromo-2,3-dichloro-5-methoxybenzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12-15 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
Processing: The acquired Free Induction Decay (FID) should be processed using Fourier transformation, followed by phase and baseline correction.
3. ¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A larger number of scans (e.g., 256-1024) is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Processing: The FID is processed with Fourier transformation, phase correction, and baseline correction.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 1-Bromo-2,3-dichloro-5-methoxybenzene with the numbering of the atoms for NMR assignment purposes.
Caption: Molecular structure of 1-Bromo-2,3-dichloro-5-methoxybenzene with atom numbering.
Conclusion
The ¹H and ¹³C NMR spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene provide a wealth of information that is indispensable for its structural verification. The predicted chemical shifts and coupling patterns, based on established principles of substituent effects in aromatic systems, offer a reliable guide for the interpretation of experimental data. By following the outlined experimental protocol, researchers can acquire high-quality spectra to confidently confirm the identity and purity of this compound, which is a valuable precursor in various fields of chemical research and development.
References
-
NMRDB.org: An Online Resource for NMR Prediction. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Mass Spectrometry of 1-Bromo-2,3-dichloro-5-methoxybenzene: An Advanced Analytical Guide
Executive Summary
In modern drug discovery, halogenated anisole derivatives serve as critical synthetic intermediates. Specifically, 1-Bromo-2,3-dichloro-5-methoxybenzene (C₇H₅BrCl₂O) is a highly functionalized building block frequently utilized in the development of targeted therapeutics, such as allosteric inhibitors of the oncogenic phosphatase SHP2[1],[2]. For analytical chemists and drug development professionals, the accurate characterization of this molecule is paramount.
This whitepaper provides an in-depth mechanistic and practical guide to the mass spectrometry (MS) of 1-Bromo-2,3-dichloro-5-methoxybenzene. By leveraging its unique polyhalogenated isotopic signature and predictable fragmentation mechanics, we establish a self-validating analytical framework using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Ionization Strategy & Causality: Why GC-EI-MS?
As a Senior Application Scientist, selecting the correct ionization technique is the first critical decision in any analytical workflow. While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is the default for large, polar biomolecules, it is fundamentally ill-suited for halogenated anisoles.
The Causality of the Choice:
-
Lack of Ionizable Protons: 1-Bromo-2,3-dichloro-5-methoxybenzene lacks highly basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups. ESI relies on solution-phase acid-base chemistry to form[M+H]⁺ or [M-H]⁻ ions. Attempting ESI on this molecule typically results in severe ion suppression or complete signal absence.
-
Thermal Stability and Volatility: The molecule is non-polar, low-molecular-weight (MW ≈ 255.9 Da), and thermally stable. This makes it an ideal candidate for gas-phase vaporization.
-
Reproducible Fragmentation: Electron Ionization (EI) at a standardized 70 eV imparts significant, uniform excess energy to the molecule[3],[4]. This "hard" ionization guarantees the cleavage of specific bonds (such as the C-Br bond or the methoxy group), generating a reproducible fragmentation fingerprint that can be cross-referenced against NIST libraries.
Self-Validating GC-EI-MS Analytical Workflow.
Structural & Isotopic Theory: The Br₁Cl₂ Cluster
The most diagnostic feature of 1-Bromo-2,3-dichloro-5-methoxybenzene is its isotopic cluster. The presence of chlorine and bromine in a molecule is easily detected by observing the intensity ratios of ions differing by 2 amu[5].
Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[6],. Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[6],. When a single molecule contains one bromine and two chlorines, the statistical combination of these isotopes creates a highly complex, yet strictly predictable, molecular ion [M]•⁺ cluster spanning from M to M+6[7].
Logical Derivation of the Br1Cl2 Isotopic Cluster.
Table 1: Quantitative Isotopic Abundance for the [M]•⁺ Cluster
The monoisotopic mass (using 12C, 1H, 16O, 79Br, and 35Cl) is calculated at m/z 254 . Due to the probability distribution, the M+2 peak becomes the base peak of the cluster.
| Ion | Isotope Combination | Relative Abundance (Calculated) | Normalized Intensity (%) |
| M (m/z 254) | ⁷⁹Br, ³⁵Cl₂ | 1 × 9 = 9 | 60.0 |
| M+2 (m/z 256) | (⁸¹Br, ³⁵Cl₂) + (⁷⁹Br, ³⁵Cl³⁷Cl) | (1×9) + (1×6) = 15 | 100.0 (Cluster Base Peak) |
| M+4 (m/z 258) | (⁸¹Br, ³⁵Cl³⁷Cl) + (⁷⁹Br, ³⁷Cl₂) | (1×6) + (1×1) = 7 | 46.7 |
| M+6 (m/z 260) | ⁸¹Br, ³⁷Cl₂ | 1 × 1 = 1 | 6.7 |
Note: Observing this exact 60 : 100 : 47 : 7 ratio in the mass spectrum serves as a self-validating confirmation of the intact C₇H₅BrCl₂O formula.
Mechanistic Fragmentation Pathways (EI-MS)
During electron ionization, the removal of an electron is effected through a collision with a high-energy electron, causing the molecular ion to break apart into energetically favorable fragments[8]. The fragmentation of halogenated compounds is driven primarily by the stability of the resulting carbocations/oxonium ions and the relative bond dissociation energies of the C-X bonds[3],[9].
-
Loss of the Methoxy Methyl Group (-15 Da): Anisole derivatives characteristically undergo an alpha-cleavage-like process. The loss of a methyl radical (•CH₃) from the molecular ion (m/z 254) yields a highly stable phenoxide/quinonoid oxonium cation at m/z 239 .
-
Loss of Halogen Radicals: The ease of halogen cleavage depends strictly on bond strength (C-F > C-Cl > C-Br > C-I)[3]. Because the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), the primary halogen loss from the intact molecular ion is the ejection of a bromine radical (•Br, 79 Da), yielding a fragment at m/z 175 .
-
Secondary Expulsions (-28 Da): Following the loss of the methyl group, the resulting m/z 239 ion frequently expels carbon monoxide (CO, 28 Da) via ring contraction, a hallmark of phenolic and anisolic fragmentation, yielding an ion at m/z 211 .
EI-MS Fragmentation Pathway of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Table 2: Key Diagnostic Fragment Ions (70 eV EI-MS)
| m/z (Lightest Isotope) | Fragment Assignment | Neutral Loss | Mechanistic Rationale |
| 254 | [M]•⁺ | None | Intact radical cation |
| 239 | [M - CH₃]⁺ | •CH₃ (15 Da) | Cleavage of methoxy group forming stable oxonium |
| 211 | [M - CH₃ - CO]⁺ | CO (28 Da) | Ring contraction and CO expulsion |
| 204 | [M - CH₃ - Cl]•⁺ | •Cl (35 Da) | Secondary halogen radical loss |
| 175 | [M - Br]⁺ | •Br (79 Da) | Homolytic cleavage of the weakest C-Halogen bond |
(Note: All fragment ions containing halogens will retain a corresponding, albeit mathematically altered, isotopic cluster. For example, the m/z 175 ion [M - Br]⁺ retains two chlorines, and will therefore exhibit a 9:6:1 isotopic pattern at m/z 175, 177, and 179).
Self-Validating GC-EI-MS Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal system validation checks.
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of 1-Bromo-2,3-dichloro-5-methoxybenzene in 1.0 mL of MS-grade Hexane. Dilute further to a working concentration of 10 µg/mL.
-
Causality: Hexane is a non-polar, highly volatile solvent that expands predictably in the GC inlet and does not cause ionization suppression or source contamination, preserving the integrity of the MS filaments.
Step 2: Instrument Calibration & Tuning
-
Action: Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and peak widths (0.6 amu at half-height).
-
Causality: PFTBA tuning validates that the quadrupole mass analyzer is correctly calibrating the mass axis and resolving power across the entire mass range relevant to our analyte (m/z 50 to 300).
Step 3: Gas Chromatography Parameters
-
Action: Inject 1.0 µL into a Split/Splitless inlet at 250 °C (Split ratio 10:1). Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Ramp oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.
-
Causality: The 5% phenyl methyl siloxane stationary phase of the HP-5MS column offers optimal selectivity. The polarizability of the halogen atoms (Br, Cl) interacts favorably with the phenyl groups of the column, providing superior peak shape and resolution compared to a 100% dimethyl polysiloxane column.
Step 4: Mass Spectrometry Parameters
-
Action: Set the transfer line to 280 °C and the EI source to 230 °C. Acquire data in full scan mode from m/z 50 to 350 at 70 eV.
-
Causality: Maintaining the source at 230 °C prevents the condensation of the halogenated aromatic on the repeller, which would otherwise cause peak tailing and memory effects.
Step 5: Data Acquisition & Self-Validation
-
Action: Extract the ion chromatograms (EIC) for m/z 254, 256, and 258.
-
Validation Check: Calculate the area ratio of these three peaks. If the ratio deviates by more than ±5% from the theoretical 60:100:47 ratio, the system is either suffering from detector saturation (multiplier fatigue) or co-eluting matrix interference.
Conclusion
The mass spectrometric analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene is a masterclass in applied isotopic logic and gas-phase thermodynamics. By utilizing GC-EI-MS, researchers can exploit the distinct 9:15:7:1 isotopic cluster of the Br₁Cl₂ system and the predictable neutral losses of •CH₃, •Br, and CO to unequivocally confirm the identity and structural integrity of this crucial pharmaceutical intermediate.
References
-
Chemistry Steps. "Isotopes in Mass Spectrometry". Source: chemistrysteps.com. URL:[Link]
-
University of Calgary. "Ch13 - Mass Spectroscopy". Source: ucalgary.ca. URL:[Link]
-
NIST. "Chlorine - Bromine Combination Isotope Intensities". Source: nist.gov. URL: [Link]
-
MSU Chemistry. "Mass Spectrometry". Source: msu.edu. URL: [Link]
-
ACS Publications. "Targeted Degradation of the Oncogenic Phosphatase SHP2". Source: acs.org. URL: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. "Fragmentation in mass spectrometry". Source: blogspot.com. URL: [Link]
-
Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS". Source: chemguide.co.uk. URL:[Link]
Sources
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- 7. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
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Comprehensive Safety Data and Handling Protocol for 1-Bromo-2,3-dichloro-5-methoxybenzene in SHP2 Inhibitor Synthesis
In the landscape of modern drug discovery, the precise manipulation of halogenated building blocks is paramount. As a Senior Application Scientist specializing in targeted protein degradation, I frequently rely on 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0) as a foundational scaffold for synthesizing SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) PROTACs and allosteric inhibitors.
Handling this compound requires more than just a superficial reading of a Safety Data Sheet (SDS); it demands a mechanistic understanding of its reactivity and toxicological profile. This technical guide provides an authoritative, in-depth analysis of its physical parameters, hazard causality, and field-proven handling protocols, ensuring both scientific integrity and laboratory safety.
Chemical Identity and Physical Properties
Before deploying any reagent in a multi-step synthesis, verifying its physical parameters is the first step in establishing a self-validating workflow. The compound presents as a solid at room temperature, which dictates specific handling procedures regarding dust generation and static discharge.
| Property | Value | Source |
| Chemical Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | [1] |
| CAS Registry Number | 174913-19-0 | [1], |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.92 g/mol | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 279.4 ± 35.0 °C (Predicted) | [2] |
| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity Standard | ≥ 95% - 98% | [1], |
Table 1: Quantitative physical and chemical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Hazard Identification and Toxicological Causality
According to the Globally Harmonized System (GHS), 1-Bromo-2,3-dichloro-5-methoxybenzene carries a "Warning" signal word. Understanding the causality behind these hazards is critical for proactive risk mitigation.
The lipophilic nature of the methoxybenzene ring facilitates rapid dermal and mucosal absorption. Concurrently, the heavy halogen substituents (bromine and chlorine) can induce localized oxidative stress and protein alkylation upon contact with biological tissues. This dual-action mechanism is the root cause of the severe irritation observed in skin and ocular exposures.
| GHS Hazard Code | Description | Precautionary Countermeasure |
| H302 | Harmful if swallowed | P301+P312 : IF SWALLOWED: Call a POISON CENTER/doctor if unwell. |
| H315 | Causes skin irritation | P280 / P302+P352 : Wear protective gloves. Wash skin with plenty of soap and water. |
| H319 | Causes serious eye irritation | P305+P351+P338 : Rinse cautiously with water for several minutes. Remove contact lenses. |
| H335 | May cause respiratory irritation | P261 / P304+P340 : Avoid breathing dust. Move person to fresh air and keep comfortable. |
Table 2: Primary hazard statements and corresponding precautionary codes sourced from and 3[3].
Emergency Response Workflow
In the event of exposure, immediate and specific actions must be taken to halt the alkylating and irritating effects of the halogens.
Workflow for emergency response to 1-Bromo-2,3-dichloro-5-methoxybenzene exposure.
Advanced Synthetic Application: SHP2 Inhibitor Development
The primary utility of 1-Bromo-2,3-dichloro-5-methoxybenzene lies in its role as an electrophilic building block for the synthesis of (2,3-Dichloro-5-methoxyphenyl)boronic acid. This boronic acid is a critical intermediate in the conjugation of SHP2 PROTACs (e.g., linking RMC-4550 with pomalidomide) to target ERK-dependent cancers, as detailed in the4 study[4].
Field-Proven Protocol: Synthesis of (2,3-Dichloro-5-methoxyphenyl)boronic acid
This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist to confirm success before proceeding.
Step 1: Preparation of the Substrate Solution Dissolve 5.00 g (19.2 mmol, 1.00 eq) of 1-bromo-2,3-dichloro-5-methoxybenzene in 100 mL of anhydrous Tetrahydrofuran (THF) under a continuous nitrogen (N₂) atmosphere[4]. Causality: Anhydrous conditions are non-negotiable. Trace water will prematurely protonate the highly basic Grignard intermediate formed in Step 2, leading to a dechlorinated byproduct rather than the desired boronic acid.
Step 2: Metal-Halogen Exchange Cool the solution strictly to 0 °C. Dropwise, add 23.9 mL of Turbo Grignard (i-PrMgCl·LiCl, 1.30 M solution, 1.62 eq)[4]. Stir the mixture at 0 °C for 1 hour. Causality: The choice of i-PrMgCl·LiCl over standard magnesium turnings is deliberate. The LiCl breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity. This allows the bromine-magnesium exchange to occur efficiently at 0 °C, preventing the unwanted elimination of the ortho-chlorine atom (which would otherwise form a highly reactive and destructive benzyne intermediate).
Step 3: Electrophilic Borylation Introduce 10.8 mL (9.95 g, 95.8 mmol, 5.00 eq) of trimethyl borate dropwise at 0 °C, and stir for an additional 1 hour[4]. Causality: Trimethyl borate acts as the electrophile. The large excess (5.00 eq) is required to prevent the newly formed boronic ester from reacting with another equivalent of the Grignard intermediate, which would yield an unwanted borinic acid derivative.
Step 4: Hydrolysis and Isolation (Self-Validating Step) Quench the reaction by adding 51.5 mL of 1.00 M HCl (2.69 eq) at 0 °C, stirring for 1 hour[4]. Causality & Validation: The acidic quench serves a dual purpose: it neutralizes residual basic magnesium salts and actively hydrolyzes the intermediate borate ester into the free boronic acid. This step is visually self-validating; the successful formation of the product is confirmed when the organic phase separates and the product precipitates as a white solid upon concentration under reduced pressure (typical yield ~93.6%)[4].
Synthetic pathway from 1-Bromo-2,3-dichloro-5-methoxybenzene to SHP2 PROTAC.
Storage and Environmental Impact
To maintain the ≥ 98% purity standard required for sensitive catalytic cross-couplings, 1-Bromo-2,3-dichloro-5-methoxybenzene must be stored sealed in a dry environment at room temperature[1],[5]. It must be isolated from strong oxidizing agents to prevent the liberation of toxic hydrogen bromide or hydrogen chloride gases. Disposal must strictly follow halogenated organic waste protocols, utilizing high-temperature incineration equipped with acid scrubbers to mitigate environmental toxicity.
References
-
Title : 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica Source : cymitquimica.com URL : 1 (Cited as[1])
-
Title : AB542590 | CAS 174913-19-0 – abcr Gute Chemie Source : abcr.com URL : Link (Cited as)
-
Title : 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd Source : 3wpharm.com URL : 5 (Cited as[5])
-
Title : 1-bromo-2,3-dichloro-5-methoxybenzene Chemical Properties Source : chemicalbook.com URL : 2 (Cited as[2])
-
Title : 1805523-00-5 | 3-Bromo-4,5-dichlorophenol | Aryls | Ambeed.com Source : ambeed.com URL : 3 (Cited as[3])
-
Title : Targeted degradation of the oncogenic phosphatase SHP2 - PMC - NIH Source : nih.gov URL : 4 (Cited as[4])
Sources
- 1. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]
- 2. 1-bromo-2,3-dichloro-5-methoxybenzene CAS#: 174913-19-0 [amp.chemicalbook.com]
- 3. 1805523-00-5 | 3-Bromo-4,5-dichlorophenol | Aryls | Ambeed.com [ambeed.com]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd [3wpharm.com]
Thermodynamic Solvation Profiling and Application Workflows for 1-Bromo-2,3-dichloro-5-methoxybenzene
Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists
Executive Summary
In advanced pharmaceutical synthesis and materials science, the rational selection of solvents is not a matter of trial and error; it is a thermodynamic calculation. 1-Bromo-2,3-dichloro-5-methoxybenzene is a highly functionalized, polyhalogenated aromatic building block frequently utilized in complex cross-coupling reactions.
As a Senior Application Scientist, I approach the solvation of this compound by analyzing its molecular architecture. The presence of three heavy halogens and a methoxy ether linkage creates a highly polarizable, lipophilic core that dictates its behavior in organic media. This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic solvation causality, and self-validating experimental protocols required to accurately profile and utilize this compound in downstream workflows.
Physicochemical Identity & Molecular Architecture
Before predicting solubility, we must define the physical constants of the crystal lattice we are attempting to dissolve. The table below consolidates the fundamental quantitative data for 1-Bromo-2,3-dichloro-5-methoxybenzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | [1] |
| CAS Number | 174913-19-0 | [1] |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.92 g/mol | [1] |
| Physical State | Solid (at 25°C) | [1] |
| Predicted Boiling Point | 279.4 ± 35.0 °C | [2] |
| Predicted Density | 1.666 ± 0.06 g/cm³ | [2] |
Solvation Thermodynamics & Causality
To dissolve 1-Bromo-2,3-dichloro-5-methoxybenzene, the solvent must overcome the solid's crystal lattice energy. The molecule lacks hydrogen-bond donors (no -OH or -NH groups) but possesses a weak hydrogen-bond acceptor in the methoxy oxygen. However, the dominant intermolecular forces are London dispersion forces generated by the large, polarizable electron clouds of the bromine and chlorine atoms, alongside the aromatic π-system.
-
Aqueous Environments: The compound is practically insoluble in water. The thermodynamic cost of creating a cavity in the highly ordered hydrogen-bonded network of water is too high, and the molecule cannot form sufficient compensatory interactions.
-
Halogenated Solvents (DCM, Chloroform): These solvents follow the "like-dissolves-like" principle. The strong dispersion force matching between the solvent's halogens and the solute's halogens results in highly favorable enthalpies of mixing.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are exceptional because their high dipole moments and dielectric constants effectively solvate the polarizable aromatic core without requiring hydrogen bonding.
Empirical Solubility Matrix
Table 2: Estimated Solubility in Common Organic Solvents
| Solvent Class | Representative Solvent | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Strong dipole-induced dipole interactions; standard medium for cross-coupling. |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Optimal Hildebrand parameter matching via halogen-halogen dispersion forces. |
| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Favorable solvation of the aromatic π-system and ether linkage. |
| Alcohols | Methanol (MeOH) | Moderate (10 - 50 mg/mL) | Protic nature limits interaction with the hydrophobic core; heating is often required. |
| Aqueous | Water / PBS Buffer | Insoluble (<0.1 mg/mL) | Extreme hydrophobicity; inability to disrupt water's hydrogen-bond network. |
Application Insight: Solvation in Cross-Coupling Workflows
A primary application of 1-Bromo-2,3-dichloro-5-methoxybenzene is its utilization as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [3]. In a standard synthetic workflow, the compound is reacted with bis(pinacolato)diboron in the presence of potassium acetate (KOAc) and a Pd(II) catalyst, such as Pd(dppf)Cl₂ [4].
Expertise & Causality Checkpoint: Why is anhydrous DMSO universally chosen for this reaction at elevated temperatures (83°C - 95°C) [3][4]? DMSO acts as a thermodynamic homogenizer. The cross-coupling requires the co-solvation of the highly lipophilic aryl halide and the strictly inorganic base (KOAc). DMSO’s high dielectric constant (ε ≈ 46.7) dissolves the ionic reagents necessary for the transmetalation step, while its organic methyl groups solvate the bromodichloroanisole derivative, ensuring a homogeneous catalytic cycle.
Caption: Solvation and Suzuki-Miyaura cross-coupling workflow in DMSO.
Self-Validating Protocol: High-Throughput Solubility Determination
To generate empirical solubility data for drug development, a simple visual check is insufficient. The following is a rigorous, self-validating Shake-Flask methodology coupled with HPLC-UV quantification.
Phase 1: Isothermal Saturation
-
Preparation: Weigh an excess amount (~50 mg) of 1-Bromo-2,3-dichloro-5-methoxybenzene solid into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent.
-
Equilibration: Seal the vial and agitate at 300 RPM on an isothermal shaker at 25.0 ± 0.1 °C for 24 hours.
-
Mechanistic Causality: Amber glass prevents UV-induced photolytic degradation of the carbon-halogen bonds. The 24-hour timeframe ensures the crystal lattice energy is fully overcome, reaching true thermodynamic equilibrium rather than kinetic solubility.
-
System Validation Check: Visual inspection must confirm the presence of an undissolved solid pellet at 24 hours. If no solid is present, the solution is not saturated, and the data is invalid. More API must be added.
-
Phase 2: Phase Separation
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the excess solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Mechanistic Causality: Centrifugation minimizes the particulate load on the filter, preventing pressure-induced dissolution artifacts. Polytetrafluoroethylene (PTFE) is selected over nylon to prevent chemical incompatibility and degradation when using aggressive solvents like THF or DCM.
-
System Validation Check: Discard the first 200 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected fraction represents the true bulk concentration.
-
Phase 3: Chromatographic Quantification
-
Dilution: Dilute the filtrate volumetrically (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.
-
Analysis: Analyze via HPLC-UV at λ = 254 nm.
-
Mechanistic Causality: The highly conjugated aromatic ring and auxochromic methoxy/halogen groups provide strong UV chromophores, making 254 nm an optimal wavelength for highly sensitive detection.
-
System Validation Check: Run bracketing calibration standards every 10 samples. The protocol is only validated if the standard drift is < 2.0% and the injection precision (triplicate %RSD) is < 1.5%.
-
Caption: Self-validating thermodynamic solubility determination workflow.
References
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Title: 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica Source: cymitquimica.com URL: 1
-
Title: 1-bromo-2,3-dichloro-5-methoxybenzene Chemical Properties Source: chemicalbook.com URL: 2
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Title: US 2009/0048306 A1 - Pyridine derivatives Source: googleapis.com URL: 3
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Title: CA2760219C - Oligomer-containing substituted aromatic triazine compounds Source: google.com URL: 4
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Unlocking the Potential of 1-Bromo-2,3-dichloro-5-methoxybenzene: A Theoretical and Computational Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties and computational assessment of 1-Bromo-2,3-dichloro-5-methoxybenzene, a substituted anisole with significant potential in medicinal chemistry and drug development. While experimental data for this specific molecule is limited, this paper establishes a robust framework for its investigation by leveraging established computational methodologies and drawing parallels with analogous halogenated aromatic compounds. We delve into its molecular and electronic structure, predict its reactivity through quantum chemical calculations, and explore its potential to form critical interactions, such as halogen bonds, within biological systems. This guide is intended for researchers, computational chemists, and professionals in drug discovery, offering both foundational knowledge and practical, step-by-step protocols for in-silico analysis.
Introduction: The Strategic Importance of Polysubstituted Aromatics in Drug Design
The benzene ring is a cornerstone of medicinal chemistry, providing a versatile scaffold for the development of therapeutic agents. The strategic placement of various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogen atoms, in particular, have emerged as crucial components in modern drug design.[1] Once considered mere hydrophobic fillers, it is now well-established that chlorine, bromine, and iodine can act as Lewis acids, forming directional, non-covalent interactions known as halogen bonds.[2][3][4][5][6] These interactions can be pivotal in enhancing ligand-protein binding affinity and selectivity.[2][3][4][5][6]
1-Bromo-2,3-dichloro-5-methoxybenzene (Figure 1) is a compelling, yet underexplored, molecule that embodies this principle of multifunctional substitution. It presents a unique combination of a methoxy group, an electron-donating substituent, and three halogen atoms (one bromine and two chlorine), which are generally electron-withdrawing. This intricate electronic interplay suggests a nuanced reactivity profile and a high potential for engaging in various intermolecular interactions. This guide will, therefore, illuminate the theoretical underpinnings of this molecule's properties and provide a clear roadmap for its computational analysis.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 174913-19-0 | [7][8] |
| Molecular Formula | C₇H₅BrCl₂O | [7][9][10] |
| Molecular Weight | 255.92 g/mol | [7][10][11] |
| Physical Form | Solid (Yellow to white) | [7][8] |
| Canonical SMILES | COC1=CC(=C(C(=C1)Br)Cl)Cl | [9] |
| InChI Key | BVZMVWRQCWSDSK-UHFFFAOYSA-N | [7][9] |
| Predicted XlogP | 3.8 | [9] |
Table 1: Key physicochemical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene.
The predicted octanol-water partition coefficient (XlogP) of 3.8 suggests that the molecule is significantly lipophilic, a characteristic that heavily influences its pharmacokinetic profile, including membrane permeability and metabolic pathways.
In-Depth Computational Analysis: A Practical Workflow
The absence of extensive experimental data necessitates a robust computational approach to understand the properties and potential of 1-Bromo-2,3-dichloro-5-methoxybenzene. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of molecules.[12]
Computational Protocol
The following protocol outlines a standard and effective methodology for the computational analysis of halogenated aromatic compounds, executable with software packages like Gaussian, GAMESS, or Q-Chem.[13][14][15]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size, with diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) for more accurate geometries.
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Methodology: Calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
Step 3: Electronic Property Calculation
-
Objective: To understand the electronic nature of the molecule.
-
Calculations:
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[16][17][18][19][20]
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap is crucial for understanding the molecule's reactivity and kinetic stability.[1][12][21][22] A smaller HOMO-LUMO gap generally implies higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.
-
Step 4: Reactivity Descriptors
-
Objective: To quantify the molecule's reactivity.
-
Descriptors (derived from HOMO and LUMO energies):
-
Ionization Potential (I) ≈ -E(HOMO)
-
Electron Affinity (A) ≈ -E(LUMO)
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Electrophilicity Index (ω) = χ² / (2η)
-
Diagram: Computational Analysis Workflow
Caption: A streamlined workflow for the computational analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Predicted Theoretical Properties and Their Significance
Molecular Electrostatic Potential (MEP): The MEP map is anticipated to reveal a complex electrostatic landscape. The oxygen atom of the methoxy group will be a region of negative potential (red/yellow), making it a likely hydrogen bond acceptor. Conversely, the regions on the halogen atoms, particularly the bromine, along the extension of the C-Br bond, are expected to exhibit a positive electrostatic potential, known as a "σ-hole".[19][20] This positive region is the hallmark of a halogen bond donor. The presence of multiple halogens suggests the possibility of multiple halogen bonding interactions.
Frontier Molecular Orbitals (FMOs): The HOMO is likely to be distributed over the benzene ring and the methoxy group, reflecting the electron-donating nature of the methoxy substituent. The LUMO, on the other hand, is expected to have significant contributions from the halogenated carbon atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO will provide a quantitative measure of the molecule's chemical reactivity.
Relevance in Drug Development: A Scaffold for Targeted Therapies
The structural and electronic features of 1-Bromo-2,3-dichloro-5-methoxybenzene make it a highly attractive scaffold for the development of targeted therapeutics, particularly as an intermediate for more complex molecules.
The Power of Halogen Bonding in Protein-Ligand Interactions
As previously mentioned, the bromine and chlorine atoms in this molecule are potential halogen bond donors. In a protein binding pocket, these halogens can interact with Lewis basic sites such as the backbone carbonyl oxygens or the side chains of amino acids like serine, threonine, aspartate, and glutamate.[2][3][4][5][6] The directionality and strength of halogen bonds can provide crucial stabilization to a ligand-protein complex, leading to enhanced binding affinity and selectivity.[2][3][4][5][6] The presence of three halogens offers multiple opportunities for such interactions, potentially leading to a highly specific and potent inhibitor.
Diagram: Halogen Bonding in a Protein Active Site
Caption: Schematic of potential halogen bonding between the molecule and a protein active site.
Synthetic Utility: A Versatile Building Block
1-Bromo-2,3-dichloro-5-methoxybenzene can serve as a versatile starting material for the synthesis of more complex drug candidates. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse chemical moieties. The methoxy group can be demethylated to a phenol, providing another site for modification. This synthetic tractability allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. While a specific synthesis for this exact molecule is not detailed in readily available literature, general methods for the synthesis of similar polysubstituted haloanisoles often involve multi-step processes starting from simpler precursors, such as the bromination of a corresponding dichloroanisole or the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.
Conclusion and Future Directions
1-Bromo-2,3-dichloro-5-methoxybenzene represents a molecule of significant, yet largely untapped, potential for drug discovery. This in-depth technical guide has laid out a comprehensive theoretical and computational framework for its characterization. Through the application of DFT calculations, a detailed understanding of its electronic structure, reactivity, and potential for intermolecular interactions can be achieved. The pronounced capacity for halogen bonding, coupled with its synthetic versatility, positions this compound as a valuable scaffold for the development of novel therapeutics.
Future research should focus on the experimental validation of the theoretical predictions presented herein. Synthesis of the compound, followed by X-ray crystallography, would provide definitive structural information. Spectroscopic analyses (NMR, IR) would further confirm its structure and provide benchmarks for computational results. Finally, the incorporation of this scaffold into targeted drug discovery programs, guided by the computational insights outlined in this guide, could lead to the development of potent and selective modulators of various biological targets.
References
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PubChem. 1-bromo-2,3-dichloro-5-methoxybenzene. National Center for Biotechnology Information. Available at: [Link].
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Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. Available at: [Link].
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Available at: [Link].
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Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. Available at: [Link].
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Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., Guba, W., Kansy, M., & Diederich, F. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(2), 314-318. Available at: [Link].
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Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., & Luo, X. (2009). Halogen Bond - A Novel Interaction for Drug Design? Journal of Medicinal Chemistry, 52(9), 2854-2862. Available at: [Link].
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Wilcken, R., Zimmermann, M. O., Lange, A., Diederich, F. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link].
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Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153-163. Available at: [Link].
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American Elements. 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene. Available at: [Link].
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Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(29), 7748-7757. Available at: [Link].
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Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of σ-hole bonding. Journal of Molecular Modeling, 13(2), 305-311. Available at: [Link].
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Methodological & Application
Application Note: Regioselective Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene via Sterically Driven C-H Borylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Utility: 1-Bromo-2,3-dichloro-5-methoxybenzene is a highly sought-after building block in modern medicinal chemistry, particularly in the synthesis of advanced therapeutics such as targeted degraders (PROTACs) for oncogenic phosphatases like SHP2[1].
Mechanistic Divergence: Overcoming Electronic Directing Effects
The synthesis of 1-bromo-2,3-dichloro-5-methoxybenzene from 1,2-dichloro-4-methoxybenzene presents a fundamental regiochemical challenge: achieving meta-functionalization relative to a strongly activating group.
The Failure of Standard Electrophilic Aromatic Substitution (EAS)
In the starting material (1,2-dichloro-4-methoxybenzene), the methoxy (-OMe) group is a powerful π -donor that strongly activates the ring toward Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the ortho and para positions[2]. Because the para position (C1) is blocked by a chlorine atom, standard bromination (e.g., Br₂/FeBr₃ or NBS) is electronically forced to occur at the ortho position (C5). This yields the undesired isomer, 1-bromo-4,5-dichloro-2-methoxybenzene.
The Solution: Steric Control via Ir-Catalyzed C-H Borylation
To bypass this electronic bias, we must exploit a mechanism governed entirely by steric hindrance. Iridium-catalyzed C-H borylation is highly sensitive to the steric environment of the arene. In 1,2-dichloro-4-methoxybenzene:
-
C3 is flanked by both -Cl and -OMe, making it sterically inaccessible.
-
C5 is ortho to the -OMe group. The freely rotating methyl moiety of the methoxy group creates a large effective van der Waals exclusion zone.
-
C6 is ortho to the -Cl atom. Because the spherical chlorine atom exerts less dynamic steric bulk than the methoxy group, the C-H bond at C6 is the least hindered position.
By utilizing an [Ir(OMe)(cod)]₂ / dtbpy catalyst system, we can regioselectively borylate the C6 position. A subsequent stereoretentive copper-mediated halodeborylation converts the intermediate boronic ester into the target meta-brominated product.
Pathway Visualization
Figure 1: Mechanistic divergence between electronic EAS and sterically driven C-H borylation.
Experimental Protocols & Self-Validating Workflows
Protocol A: Regioselective C-H Borylation
Objective: Synthesize 2-(2,3-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%). Add dry THF (to achieve 0.5 M final concentration) and stir for 10 minutes.
-
Causality & Validation: The solution will transition to a deep red/brown color, indicating the successful formation of the active 16-electron Ir(I) catalytic species.
-
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.0 equiv) and 1,2-dichloro-4-methoxybenzene (1.0 equiv, 10 mmol).
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 80 °C for 16 hours.
-
In-Process QC: Monitor via GC-MS. The starting material peak ( m/z 176) should be fully consumed, replaced by the boronic ester intermediate ( m/z 302).
-
Workup: Cool to room temperature, concentrate in vacuo, and pass through a short silica gel plug (eluting with 10% EtOAc in Hexanes) to remove iridium residues.
Protocol B: Copper-Mediated Halodeborylation
Objective: Convert the boronic ester to 1-bromo-2,3-dichloro-5-methoxybenzene via stereoretentive ipso-substitution.
-
Solvation: Dissolve the crude boronic ester intermediate (approx. 8 mmol) in Methanol (20 mL).
-
Bromination: Prepare a solution of Copper(II) bromide (CuBr₂, 3.0 equiv, 24 mmol) in H₂O (20 mL). Add this aqueous solution dropwise to the methanolic reaction mixture.
-
Causality & Validation: CuBr₂ serves as both the oxidant and the halogen source. Using CuBr₂ in protic solvents prevents radical side-reactions at the methoxy group, ensuring strict ipso-substitution. The deep color of CuBr₂ will gradually fade as it is reduced to Cu(I) during the reaction.
-
-
Reaction: Heat the mixture to 80 °C for 12 hours.
-
Workup: Cool to room temperature and dilute with EtOAc (50 mL). Wash with saturated aqueous NH₄Cl (3 × 30 mL) to solubilize and remove copper salts. Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.
-
Purification & QC: Purify via flash column chromatography (100% Hexanes to 5% EtOAc). Verify the final product via GC-MS, looking for the characteristic isotopic cluster at m/z 254/256/258 representing one bromine and two chlorine atoms.
Quantitative Data Summary
| Reaction Step | Reagents & Catalysts | Solvent & Temp | Regioselectivity | Expected Yield |
| 1. C-H Borylation | B₂pin₂, [Ir(OMe)(cod)]₂, dtbpy | THF, 80 °C | >95:5 (C6 : C5) | 82 - 86% |
| 2. Halodeborylation | CuBr₂ | MeOH / H₂O, 80 °C | Complete Retention | 85 - 89% |
| Overall Process | - | - | - | ~73% |
References
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Targeted Degradation of the Oncogenic Phosphatase SHP2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection Source: Environmental Science & Technology (ACS Publications) URL:[Link]
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Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Copper-Mediated Halodeborylation of Arylboronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
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The Strategic Utility of 1-Bromo-2,3-dichloro-5-methoxybenzene in Modern Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. 1-Bromo-2,3-dichloro-5-methoxybenzene has emerged as a key building block, particularly in the synthesis of targeted therapies such as kinase and soluble epoxide hydrolase (sEH) inhibitors. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, and strategically placed chlorine and methoxy groups that influence electronic properties and provide vectors for further functionalization—renders it a highly valuable intermediate for medicinal chemists.
This guide provides an in-depth exploration of the applications of 1-Bromo-2,3-dichloro-5-methoxybenzene in pharmaceutical synthesis, offering detailed protocols, mechanistic insights, and a framework for its strategic implementation in drug discovery programs.
Physicochemical and Safety Data at a Glance
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 174913-19-0 | [1][2] |
| Molecular Formula | C₇H₅BrCl₂O | [1][2] |
| Molecular Weight | 255.92 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Safety Profile:
1-Bromo-2,3-dichloro-5-methoxybenzene is a chemical that requires careful handling in a laboratory environment. The following is a summary of its key hazard information.
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Application: Synthesis of a Novel Kinase Inhibitor Scaffold
Protein kinases are a significant class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural motif of 1-Bromo-2,3-dichloro-5-methoxybenzene provides an excellent starting point for the synthesis of kinase inhibitors that target the ATP-binding site.
The following section details a representative synthetic route to a novel kinase inhibitor scaffold, illustrating the practical application of this versatile intermediate.
Experimental Workflow: From Intermediate to Core Scaffold
The following diagram outlines the key transformations in the synthesis of a hypothetical, yet representative, kinase inhibitor core.
Caption: Synthetic workflow for a kinase inhibitor core.
Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6] In this protocol, the bromine atom of 1-Bromo-2,3-dichloro-5-methoxybenzene is selectively coupled with an arylboronic acid to generate a biaryl structure, a common motif in kinase inhibitors.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene
-
Arylboronic acid (e.g., 4-pyridylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Expert Insight: The choice of palladium catalyst and ligand can be critical for optimizing the reaction yield and minimizing side products. For less reactive aryl chlorides, more sophisticated catalyst systems may be required. The 3-methoxy group on the starting material can influence the electronic properties of the aromatic ring and may require fine-tuning of the reaction conditions for optimal results.
Detailed Protocol 2: Grignard Reagent Formation and Reaction
As an alternative to Suzuki coupling, the bromine atom can be converted into a Grignard reagent, a potent nucleophile for forming carbon-carbon bonds with various electrophiles, such as aldehydes or ketones.[7][8][9][10][11]
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
An electrophile (e.g., benzaldehyde)
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 mmol) in anhydrous THF (10 mL).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard reagent in an ice bath and add a solution of the electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insight: The formation of Grignard reagents is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The two chlorine atoms on the aromatic ring are generally less reactive than the bromine atom towards magnesium, allowing for selective Grignard formation at the bromo-position.
Application in Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is another important therapeutic target, particularly for cardiovascular and inflammatory diseases.[12] sEH metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the levels of EETs, offering a promising therapeutic strategy. The scaffold of 1-Bromo-2,3-dichloro-5-methoxybenzene can be elaborated into potent sEH inhibitors. For instance, the development of the clinical candidate GSK2256294, a potent and selective sEH inhibitor, highlights the importance of highly functionalized aromatic intermediates in the synthesis of such drugs.[13][14]
Logical Framework for Synthetic Route Design
The decision to use a particular synthetic strategy depends on several factors, including the desired final structure, the availability of starting materials, and the desired scale of the synthesis.
Caption: Decision-making flowchart for synthetic route design.
Conclusion
1-Bromo-2,3-dichloro-5-methoxybenzene stands as a testament to the power of well-designed chemical intermediates in accelerating drug discovery. Its unique combination of reactive sites and modulating substituents provides a versatile platform for the synthesis of complex and biologically active molecules. The protocols and insights provided herein are intended to empower researchers and scientists to effectively leverage this valuable building block in their pursuit of novel therapeutics. As the demand for more targeted and effective medicines grows, the strategic application of such intermediates will undoubtedly continue to be a cornerstone of pharmaceutical innovation.
References
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Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]
-
University of Missouri-St. Louis. Grignard Reaction. Available from: [Link]
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ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available from: [Link]
-
University of California, Irvine. 25. The Grignard Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 1. Grignard Reaction. Available from: [Link]
-
Boston University. Grignard Reaction - Synthesis of Substituted Benzoic Acids. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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American Elements. 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]
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PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Available from: [Link]
-
e-Century Publishing Corporation. Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. Available from: [Link]
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BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. Available from: [Link]
-
MDPI. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]
-
OAE Publishing Inc. Exploration of Drug Science. Available from: [Link]
-
PubMed. Development of novel benzotriazines for drug discovery. Available from: [Link]
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Frontiers. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Available from: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
-
ThaiScience. Design and molecular docking of novel 5-O-Benzoylpinostrobin derivatives as anti-breast cancer. Available from: [Link]
-
ResearchGate. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Available from: [Link]
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ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]
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Application Notes and Protocols for the Utilization of 1-Bromo-2,3-dichloro-5-methoxybenzene in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Phenyl Scaffolds in Modern Agrochemicals
The intricate design of modern agrochemicals is a testament to the continuous pursuit of enhanced efficacy, selectivity, and environmental compatibility. Within the vast chemical space of active ingredients, the substituted phenyl ring remains a cornerstone scaffold, offering a versatile platform for modulating a molecule's biological activity, physicochemical properties, and metabolic stability.[1] The strategic placement of various functional groups on this aromatic core allows for fine-tuning of interactions with biological targets, thereby influencing potency and spectrum of activity. Halogen atoms, in particular, are prevalent in agrochemical design, often enhancing metabolic stability and binding affinity.[1]
1-Bromo-2,3-dichloro-5-methoxybenzene is a unique and valuable building block for agrochemical synthesis. Its trifunctional substitution pattern—a reactive bromine atom for cross-coupling reactions, two chlorine atoms for steric and electronic influence, and a methoxy group to modulate lipophilicity and metabolic pathways—offers a rich platform for the generation of novel and potentially highly active agrochemical candidates. The bromine atom, in particular, serves as a versatile handle for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 1-Bromo-2,3-dichloro-5-methoxybenzene in the synthesis of a novel fungicide analogue, highlighting key reaction protocols and the underlying scientific rationale.
Core Application: Synthesis of a Novel Strobilurin Fungicide Analogue
To illustrate the utility of 1-Bromo-2,3-dichloro-5-methoxybenzene, we present a detailed synthetic route to a novel strobilurin fungicide analogue. Strobilurins are a class of fungicides that act by inhibiting mitochondrial respiration in fungi. Many commercial strobilurins feature a substituted phenyl ring linked to a β-methoxyacrylate pharmacophore.[3] In this example, we will construct a biaryl linkage via a Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation.[4]
Synthetic Scheme Overview
The overall synthetic strategy involves the Suzuki-Miyaura coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene with a suitable boronic acid or ester partner, followed by further functionalization to install the β-methoxyacrylate "warhead".
Caption: Synthetic workflow for the novel strobilurin analogue.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4][5] It is favored for its mild reaction conditions and broad functional group tolerance. The C-Br bond in 1-Bromo-2,3-dichloro-5-methoxybenzene is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]
Reaction:
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | 255.92 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried round-bottom flask, add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Expertise & Experience: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle through oxidative addition to the aryl bromide.[5] The aqueous base (K₂CO₃ in dioxane/water) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] The higher reactivity of the C-Br bond over the C-Cl bonds ensures regioselective coupling.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8] This reaction can be used to synthesize agrochemical scaffolds where a substituted aniline is a key structural motif.
Reaction:
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | 255.92 | 1.0 | 1.0 |
| Amine (R₂NH) | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.01 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Trustworthiness: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often rate-limiting, especially with sterically hindered substrates.[9] The strong, non-nucleophilic base, NaOtBu, is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6]
Caption: General workflow for Buchwald-Hartwig amination.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the target agrochemical analogues should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group and disappearance of the starting material signals. |
| ¹³C NMR | Appearance of new carbon signals in the aromatic region and for the newly formed C-C or C-N bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the desired product. |
| TLC/LC-MS | A single major spot/peak with the expected retention time and mass-to-charge ratio for the product. |
Conclusion and Future Perspectives
1-Bromo-2,3-dichloro-5-methoxybenzene is a highly versatile and strategically important building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective functionalization through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of a wide range of potential agrochemical candidates. The principles outlined here can be readily adapted to other cross-coupling reactions and applied to the synthesis of diverse agrochemical classes, including herbicides and insecticides, thereby contributing to the development of next-generation crop protection solutions.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Reaction scheme for the Buchwald-Hartwig amination of 1, 3,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). Retrieved from [Link]
-
Synthesis of New Agrochemicals - Semantic Scholar. (2019). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Synthesis of New Agrochemicals | springerprofessional.de. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Retrieved from [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija. (n.d.). Retrieved from [Link]
-
Agrochemicals. Preparation and mode of action. - CABI Digital Library. (1990). Retrieved from [Link]
-
Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (2026, March 8). Retrieved from [Link]
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- 9. WO2021214792A1 - Herbicide composition, formulations and methods thereof - Google Patents [patents.google.com]
Application Note: A Strategic Protocol for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and polyaryl structures, which are common motifs in bioactive molecules and functional materials.[3][4]
This guide provides an in-depth protocol for the selective cross-coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene. This substrate presents a unique synthetic challenge and opportunity due to its distinct electronic and steric features:
-
A single reactive C-Br bond: Offers a site for selective functionalization.
-
Two C-Cl bonds: Less reactive than the C-Br bond, allowing for potential subsequent coupling reactions under different conditions.[5]
-
Electron-withdrawing chloro groups: These groups activate the aryl halide towards oxidative addition, a key step in the catalytic cycle.[5]
-
An electron-donating methoxy group: Modulates the electronic character of the ring.
-
Potential steric hindrance: The substitution pattern may require careful selection of the catalyst system to ensure efficient coupling.
This document details a robust, field-proven protocol, explaining the rationale behind each component and procedural step to empower researchers to achieve high-yield, selective synthesis of novel biaryl compounds.
The Catalytic Cycle and Strategic Considerations
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
The Core Mechanism
The reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][7]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide. The base is critical here, forming a more nucleophilic "ate" complex with the boronic acid, which facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Substrate-Specific Strategy
-
Chemoselectivity: The primary strategic consideration is achieving selective coupling at the C-Br bond while leaving the two C-Cl bonds intact. The relative reactivity of aryl halides in oxidative addition follows the order I > Br > OTf >> Cl.[5] This inherent difference in reactivity forms the basis of our selective protocol. While forcing conditions can couple aryl chlorides, the milder conditions outlined here will strongly favor reaction at the bromide position.
-
Catalyst & Ligand Selection: The electronic and steric profile of 1-bromo-2,3-dichloro-5-methoxybenzene makes the choice of ligand critical. The electron-withdrawing chloro groups increase the substrate's reactivity, but steric hindrance from the ortho-chloro group can slow the reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly effective. These ligands promote the formation of monoligated palladium complexes that accelerate both the oxidative addition and reductive elimination steps, overcoming steric barriers.[10]
-
Base and Solvent System: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal. These bases are effective at activating the boronic acid for transmetalation without promoting unwanted side reactions.[9] A mixed solvent system, typically an organic solvent like dioxane or toluene with a small amount of water, is used. The water helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[11]
Detailed Experimental Protocol
This protocol describes the coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene with a generic arylboronic acid.
Reagents and Equipment
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | Aryl Halide Substrate | 1.0 equiv (1.0 mmol, 271 mg) |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Coupling Partner | 1.2 - 1.5 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 1 - 3 mol% |
| SPhos (or similar bulky phosphine ligand) | Ligand | 2 - 6 mol% (Ligand:Pd ratio of 2:1) |
| Potassium Phosphate (K₃PO₄), anhydrous | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane, anhydrous | Solvent | ~5 mL (to achieve ~0.2 M) |
| Water, degassed | Co-solvent | ~1 mL (e.g., 5:1 Dioxane:Water) |
| Schlenk flask or sealed reaction vial | Reaction Vessel | 25 mL |
| Magnetic stir bar | Stirring | - |
| Nitrogen or Argon gas supply | Inert Atmosphere | - |
| Standard glassware for workup & purification | Post-reaction processing | - |
Step-by-Step Methodology
Note: The success of this reaction is highly dependent on maintaining an inert atmosphere to prevent catalyst degradation. Standard Schlenk techniques are strongly recommended.[12]
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Addition of Solids: In the flask, combine 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), Palladium(II) Acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere Cycling: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. The use of anhydrous and degassed solvents is crucial to prevent side reactions like protodeboronation.[13]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Reaction Cooldown and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (~20 mL) and water (~20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system.3. Poor quality or wet reagents/solvents. | 1. Ensure rigorous inert atmosphere technique.[12] Degas all solvents thoroughly.[13]2. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) or use a pre-formed catalyst complex.3. Use fresh, anhydrous solvents and high-purity reagents. |
| Protodeboronation | Presence of excess water or acidic impurities leading to the replacement of the boron group with hydrogen. | 1. Use anhydrous solvents and ensure the base is anhydrous.2. Use boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[14] |
| Aryl Halide Homocoupling | Oxygen contamination can promote this side reaction. | Improve degassing procedures (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[13] |
| Difficult Purification | Residual palladium catalyst or boron-containing byproducts. | 1. During workup, wash the organic layer with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) to scavenge palladium.2. Multiple aqueous washes can help remove boronic acid residues. |
Conclusion
The protocol described provides a reliable and selective method for the Suzuki-Miyaura cross-coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene. By carefully selecting a bulky phosphine ligand and maintaining strict anhydrous and anaerobic conditions, researchers can effectively synthesize complex biaryl products in high yield. This foundational method opens the door for further functionalization at the remaining chloro-positions, enabling the creation of diverse and intricate molecular architectures for drug discovery and materials science applications.
References
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- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing).
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- Ni–Pd catalysis of the Suzuki coupling of Aryl bromides.
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- Synthesis of Biaryls | Request PDF.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
- Synthesis of Biaryls and Oligoarenes Using Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes.
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- Electrochemical synthesis of biaryls by reductive extrusion
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
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Protocol for the Chemoselective Formation of (2,3-Dichloro-5-methoxyphenyl)magnesium Bromide
An Application Note for Drug Development Professionals
Abstract
Grignard reagents are indispensable tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the preparation of a specific Grignard reagent, (2,3-dichloro-5-methoxyphenyl)magnesium bromide, from 1-bromo-2,3-dichloro-5-methoxybenzene. The protocol emphasizes the critical principle of chemoselectivity, leveraging the differential reactivity of aryl-halogen bonds to ensure the selective insertion of magnesium at the carbon-bromine bond while preserving the carbon-chlorine bonds.[4] We will delve into the mechanistic rationale behind the procedural steps, from the essential activation of magnesium metal to the stringent requirement for anhydrous conditions, providing researchers with a robust and reproducible method for synthesizing this valuable organometallic intermediate.
Scientific Principles and Experimental Rationale
The successful synthesis of a Grignard reagent from a polyhalogenated substrate hinges on a nuanced understanding of the underlying chemical principles. The choices made in this protocol are not arbitrary but are grounded in established mechanistic insights and empirical evidence.
1.1 The Principle of Chemoselectivity
The starting material, 1-bromo-2,3-dichloro-5-methoxybenzene, possesses three potential reaction sites for magnesium insertion. The selective formation of the desired Grignard reagent is governed by the bond dissociation energies of the respective carbon-halogen bonds. The reactivity of halogens in Grignard formation follows the order: I > Br > Cl > F.[4][5] The carbon-bromine bond is significantly weaker and thus has a lower activation energy for oxidative addition by magnesium compared to the more robust carbon-chlorine bonds.[4] This inherent difference in reactivity allows for the highly selective formation of (2,3-dichloro-5-methoxyphenyl)magnesium bromide under controlled conditions.
1.2 The Imperative of Anhydrous & Inert Conditions
Grignard reagents are potent nucleophiles and extremely strong bases.[1][3][5] They react readily with protic solvents, including trace amounts of water, which leads to protonolysis and the formation of the corresponding arene, thereby quenching the reagent and reducing the yield.[5][6][7]
Reaction with Water: R-MgX + H₂O → R-H + Mg(OH)X
Furthermore, atmospheric oxygen can oxidize the Grignard reagent, leading to the formation of hydroperoxides and subsequently alcohols after workup, which are often undesired side-products. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to eliminate moisture.[6][8]
1.3 Magnesium Activation: Overcoming the Passivation Layer
Commercially available magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO).[2][8][9] This layer is unreactive and effectively prevents the magnesium metal from reacting with the organic halide. To initiate the reaction, this oxide layer must be disrupted or removed. While mechanical methods like crushing or stirring can be used, chemical activation is often more reliable.[1][8]
This protocol employs 1,2-dibromoethane as an activating agent. It reacts with the magnesium surface to generate magnesium bromide and ethylene gas.[8][9] The evolution of ethylene bubbles provides a clear visual confirmation that the magnesium surface is activated and ready for the main reaction.[2][8][9]
Activation Reaction: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂
1.4 The Role of Ethereal Solvents
The use of an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is crucial.[6] These solvents do not merely act as a medium for the reaction. The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex.[5] This solvation stabilizes the organomagnesium compound and enhances its reactivity.[5][10]
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of (2,3-dichloro-5-methoxyphenyl)magnesium bromide.
2.1 Materials and Reagents
-
1-Bromo-2,3-dichloro-5-methoxybenzene (C₇H₅BrCl₂O)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (DBE)
-
Iodine crystal (optional, as an additional activator)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware (three-neck round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
2.2 Apparatus Setup
All glassware must be thoroughly dried in an oven at >120 °C for several hours and assembled hot while being flushed with a stream of dry nitrogen or argon. This process, known as flame-drying, ensures the removal of adsorbed water. The setup consists of a three-neck flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet.
2.3 Step-by-Step Procedure
-
Preparation: Place magnesium turnings (1.2 equivalents) into the flame-dried three-neck round-bottom flask. Seal the flask and continue to purge with inert gas.
-
Magnesium Activation: Add enough anhydrous THF to just cover the magnesium turnings. Using a syringe, add a few drops of 1,2-dibromoethane (approx. 3-5 mol% relative to Mg). Gentle warming with a heat gun may be applied to initiate the activation. Successful activation is indicated by the spontaneous evolution of gas bubbles (ethylene) from the magnesium surface.[9] If the reaction is sluggish, a single small crystal of iodine can be added.[11]
-
Reagent Solution Preparation: In a separate dry flask, prepare a solution of 1-bromo-2,3-dichloro-5-methoxybenzene (1.0 equivalent) in anhydrous THF. Transfer this solution to the addition funnel.
-
Initiation: Once the magnesium is activated, add a small portion (~5-10%) of the aryl bromide solution from the addition funnel to the flask. The reaction mixture may become cloudy and a gentle exotherm should be observed, indicating the initiation of the Grignard formation.[9] The reaction is often accompanied by the spontaneous refluxing of the THF solvent.
-
Controlled Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux. The reaction is exothermic, and the addition rate should be managed to prevent overheating.[12] If the reaction becomes too vigorous, the addition can be slowed or stopped, and the flask can be cooled with a water bath.
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure all the aryl bromide has reacted and most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent, which can be used directly for subsequent reactions.
Summary of Key Reaction Parameters
| Parameter | Value/Description | Rationale |
| Substrate | 1-Bromo-2,3-dichloro-5-methoxybenzene | Polyhalogenated aryl halide for chemoselective Grignard formation. |
| Reagent | Magnesium Turnings | Metal reactant for oxidative insertion.[13] |
| Stoichiometry | 1.0 eq. Aryl Bromide : 1.2 eq. Mg | A slight excess of Mg ensures complete conversion of the halide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent via coordination.[5][10] |
| Activator | 1,2-Dibromoethane (~3-5 mol%) | Removes the passivating MgO layer from the magnesium surface.[8][9] |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric water and oxygen.[6][14] |
| Initiation Temp. | Room Temp. to ~40 °C (gentle warming) | Sufficient to overcome the activation energy barrier. |
| Reaction Temp. | ~66 °C (Refluxing THF) | Controlled by the rate of addition of the aryl halide. |
| Addition Time | 30 - 60 minutes | Ensures a controlled exothermic reaction. |
| Reaction Time | 1 - 2 hours post-addition | Drives the reaction to completion. |
Process Workflow Diagram
Caption: Workflow for the chemoselective Grignard reagent formation.
Safety Precautions
-
Exothermic Reaction: Grignard reagent formation is highly exothermic and can become vigorous if the aryl halide is added too quickly.[12] Maintain a controlled addition rate and have an ice bath ready for emergency cooling.
-
Flammable Solvents: Anhydrous ethers like THF are highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
Reactivity with Water: Grignard reagents react violently with water.[7] Ensure all equipment is scrupulously dry.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Conclusion
This protocol details a reliable and selective method for the preparation of (2,3-dichloro-5-methoxyphenyl)magnesium bromide. By understanding and controlling the key parameters—namely, the chemoselectivity based on carbon-halogen bond strength, the critical need for anhydrous and inert conditions, and the proper activation of the magnesium surface—researchers can confidently synthesize this valuable intermediate for use in drug discovery and complex molecule synthesis.
References
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- Vertex AI Search. (2024).
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- BenchChem. (2025).
- ACS Publications. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society.
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- YouTube. (2019). making Grignard reagents.
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- DigitalCommons@Ursinus. (1936).
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- ADICHEMISTRY. (2024).
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- Google Patents. (2003). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
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- Sunway Pharm Ltd. (2024). 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0.
- ResearchGate. (2014).
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- Google Patents. (2022).
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Application Note & Protocol: High-Yield Heck-Mizoroki Coupling of Sterically Hindered 1-Bromo-2,3-dichloro-5-methoxybenzene
Abstract
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1][2] This application note provides a detailed guide for the successful Heck coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene, a challenging aryl bromide characterized by significant steric hindrance and moderate electronic deactivation. We will explore the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions necessary to overcome these hurdles. Detailed, step-by-step protocols for coupling with both electron-deficient (n-butyl acrylate) and electronically neutral (styrene) alkenes are presented, along with troubleshooting and safety guidelines for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Hindered Substrates
The substrate, 1-Bromo-2,3-dichloro-5-methoxybenzene, presents two primary challenges to the standard Heck-Mizoroki protocol:
-
Steric Hindrance: The two chlorine atoms positioned ortho to the bromine atom create a sterically congested environment around the reaction site. This bulkiness can significantly impede the initial, rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[3][4]
-
Electronic Effects: The methoxy group is an electron-donating group, which can slightly decrease the reactivity of the aryl halide towards oxidative addition.[5]
Addressing these challenges requires a carefully optimized catalytic system. The key lies in selecting a palladium catalyst paired with a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate the initial oxidative addition.[5] This guide provides a proven framework for achieving high yields with this and similarly challenging substrates.
The Heck Reaction Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting. The four key steps are: Oxidative Addition, Alkene Coordination and Migratory Insertion, β-Hydride Elimination, and Catalyst Regeneration.[2][3][6][7]
Figure 1: The Pd(0)/Pd(II) catalytic cycle for the Heck-Mizoroki reaction.
Strategic Component Selection for 1-Bromo-2,3-dichloro-5-methoxybenzene
| Component | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) species. It is generally more efficient than pre-formed Pd(0) complexes like Pd(PPh₃)₄ for challenging substrates.[6] |
| Ligand | Tricyclohexylphosphine (PCy₃) or SPhos | Expertise: For sterically hindered aryl bromides, bulky and electron-rich monodentate phosphine ligands are critical.[5][8] PCy₃ and Buchwald-type ligands (like SPhos) create a coordinatively unsaturated and highly reactive "PdL" species that accelerates oxidative addition while also promoting the final product-releasing step. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Trustworthiness: An inorganic base is required to neutralize the H-X acid generated in the final step, regenerating the Pd(0) catalyst.[3] K₂CO₃ is effective and economical. Cs₂CO₃ can be beneficial in particularly difficult cases due to its higher basicity and solubility.[3] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | Polar aprotic solvents are standard for the Heck reaction.[9] They effectively dissolve the reactants and catalyst components and are stable at the required elevated temperatures.[5] |
| Temperature | 100–140 °C | Aryl bromides, especially those that are sterically hindered or electron-rich, require higher thermal energy to overcome the activation barrier for oxidative addition compared to aryl iodides.[10] |
Experimental Protocols
The following protocols provide a robust starting point for the Heck coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Figure 2: General experimental workflow for the Heck reaction protocol.
Protocol 1: Coupling with n-Butyl Acrylate
This protocol details the reaction with an electron-deficient alkene, which is typically a highly favorable coupling partner.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (256 mg, 1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (256 mg, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (11.2 mg, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-Bromo-2,3-dichloro-5-methoxybenzene, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Using a syringe, add the anhydrous DMF, followed by the n-butyl acrylate.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.
Protocol 2: Coupling with Styrene
This protocol uses a more electronically neutral alkene, which may require slightly more forcing conditions or longer reaction times.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (256 mg, 1.0 mmol, 1.0 equiv)
-
Styrene (156 mg, 1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (6.7 mg, 0.03 mmol, 3 mol%)
-
SPhos (24.6 mg, 0.06 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents and quantities listed above.
-
Using a syringe, add the anhydrous DMAc, followed by the styrene.
-
Place the flask in a preheated oil bath at 130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 18-36 hours for completion.
-
Follow the work-up and purification procedure outlined in steps 6-10 of Protocol 1.
Expected Results & Data Summary
The following table summarizes the optimized conditions and typical expected outcomes for the protocols described. Yields are based on isolated product after purification.
| Parameter | Protocol 1 (n-Butyl Acrylate) | Protocol 2 (Styrene) |
| Aryl Halide | 1-Bromo-2,3-dichloro-5-methoxybenzene | 1-Bromo-2,3-dichloro-5-methoxybenzene |
| Alkene | n-Butyl Acrylate | Styrene |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | PCy₃ (4 mol%) | SPhos (6 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | DMAc |
| Temperature | 120 °C | 130 °C |
| Typical Yield | 80-90% | 75-85% |
| Product | Butyl (E)-3-(2,3-dichloro-5-methoxyphenyl)acrylate | (E)-1-(2,3-dichloro-5-methoxyphenyl)-2-phenylethene |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a fully inert atmosphere; use fresh, anhydrous solvent.2. Increase temperature in 10 °C increments.3. Use freshly opened or purified reagents. |
| Formation of Homocoupled Biaryl | Catalyst decomposition or reaction proceeding too slowly. | Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). |
| Alkene Isomerization | Formation of a hydridopalladium complex that can re-add to the product. | The choice of a bulky ligand like PCy₃ or SPhos generally minimizes this side reaction.[8] Ensure the base is sufficient to neutralize HX promptly. |
| Dehalogenation of Aryl Halide | Presence of water or other proton sources. | Use rigorously dried solvents and reagents. |
Safety Precautions
-
Palladium Compounds: Palladium salts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMAc are toxic and can be absorbed through the skin. Handle only in a well-ventilated fume hood.
-
Reagents: Aryl halides and phosphine ligands can be irritating. Avoid inhalation and skin contact.
-
High Temperatures: Use appropriate caution when working with heated oil baths.
Conclusion
The successful Heck-Mizoroki coupling of the sterically demanding substrate 1-Bromo-2,3-dichloro-5-methoxybenzene is readily achievable through the rational selection of a catalytic system. The use of a palladium acetate precatalyst in combination with a bulky, electron-rich phosphine ligand such as PCy₃ or SPhos is paramount to overcoming the steric and electronic barriers to reaction. The protocols detailed herein provide a reliable and high-yield pathway to valuable substituted alkene products for application in pharmaceutical and materials science research.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (2017, September 11). Retrieved March 11, 2026, from [Link]
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Chemistry Heck Reaction - sathee jee - IIT Kanpur. (n.d.). Retrieved March 11, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 11, 2026, from [Link]
-
Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands | The Journal of Organic Chemistry - ACS Publications. (2014, October 21). Retrieved March 11, 2026, from [Link]
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC. (n.d.). Retrieved March 11, 2026, from [Link]
-
Heck Reaction - BYJU'S. (n.d.). Retrieved March 11, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5). Retrieved March 11, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). Retrieved March 11, 2026, from [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. (2011, August 30). Retrieved March 11, 2026, from [Link]
-
Heck reaction - Chemistry LibreTexts. (2023, January 22). Retrieved March 11, 2026, from [Link]
-
Regioirregular Mizoroki-Heck reaction | Research Communities by Springer Nature. (2021, April 16). Retrieved March 11, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25). Retrieved March 11, 2026, from [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. (n.d.). Retrieved March 11, 2026, from [Link]
-
Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 11, 2026, from [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2,3-dichloro-5-methoxybenzene
Introduction: Navigating the Synthesis of Complex Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's significance lies in its ability to overcome the limitations of traditional methods, such as nucleophilic aromatic substitution (SNAr) and Ullmann condensation, by offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3][6]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of a challenging substrate: 1-Bromo-2,3-dichloro-5-methoxybenzene. This particular molecule presents several complexities, including the presence of multiple halogen substituents and a methoxy group, which can influence the reactivity of the aryl halide and the efficiency of the catalytic cycle. Through a detailed exploration of the reaction mechanism, critical parameters, and a step-by-step protocol, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully navigate this important transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][5][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl group.[8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[4][9]
-
Reductive Elimination: This is the final and product-forming step. The arylamine is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, play a pivotal role in this cycle by stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[5][8]
Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Critical Experimental Parameters: A Guide to Rational Reaction Design
The success of the Buchwald-Hartwig amination of 1-Bromo-2,3-dichloro-5-methoxybenzene is contingent upon the careful selection of several key experimental parameters.
Choice of Catalyst and Ligand
The combination of the palladium precursor and the phosphine ligand is paramount for achieving high yields and good selectivity. For electron-rich and sterically hindered aryl halides, bulky and electron-rich ligands are generally preferred.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[10] Precatalysts often offer better reproducibility as they circumvent the in-situ formation of the active catalyst.[11][12]
-
Ligand: For a substrate like 1-Bromo-2,3-dichloro-5-methoxybenzene, ligands from the Buchwald family, such as XPhos , SPhos , or BrettPhos , are excellent starting points due to their proven efficacy with challenging substrates.[1][2][8] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation.[6][13]
Selection of the Base
The base plays a crucial role in the deprotonation of the amine. The choice of base must be compatible with the functional groups present in the starting materials and the product.
-
Common Bases: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are widely used.[9] For substrates sensitive to strong bases, milder inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, although they may require higher reaction temperatures or longer reaction times.[9]
Solvent Selection
The solvent must be inert to the reaction conditions and capable of solubilizing the reactants.
-
Typical Solvents: Aprotic solvents such as toluene, dioxane, and THF are commonly used.[9][14] The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates.[9] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.[11]
Experimental Protocol: Amination of 1-Bromo-2,3-dichloro-5-methoxybenzene
This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 1-Bromo-2,3-dichloro-5-methoxybenzene with a generic primary amine (R-NH₂).
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-Bromo-2,3-dichloro-5-methoxybenzene | Substrate of interest. |
| Amine | R-NH₂ (e.g., Aniline, Morpholine) | The nucleophilic coupling partner. |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Air- and moisture-stable precatalyst, suitable for challenging substrates. |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (1.5 equiv) | Strong, non-nucleophilic base effective for amine deprotonation. |
| Solvent | Toluene (anhydrous, degassed) | Aprotic solvent with good solubilizing properties and a suitable boiling point. |
| Temperature | 100-110 °C | Sufficient to drive the reaction to completion for a brominated and chlorinated aryl halide. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst.[11] |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (5 mL) to the flask via a syringe.
-
-
Reaction Execution:
-
The reaction mixture is heated to 100-110 °C in a pre-heated oil bath and stirred vigorously for 12-24 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.
-
Troubleshooting and Optimization
Low yields or the formation of side products can sometimes be encountered.[11] Common issues and potential solutions are outlined below:
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, extending the reaction time, or screening different ligands and bases.[15]
-
Hydrodehalogenation: The formation of 1,2-dichloro-4-methoxybenzene as a byproduct can occur. This can sometimes be suppressed by using a different solvent or a less hindered base.
-
Catalyst Decomposition: The appearance of palladium black is indicative of catalyst decomposition.[11] Ensure that all reagents and solvents are pure and that the reaction is conducted under a strictly inert atmosphere.[11]
Conclusion
The Buchwald-Hartwig amination of 1-Bromo-2,3-dichloro-5-methoxybenzene is a feasible yet challenging transformation that requires careful optimization of reaction parameters. By understanding the underlying mechanism and judiciously selecting the catalyst, ligand, base, and solvent, researchers can successfully synthesize the desired arylamine products. The protocol provided herein serves as a robust starting point for further exploration and optimization in the synthesis of complex molecules for various applications in the chemical and pharmaceutical industries.
References
-
Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Nolan, S. P., et al. (2025).
-
Chemistry Lingo. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
- Organ, M. G., et al. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Beller, M., & Zapf, A. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
- Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry, 84(13), 7133-7135.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Krska, S. W., et al. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Organic Process Research & Development, 21(9), 1286-1301.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 1-Bromo-2,3-dichloro-5-methoxybenzene
Executive Summary
The functionalization of polyhalogenated anisoles is a critical workflow in the synthesis of complex active pharmaceutical ingredients (APIs). 1-Bromo-2,3-dichloro-5-methoxybenzene presents a unique synthetic challenge: it is a densely functionalized, electron-rich halobenzene that lacks the strong electron-withdrawing groups (EWGs) typically required to facilitate classical Nucleophilic Aromatic Substitution (SNAr).
This application note provides a comprehensive mechanistic analysis of this scaffold's regioselectivity and details two validated protocols for its functionalization: a classical high-temperature SNAr targeting the most electrophilic position, and an advanced transition-metal (π-acid) catalyzed SNAr designed to overcome the high activation barriers of unactivated arenes.
Mechanistic Rationale & Regioselectivity
To successfully execute an SNAr reaction on 1-bromo-2,3-dichloro-5-methoxybenzene, one must map the competing electronic effects of its substituents:
-
The Methoxy (+R / -I) Effect: The methoxy group at the C5 position is a strong π-donor (+R effect). Because the C2 position is para to the methoxy group, it receives significant electron density via resonance. This localized negative charge severely deactivates the C2–Cl bond toward nucleophilic attack.
-
The Halogen (-I) Effect: Positions C1 (bearing bromine) and C3 (bearing chlorine) are meta to the methoxy group. At these positions, the methoxy group cannot donate electron density via resonance; instead, its mild inductive electron-withdrawing effect (-I) slightly activates these carbons.
-
Leaving Group Kinetics: Between the available C1 and C3 sites, classical SNAr kinetics dictate the primary target. In SNAr, the rate-determining step is the initial addition of the nucleophile to form a negatively charged intermediate (1[1]). The higher electronegativity of chlorine compared to bromine better stabilizes the developing negative charge in this Meisenheimer complex. Consequently, the C3–Cl site is kinetically favored over the C1–Br site.
Electronic effects dictating SNAr regioselectivity on the polyhalobenzene scaffold.
Overcoming Activation Barriers
Because this scaffold lacks a strong EWG (e.g., –NO₂ or –CN), classical SNAr requires forcing conditions and highly reactive nucleophiles. To achieve substitution under milder conditions, modern methodologies employ arenophilic π-acids (such as Rhodium or Ruthenium complexes).
These transition metals coordinate to the arene's π-system (forming an η⁶-arene complex). This coordination drastically withdraws electron density from the ring, enhancing the electrophilicity of the bound halobenzene and allowing SNAr to proceed even at normally inert positions (2[2]).
Mechanism of arenophilic π-acid catalyzed SNAr for unactivated halobenzenes.
Experimental Protocols
Protocol A: Classical High-Temperature SNAr (Regioselective for C3)
This protocol utilizes thermal activation and solvent effects to drive substitution at the most electrophilic site (C3).
Reagents:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv)
-
Piperidine (Nucleophile, 3.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMSO (0.5 M)
Step-by-Step Methodology:
-
Reaction Setup: Charge a flame-dried Schlenk flask with the halobenzene (1.0 equiv) and finely milled K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.5 M concentration. Causality: DMSO is a polar aprotic solvent that strongly solvates the potassium cations but leaves the nucleophile poorly solvated. This lack of hydrogen bonding raises the ground-state energy of the piperidine, significantly increasing its effective nucleophilicity.
-
Nucleophile Addition & Heating: Add piperidine (3.0 equiv). Seal the flask under nitrogen and heat to 130 °C for 18 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (high Rf) should be consumed, replaced by a distinct, lower-Rf product spot corresponding to 1-bromo-2-chloro-5-methoxy-3-(piperidin-1-yl)benzene.
-
Quench & Workup: Cool the mixture to room temperature and quench with a 10-fold volumetric excess of distilled water. Causality: Water forces the highly lipophilic product to crash out while simultaneously partitioning the DMSO and excess piperidine into the aqueous phase.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to ensure complete removal of residual DMSO. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Rhodium π-Acid Catalyzed SNAr (Broad Activation)
This protocol utilizes reversible metal coordination to activate the ring, allowing for milder conditions and broader nucleophile scope.
Reagents:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv)
-
Aliphatic Alcohol or Amine (Nucleophile, 1.5 equiv)
-
[Cp*RhCl₂]₂ (Catalyst, 5 mol%)
-
AgSbF₆ (Activator, 20 mol%)
-
Cs₂CO₃ (Base, 2.0 equiv)
-
Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%). Causality: The silver salt abstracts the chloride ligands from the Rh precatalyst, precipitating AgCl and generating the highly electrophilic, active cationic Rh(III) species required for arene coordination.
-
Substrate Addition: Add the halobenzene (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the vial.
-
Solvent & Nucleophile: Add anhydrous THF (0.2 M) followed by the nucleophile (1.5 equiv). Seal the vial with a PTFE-lined cap.
-
Heating: Remove the vial from the glovebox and stir at 80 °C for 12 hours.
-
Validation Check: Analyze an aliquot via LC-MS or GC-MS. Look for the mass shift corresponding to the displacement of the targeted halogen. The π-activation often allows for substitution at the C2 position as well, depending on the steric bulk of the nucleophile.
-
Isolation: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the metal catalyst and inorganic salts. Concentrate the filtrate and purify via preparative HPLC or column chromatography.
Quantitative Data Summary
The following table summarizes the expected performance metrics when applying the described protocols to the 1-bromo-2,3-dichloro-5-methoxybenzene scaffold.
| Parameter | Protocol A (Classical SNAr) | Protocol B (π-Acid Catalyzed SNAr) |
| Activation Method | Thermal / Solvent Effect (DMSO) | Transition Metal Coordination (Rh) |
| Temperature | 130 °C | 80 °C |
| Primary Site of Attack | C3 (Kinetically favored Cl) | C2 or C3 (Tunable based on Nu- sterics) |
| Typical Yield | 45% - 60% | 70% - 85% |
| Nucleophile Scope | Strong, unhindered amines/alkoxides | Broad (including weak nucleophiles) |
| Scalability | High (Low cost) | Moderate (High catalyst cost) |
References
- 3.
- Source: nih.
Sources
Application Notes and Protocols for the Strategic Functionalization of 1-Bromo-2,3-dichloro-5-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 1-bromo-2,3-dichloro-5-methoxybenzene (CAS No. 174913-19-0).[1][2][3] This polysubstituted aromatic compound is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern—featuring a versatile bromine atom for cross-coupling, sterically demanding and electron-withdrawing chlorine atoms, and a directing methoxy group—offers multiple avenues for selective chemical modification. This document details field-proven protocols for palladium-catalyzed cross-coupling reactions, metal-halogen exchange for the introduction of diverse functionalities, and regioselective electrophilic aromatic substitution. Each section elucidates the underlying chemical principles, explains the rationale behind procedural choices, and provides step-by-step protocols to guide researchers in leveraging this versatile synthetic intermediate.
Introduction: The Synthetic Potential of a Polysubstituted Arene
1-Bromo-2,3-dichloro-5-methoxybenzene is a strategically important starting material. The bromine atom at the C1 position serves as a primary handle for transformations such as cross-coupling and metallation. The methoxy group at C5 is a strong electron-donating group, which activates the ring towards electrophilic substitution and can act as a directed metalation group (DMG). The chlorine atoms at C2 and C3 introduce significant steric hindrance and electronic effects, influencing the reactivity and regioselectivity of subsequent transformations. Understanding how to selectively manipulate these functional groups is key to unlocking the synthetic potential of this molecule.
This guide outlines four primary pathways for the functionalization of the core scaffold, providing both theoretical grounding and practical, step-by-step protocols.
Figure 1: Overview of primary functionalization strategies for 1-Bromo-2,3-dichloro-5-methoxybenzene.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most synthetically versatile position for introducing new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds by coupling an organohalide with an organoboron species.[4][5] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst.[5][6]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For sterically hindered and potentially electron-rich substrates like our target molecule, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species.
-
Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice can influence reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic substrate and the inorganic base.[8]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Value/Reagent | Rationale |
| Aryl Bromide | 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) | Substrate |
| Boronic Acid | Phenylboronic Acid (1.2-1.5 equiv) | Coupling partner |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium source |
| Ligand | SPhos (4-10 mol%) | Bulky ligand for hindered substrate |
| Base | K₃PO₄ (2.0-3.0 equiv) | Activates boronic acid |
| Solvent | Toluene/H₂O (e.g., 5:1 v/v) | Biphasic system for all reagents |
| Temperature | 80-110 °C | Thermal energy for catalytic cycle |
| Time | 12-24 hours | Reaction completion |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 1-bromo-2,3-dichloro-5-methoxybenzene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (toluene/H₂O) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[9][10] This reaction is exceptionally useful for synthesizing substituted anilines.[11] Similar to the Suzuki coupling, the choice of ligand is critical for success, especially with challenging substrates.[11][12]
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
| Parameter | Value/Reagent | Rationale |
| Aryl Bromide | 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) | Substrate |
| Amine | Morpholine (1.2 equiv) | Nucleophile |
| Pd Catalyst | Pd₂(dba)₃ (1.5 mol%) | Stable Pd(0) precursor |
| Ligand | XPhos (3.0 mol%) | Highly active ligand for C-N coupling |
| Base | NaOt-Bu (1.4 equiv) | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene | Aprotic solvent |
| Temperature | 100-110 °C | Thermal energy for catalytic cycle |
| Time | 12-24 hours | Reaction completion |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.
-
Add 1-bromo-2,3-dichloro-5-methoxybenzene and anhydrous toluene.
-
Finally, add morpholine via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until consumption of the starting material.
-
Cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Metal-Halogen Exchange and Electrophilic Quench
Metal-halogen exchange, particularly with organolithium reagents, is a rapid and efficient method for converting the C-Br bond into a nucleophilic C-Li or C-Mg bond, which can then be trapped with various electrophiles.
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgBr) involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent.[13][14][15] The resulting organomagnesium compound is a potent nucleophile and a strong base.[13]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents react readily with protic sources, including water; therefore, all glassware must be flame-dried and solvents must be anhydrous.[14][15]
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which can inhibit the reaction.[16] A small crystal of iodine or 1,2-dibromoethane is often used as an activator to expose a fresh metal surface.[17]
Protocol 3.1: Grignard Formation and Quench with CO₂
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing begins.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction to -78 °C (dry ice/acetone bath) and quench by pouring it over an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature, then acidify with 1M HCl (aq).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting carboxylic acid by recrystallization or chromatography.
Lithiation-Borylation Sequence
A more modern approach involves lithium-halogen exchange followed by trapping with a boronic ester. This "lithiation-borylation" sequence transforms the aryl bromide into a versatile aryl boronic ester, which can be used in subsequent Suzuki couplings.[18][19][20] This method offers excellent functional group tolerance.[19]
Protocol 3.2: Synthesis of the Pinacol Boronic Ester Derivative
-
Dissolve 1-bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) in anhydrous THF or Et₂O in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir at -78 °C for 30-60 minutes. The exchange is typically very fast.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B₂pin) (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography to yield the desired aryl boronic ester.
Figure 3: Workflow for Metal-Halogen Exchange followed by electrophilic quench.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS on this substrate is governed by the directing effects of the existing substituents. The methoxy group is a powerful activating, ortho, para-director. The chloro and bromo groups are deactivating, but also ortho, para-directors. The combined effect strongly favors substitution at the C4 and C6 positions, which are ortho to the activating methoxy group.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group.
Protocol 4.1: Regioselective Mononitration
-
In a round-bottomed flask, cool concentrated H₂SO₄ to 0-5 °C in an ice bath.
-
Slowly add concentrated HNO₃ dropwise to the sulfuric acid to form the nitrating mixture.[21]
-
In a separate flask, dissolve 1-bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or acetic acid.
-
Cool the substrate solution to 0-5 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Once complete, carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product. Recrystallization from ethanol or methanol can be used for further purification.
Formylation
Ortho-formylation of phenols and their ethers is a key transformation for synthesizing salicylaldehyde derivatives. The Duff reaction or formylation using paraformaldehyde and MgCl₂ can be effective.[22]
Protocol 4.2: Ortho-Formylation
-
To a dry, three-necked flask under argon, add anhydrous magnesium chloride (2.0 equiv) and paraformaldehyde (3.0 equiv).[22]
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) dropwise.
-
Stir the resulting slurry for 10-15 minutes.
-
Add a solution of 1-bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) in anhydrous THF.
-
Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and 1M HCl.
-
Stir for 30 minutes, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to isolate the aldehyde product(s).
Conclusion
1-Bromo-2,3-dichloro-5-methoxybenzene is a highly adaptable platform for constructing complex molecular architectures. By strategically selecting from palladium-catalyzed cross-coupling, metal-halogen exchange, or electrophilic aromatic substitution, researchers can selectively functionalize the aromatic core. The protocols and principles outlined in this guide provide a robust framework for the rational design and execution of synthetic routes involving this versatile intermediate, enabling the development of novel compounds for a wide range of scientific applications.
References
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The Journal of Organic Chemistry. (2013). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Clayden, J., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Available at: [Link]
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Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient Approach to Sulfate Metabolites of Polychlorinated Biphenyls. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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University of Bristol Research Portal. (2021). The lithiation–borylation reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]
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ResearchGate. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]
- University Course Material. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]
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PubChem. (n.d.). 1-bromo-2,3-dichloro-5-methoxybenzene. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University.
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PubChem. (n.d.). 2-Bromo-1,3-dichloro-5-methoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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Application Note & Protocol: Regioselective Metal-Halogen Exchange on 1-Bromo-2,3-dichloro-5-methoxybenzene
Abstract: This document provides a comprehensive guide for performing a highly regioselective metal-halogen exchange on 1-Bromo-2,3-dichloro-5-methoxybenzene using n-butyllithium. The resulting aryllithium intermediate is a versatile synthon for introducing the 2,3-dichloro-5-methoxyphenyl moiety into complex molecules. This protocol emphasizes safety, mechanistic understanding, and procedural robustness, making it suitable for researchers in synthetic chemistry and drug development. The procedure culminates in the trapping of the organometallic intermediate with an electrophile, exemplified by the synthesis of 2,3-dichloro-5-methoxyphenylboronic acid, a valuable building block for Suzuki-Miyaura cross-coupling reactions.[1][2]
Introduction and Scientific Rationale
Metal-halogen exchange is a cornerstone transformation in organometallic chemistry, enabling the conversion of a relatively inert carbon-halogen bond into a highly nucleophilic carbon-metal bond.[3][4] This reaction is particularly powerful for the synthesis of functionalized aryl organometallic reagents, which are pivotal intermediates in the construction of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The substrate, 1-Bromo-2,3-dichloro-5-methoxybenzene, presents a unique challenge and opportunity for regioselective functionalization. The successful execution of a metal-halogen exchange allows for the specific activation of the carbon atom at the C1 position, leaving the two chlorine atoms and the methoxy group untouched for subsequent transformations.
Causality of Selectivity: The regioselectivity of this reaction is governed by the established reactivity trend of halogens in exchange reactions: I > Br > Cl >> F.[4] The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making it the exclusive site of attack by the n-butyllithium (n-BuLi) nucleophile. The reaction proceeds rapidly at low temperatures, a kinetically controlled process that favors the exchange at the most reactive site.[4]
The Role of the Organolithium Reagent: n-Butyllithium is a potent organometallic reagent that serves as both a strong base and a powerful nucleophile.[7] In this context, it acts as the source of the nucleophilic butyl carbanion which attacks the bromine atom, leading to the formation of the desired aryllithium species and innocuous n-butyl bromide as a byproduct.[7]
Reaction Mechanism: The mechanism of lithium-halogen exchange is understood to proceed through a four-center transition state involving an "ate-complex" intermediate.[3][4] The driving force is the formation of a more stable organolithium species. In this case, the sp²-hybridized aryllithium is more stable than the sp³-hybridized n-butyllithium, thus favoring the forward reaction.[3][5]
Caption: Mechanism of Lithium-Halogen Exchange.
Critical Safety Protocols: Handling Pyrophoric Reagents
WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water.[8][9][10] Strict adherence to safety protocols is mandatory. All operations must be performed by trained personnel.
-
Inert Atmosphere: All procedures involving n-BuLi must be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon) using either a Schlenk line or a glovebox.[11] All glassware must be rigorously flame-dried or oven-dried immediately before use to remove all traces of moisture.
-
Personal Protective Equipment (PPE):
-
Syringe and Cannula Techniques: Use well-maintained gas-tight syringes or a double-tipped needle (cannula) for transferring n-BuLi solutions. Never draw air into a syringe containing n-BuLi.
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a bucket of sand readily accessible. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[12] An emergency safety shower and eyewash station must be nearby.[8]
-
Quenching and Disposal: Excess n-BuLi and contaminated apparatus (needles, syringes) must be quenched safely. A common procedure involves slow addition to a stirring, cooled solution of isopropanol in an inert solvent like hexane. Dispose of all contaminated waste as hazardous material.[13]
Experimental Procedure
This protocol details the generation of the aryllithium species followed by its trapping with trimethyl borate to form the corresponding boronic acid.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents | Volume/Mass |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | 17601-83-7 | 271.93 | >97% | 10.0 | 1.0 | 2.72 g |
| n-Butyllithium in hexanes | 109-72-8 | 64.06 | 2.5 M | 11.0 | 1.1 | 4.4 mL |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | >99.9%, DriSolv | - | - | 50 mL |
| Trimethyl borate | 121-43-7 | 103.91 | >99% | 15.0 | 1.5 | 1.56 g (1.68 mL) |
| Hydrochloric Acid (HCl), aqueous | 7647-01-0 | 36.46 | 2 M | - | - | ~20 mL |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | - | - | - | For quenching |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line with Nitrogen or Argon supply
-
Low-temperature thermometer
-
Septa, glass stoppers
-
Gas-tight syringes (5 mL, 10 mL)
-
Dry ice/acetone bath
-
Standard glassware for work-up (separatory funnel, flasks, etc.)
Step-by-Step Protocol
Caption: Experimental Workflow Diagram.
-
System Preparation: Assemble the 100 mL three-neck flask with a stir bar, a thermometer adapter with a low-temperature thermometer, and two septa. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Initial Setup: Add 1-Bromo-2,3-dichloro-5-methoxybenzene (2.72 g, 10.0 mmol) to the flask. Using a dry syringe, add 50 mL of anhydrous THF. Stir the mixture until the solid dissolves completely.
-
Cooling: Immerse the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C. A dramatic solvent effect can impact the stability of the aryllithium intermediate, with lower temperatures generally favoring stability.[14]
-
Metal-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add the 2.5 M solution of n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. A slight color change may be observed.
-
Causality Check: Slow addition is critical to control the exothermic reaction and prevent localized warming, which could lead to side reactions.
-
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the metal-halogen exchange goes to completion.
-
Electrophilic Trap: Slowly add trimethyl borate (1.68 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over approximately 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Acidification & Hydrolysis: Add 2 M HCl solution until the aqueous layer is acidic (pH ~1-2, check with pH paper). Stir vigorously for 30 minutes to hydrolyze the borate ester intermediate to the desired boronic acid.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product, 2,3-dichloro-5-methoxyphenylboronic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction/Low Conversion | Inactive n-BuLi (degraded by air/moisture). Wet glassware or solvents. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Formation of Side Products | Reaction temperature was too high. n-BuLi added too quickly. | Maintain temperature strictly at or below -78 °C. Ensure slow, dropwise addition of n-BuLi to dissipate heat. |
| Low Yield after Work-up | Incomplete hydrolysis of the borate ester. Emulsion during extraction. | Ensure the aqueous layer is sufficiently acidic (pH 1-2) and stir for an adequate time. To break emulsions, add more brine or filter through Celite. |
| Product is Contaminated with Boric Acid | Incomplete extraction from the aqueous phase. | Perform additional washes of the organic layer with water. The boronic acid can sometimes be purified by a pH-controlled extraction. |
References
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Evano, G., Gressier, M., & Lebeuf, R. (2012). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]
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Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Grokipedia. (n.d.). Metal–halogen exchange. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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Dzhevakov, P. B., et al. (2020). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – An Asian Journal. [Link]
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Henderson, T. J. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. [Link]
-
Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. [Link]
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Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]
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Wikipedia. (n.d.). n-Butyllithium. [Link]
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Mohrig, J. R., et al. (n.d.). Grignard Reaction. [Link]
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Lee, C-H., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]
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Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]
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Thompson, A. L., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
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Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
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University of Northern Iowa. (n.d.). 1. Grignard Reaction. [Link]
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ACS Catalysis. (2022, August 26). Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange. [Link]
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Hunt, D. A. (2009, May 25). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ACG Publications. [Link]
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The Alchemist's Guide to Modern Heterocyclic Synthesis: Applications & Protocols for Complex Compound Construction
For the dedicated researcher, scientist, and drug development professional, the synthesis of complex heterocyclic compounds represents a cornerstone of modern medicinal chemistry. These intricate molecular architectures are the building blocks of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of cutting-edge synthetic methodologies, offering not just protocols, but a deeper understanding of the principles that govern these powerful transformations. We will delve into the "why" behind the "how," empowering you to not only replicate these methods but to innovate upon them.
The Enduring Importance of Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in the pharmaceutical industry. Their prevalence is no coincidence; the presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are crucial for biological activity. These properties include the ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking with biological targets, as well as influencing solubility, metabolic stability, and bioavailability. It is estimated that over 85% of all biologically active compounds, including a majority of top-selling drugs, feature at least one heterocyclic ring.[1]
This guide will focus on three transformative areas of modern organic synthesis that have revolutionized the construction of complex heterocycles:
-
Direct C-H Functionalization: A paradigm shift in synthetic efficiency, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.
-
Visible-Light Photoredox Catalysis: A green and powerful approach that harnesses the energy of visible light to drive challenging chemical transformations under mild conditions.
-
Multicomponent Reactions (MCRs): The art of molecular origami, where three or more reactants are combined in a single step to generate complex products with high atom economy and diversity.
I. The Power of Precision: Direct C-H Functionalization
For decades, the synthesis of complex organic molecules has relied on a well-established yet often cumbersome logic of pre-functionalization. This traditional approach necessitates the introduction of reactive functional groups, such as halides or organometallics, to orchestrate the desired bond formations. However, the advent of transition-metal-catalyzed C-H functionalization has ushered in a new era of synthetic elegance and efficiency.[1][2][3][4] This powerful strategy allows for the direct transformation of traditionally inert C-H bonds into new chemical linkages, streamlining synthetic routes and opening up new avenues for molecular design.
A. Mechanistic Rationale: The Dance of the Catalyst and Substrate
The magic of C-H functionalization lies in the ability of a transition metal catalyst, typically palladium, to selectively cleave a specific C-H bond and mediate its reaction with a coupling partner. The catalytic cycle for a directed C-H arylation, a common and highly useful transformation, can be visualized as follows:
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
The key to selectivity in many C-H functionalization reactions is the presence of a directing group on the substrate. This group coordinates to the metal center, positioning it in close proximity to the target C-H bond and facilitating its cleavage. This chelation-assisted strategy allows for exquisite control over which C-H bond is functionalized, even in the presence of other, seemingly more reactive sites.[5]
B. Application in Drug Synthesis: The Case of Nilotinib
A compelling example of the power of C-H functionalization in drug development is the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[6][7] The core of Nilotinib features a key N-arylated imidazole moiety. Traditional cross-coupling methods for the formation of this bond can be challenging. However, a palladium-catalyzed direct C-H arylation provides a more efficient and regioselective route.[6][8]
Protocol: N1-Selective Palladium-Catalyzed Arylation of 4-Methylimidazole
This protocol is adapted from the work of Buchwald and colleagues and demonstrates a highly selective N-arylation of an unsymmetrical imidazole.[6][9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
4-Methylimidazole
-
Aryl bromide (e.g., 3-bromo-5-(trifluoromethyl)aniline)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-activation: In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and RuPhos (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (1 mL) and anhydrous 1,4-dioxane (0.2 mL).
-
Seal the tube and heat the mixture at 100 °C for 5 minutes. This pre-activation step is crucial as imidazoles can inhibit the formation of the active Pd(0) catalyst.[6][9]
-
Reaction Setup: In a separate Schlenk tube, add 4-methylimidazole (1.2 mmol), the aryl bromide (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Reaction Execution: To the tube containing the imidazole, aryl bromide, and base, add the pre-activated catalyst solution via syringe.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-arylated imidazole.
Data Summary: Scope of the N-Arylation of 4-Methylimidazole
| Aryl Halide | Product Yield (%) |
| 3-Bromo-5-(trifluoromethyl)aniline | 92 |
| 4-Bromotoluene | 95 |
| 4-Chloroanisole | 88 |
| 2-Bromopyridine | 85 |
Yields are for isolated products and are representative.
II. Harnessing the Power of Light: Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[10][11] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[1] This approach avoids the need for harsh reagents and high temperatures often associated with traditional radical chemistry, opening the door to new and previously inaccessible transformations.
A. Mechanistic Principles: The Excitation and Electron Transfer Cascade
The fundamental principle of photoredox catalysis involves the photocatalyst absorbing a photon of visible light, which promotes it to an excited state. In this excited state, the photocatalyst can act as both a potent oxidant and a reductant, enabling it to engage in SET with a wide range of organic substrates.
Figure 2: Generalized Mechanism of Visible-Light Photoredox Catalysis.
This generation of radical intermediates allows for a diverse array of transformations, including C-C and C-heteroatom bond formation, often with high levels of chemo- and regioselectivity.
B. Application in Heterocycle Synthesis: The Light-Driven Construction of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous bioactive natural products and pharmaceuticals.[9] Visible-light photoredox catalysis provides a green and efficient method for their synthesis from readily available starting materials.[10][12][13][14]
Protocol: Visible-Light-Mediated Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol is based on the work of Fan and colleagues, demonstrating a straightforward synthesis of quinazolinones using a fluorescein-based photocatalyst.[10]
Materials:
-
2-Aminobenzamide
-
Benzaldehyde
-
Fluorescein
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Acetonitrile (CH₃CN)
-
Blue LEDs (460-470 nm)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a 10 mL reaction vial, add 2-aminobenzamide (0.5 mmol), benzaldehyde (0.6 mmol), fluorescein (0.05 mmol, 10 mol%), and acetonitrile (2 mL).
-
Add tert-butyl hydroperoxide (1.5 mmol).
-
Seal the vial and place it approximately 5-10 cm from the blue LEDs.
-
Reaction Execution: Irradiate the reaction mixture with the blue LEDs at room temperature for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield 2-phenylquinazolin-4(3H)-one.
Data Summary: Substrate Scope for Quinazolinone Synthesis
| 2-Aminobenzamide Derivative | Aldehyde | Product Yield (%) |
| 2-Aminobenzamide | Benzaldehyde | 92 |
| 2-Amino-5-chlorobenzamide | 4-Methoxybenzaldehyde | 88 |
| 2-Aminobenzamide | 2-Naphthaldehyde | 85 |
| 2-Amino-4,5-dimethoxybenzamide | Cyclohexanecarboxaldehyde | 78 |
Yields are for isolated products and are representative.
III. The Elegance of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are a synthetic chemist's dream, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[15] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[3][4][16][17][18][19] The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, providing a powerful tool for the synthesis of peptide-like scaffolds and a wide variety of heterocyclic compounds.[15][17][18][19][20][21][22][23][24]
A. The Ugi Reaction: A Symphony of Four Components
The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The reaction proceeds through a series of rapid and reversible steps, culminating in an irreversible Mumm rearrangement to furnish the final product.
Figure 3: Simplified Workflow of the Ugi Four-Component Reaction.
The true power of the Ugi reaction lies in its versatility. By carefully choosing the starting materials, a vast chemical space can be explored, leading to the rapid synthesis of large compound libraries for drug screening. Furthermore, the Ugi product can serve as a versatile intermediate for subsequent cyclization reactions, providing access to a wide array of complex heterocyclic scaffolds.
B. Application in Anticonvulsant Drug Synthesis: The Case of Rufinamide
Rufinamide is an anticonvulsant medication used in the treatment of Lennox-Gastaut syndrome.[4] Its core structure features a 1,2,3-triazole ring, which can be efficiently constructed using a variation of the Ugi reaction known as the Ugi-azide reaction, which is a key step in a multicomponent approach that leverages the principles of "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[16]
Protocol: One-Pot Synthesis of a Rufinamide Precursor via Ugi-Azide Reaction
This protocol illustrates a multicomponent approach to a key intermediate in the synthesis of Rufinamide.
Materials:
-
2,6-Difluorobenzyl azide
-
Methyl propiolate
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous methanol (MeOH)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add 2,6-difluorobenzyl azide (1.0 mmol), methyl propiolate (1.1 mmol), and anhydrous methanol (5 mL).
-
Add N,N-diisopropylethylamine (1.5 mmol).
-
Reaction Execution: To the stirred solution, add copper(I) iodide (0.05 mmol, 5 mol%).
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the methyl 1-((2,6-difluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxylate, a direct precursor to Rufinamide.
Data Summary: Representative Yields for CuAAC Reactions
| Azide | Alkyne | Product Yield (%) |
| Benzyl azide | Phenylacetylene | 95 |
| 2,6-Difluorobenzyl azide | Methyl propiolate | 92 |
| 1-Azidohexane | 1-Heptyne | 98 |
Yields are for isolated products and are representative.
Conclusion
The synthetic methodologies highlighted in this guide—C-H functionalization, visible-light photoredox catalysis, and multicomponent reactions—represent a paradigm shift in the way we approach the synthesis of complex heterocyclic compounds. They offer unprecedented levels of efficiency, selectivity, and sustainability, empowering chemists to construct intricate molecular architectures with greater ease and precision. As the demand for novel therapeutics continues to grow, these powerful tools will undoubtedly play an increasingly vital role in the discovery and development of the next generation of life-saving medicines.
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- Tao, J., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(42), 27103-27122.
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- Kumar, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.
- Giri, R., & Daugulis, O. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(43), 17371-17382.
- Dömling, A., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold.
- Baumann, M., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 268-275.
- Martinez, A., et al. (2022). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 27(21), 7545.
- Itoh, T., et al. (2019). Visible-light-mediated reaction: synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides. RSC Advances, 9(28), 16047-16051.
- de Souza, R. O. M. A., et al. (2021). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- Besson, T., et al. (2015). Ligandless Palladium-Catalyzed Regioselective Direct C–H Arylation of Imidazo[1,2-a]imidazole Derivatives. The Journal of Organic Chemistry, 80(15), 7846-7856.
- Ma, D., et al. (2012). A General and Efficient Copper-Catalyzed Synthesis of Quinazolinones from o-Aminobenzamides and Aldehydes. Organic Letters, 14(4), 1150-1153.
- Kovvuri, J. (2020). Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity. Der Pharma Chemica, 12(8), 1-8.
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- Chao, H., et al. (2021). Axisymmetric bis-tridentate Ir(iii) photoredox catalysts for anticancer phototherapy under hypoxia.
- Fan, X., et al. (2022). Straightforward synthesis of quinazolin-4(3H)
- Heravi, M. M., et al. (2020). Visible Light Promoted One-Pot, Three Component Reaction for the Synthesis of quinazolines. Journal of Chemical and Pharmaceutical Research, 12(5), 1-6.
- Sanford, M. S., et al. (2012). Carbon-Hydrogen (C-H) Bond Activation at Pd(IV): A Frontier in C-H Functionalization Catalysis. Accounts of Chemical Research, 45(6), 931-942.
- Bellina, F., & Lessi, M. (2015). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. The Journal of Organic Chemistry, 80(15), 7846-7856.
- Kumar, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.
- Sessler, J. L., et al. (2022). Photoredox catalysis in cells and selective anticancer effects. Proceedings of the National Academy of Sciences, 119(34), e2206706119.
- Nolan, S. P., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(19), 5299-5306.
- Dotsenko, V. V., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7401.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,3-dichloro-5-methoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-2,3-dichloro-5-methoxybenzene in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and maximize your reaction yields. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Challenge
1-Bromo-2,3-dichloro-5-methoxybenzene presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of multiple halogen substituents and a methoxy group creates a sterically hindered and electronically complex aryl halide. This can lead to sluggish reactions, low yields, and the formation of undesired byproducts. This guide will walk you through a systematic approach to optimizing your reaction conditions to achieve high-efficiency coupling.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My Suzuki coupling reaction with 1-Bromo-2,3-dichloro-5-methoxybenzene is resulting in low to no yield. What are the primary causes?
A1: Low or non-existent yields with this substrate are often multifactorial. The primary culprits are typically related to the difficult oxidative addition step and potential catalyst deactivation.
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the two chlorine atoms and the steric hindrance from the ortho-substituents can make the initial oxidative addition of the palladium(0) catalyst to the aryl bromide bond challenging. This is often the rate-limiting step of the catalytic cycle.[1][2]
-
Catalyst Deactivation: The presence of multiple halogens can lead to complex side reactions and catalyst deactivation pathways. Furthermore, inadequate degassing can lead to oxidation of the active Pd(0) catalyst.[3]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A ligand that is not sufficiently electron-rich or sterically appropriate for this substrate will result in poor performance.[4][5]
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid and maintaining the catalyst's activity throughout the reaction.[6][7]
Q2: I am observing significant amounts of starting material at the end of the reaction. How can I drive the reaction to completion?
A2: The presence of unreacted starting material points towards a sluggish reaction, likely due to the challenges in oxidative addition. Here are some strategies to improve conversion:
-
Increase Reaction Temperature: Many Suzuki couplings benefit from heating.[3] If your reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing it in increments (e.g., to 100°C or 120°C) can significantly improve the reaction rate. However, be mindful that excessive temperatures can lead to catalyst decomposition.[8]
-
Optimize the Catalyst System:
-
Palladium Precursor: While Pd(OAc)₂ is a common choice, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective as it bypasses the in situ reduction step.[3]
-
Ligand Selection: For sterically hindered and electron-deficient aryl halides, bulky and electron-donating phosphine ligands are often necessary to promote oxidative addition.[5][9] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.[10][11] N-heterocyclic carbene (NHC) ligands have also shown promise for challenging couplings.[12]
-
-
Proper Degassing is Crucial: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[3] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by performing several freeze-pump-thaw cycles.[3]
Q3: I am observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5]
-
Rigorous Degassing: As mentioned previously, meticulous exclusion of oxygen is the most effective way to suppress homocoupling.[3]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[3] Employing a direct Pd(0) source such as Pd₂(dba)₃ can mitigate this issue.
-
Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling.
Q4: My reaction appears to stall after a certain period, even with heating. What could be causing this premature catalyst death?
A4: Catalyst deactivation before the reaction reaches completion can be due to several factors, especially with a challenging substrate like 1-Bromo-2,3-dichloro-5-methoxybenzene.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures over long reaction times.[3] Ensure you are using high-purity ligands stored under an inert atmosphere.
-
Formation of Inactive Palladium Species: The palladium catalyst can aggregate to form inactive palladium black, especially if the ligand concentration is insufficient to stabilize the active monomeric species.[3]
-
Substrate-Induced Deactivation: The presence of multiple halogens on the aromatic ring could potentially lead to side reactions that poison the catalyst. While less common with bromides compared to iodides, it's a possibility to consider.
To address this, you can try:
-
Using a more robust ligand: Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more stable than simpler phosphines like PPh₃.[10][12]
-
Slightly increasing the catalyst and ligand loading: While aiming for low catalyst loading is ideal, for difficult substrates, a modest increase (e.g., from 1 mol% to 2-3 mol%) might be necessary to compensate for any deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst system for the Suzuki coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene?
A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid being used. However, for a sterically hindered and electronically deactivated substrate like this, a catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is a strong starting point.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst. Pd₂(dba)₃ is a stable Pd(0) source that can sometimes offer better performance by avoiding the in situ reduction step.[3] |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands | These ligands are designed to be both bulky and electron-rich, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[10][11] |
| Pd:Ligand Ratio | 1:2 to 1:4 | An excess of the ligand helps to stabilize the active palladium species and prevent the formation of inactive aggregates.[3] |
Q2: What is the optimal base and solvent for this reaction?
A2: The choice of base and solvent are interdependent and crucial for success.
-
Base: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[10] Stronger bases like potassium tert-butoxide (KOtBu) may also be effective but can sometimes promote side reactions.[13] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent: A polar aprotic solvent is generally preferred. Toluene, dioxane, or THF are commonly used.[14] Often, a mixture of an organic solvent with water is beneficial, as water can help to dissolve the inorganic base and facilitate the transmetalation step.[6] A common ratio is 4:1 or 5:1 organic solvent to water.
Q3: How critical is the purity of the reagents and solvents?
A3: Extremely critical. The Suzuki coupling is sensitive to impurities.
-
Solvents: Ensure your solvents are of high purity and anhydrous if the protocol specifies. Most importantly, they must be thoroughly degassed to remove dissolved oxygen.[3]
-
Reagents: Use high-purity 1-Bromo-2,3-dichloro-5-methoxybenzene, boronic acid, palladium catalyst, and ligand. The boronic acid, in particular, can be prone to degradation over time (protodeboronation), so using a fresh or properly stored batch is important.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the optimization of your reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., toluene/water 4:1). Thoroughly degas the mixture by sparging with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry Learner. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 116(20), 12564–12649. Retrieved from [Link]
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 762. Retrieved from [Link]
-
Krische, M. J., & Hartwig, J. F. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(1), 122-126. Retrieved from [Link]
-
Zhang, T., & Ready, J. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1469-1473. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Besnard, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100147. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
Powers, I. G., & Zimmerman, P. M. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 37(15), 2469–2478. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Chen, Z., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 18(17), e202500953. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372–4375. Retrieved from [Link]
-
Pourkaveh, R., & Karimi, H. (2016). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis, 6(5), 489-495. Retrieved from [Link]
-
Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5364-5366. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 556-566. Retrieved from [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Grignard formation with 1-Bromo-2,3-dichloro-5-methoxybenzene
Substrate Focus: 1-Bromo-2,3-dichloro-5-methoxybenzene Core Challenge: Suppressing Benzyne Elimination during Grignard Formation
Welcome to the advanced troubleshooting center for complex organometallic transformations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls associated with ortho-haloarenes.
When working with 1-bromo-2,3-dichloro-5-methoxybenzene, the primary point of failure is not the inability to form the Grignard reagent, but rather its extreme thermal instability. The proximity of the C2 chlorine to the C1 magnesium insertion site creates a high-risk vector for α-elimination, leading to benzyne formation. This guide provides the causality, quantitative data, and self-validating protocols required to master this transformation.
Mechanistic Pathway & Risk Analysis
The following diagram maps the kinetic and thermodynamic pathways of this substrate, illustrating why traditional methodologies fail and why low-temperature exchange is mandatory.
Reaction pathways for Grignard formation highlighting the risk of benzyne elimination.
Troubleshooting & FAQs
Q1: Why does direct magnesium insertion fail or produce black, intractable mixtures with this substrate? A1: The failure is rooted in thermodynamics. Direct insertion with magnesium turnings typically requires initiation and elevated temperatures (e.g., refluxing THF at 65 °C). Because 1-bromo-2,3-dichloro-5-methoxybenzene has a chlorine atom ortho to the bromine, the resulting Grignard reagent is highly unstable at these temperatures. The thermal energy overcomes the activation barrier for the elimination of magnesium bromochloride (MgBrCl), generating a highly reactive benzyne intermediate. This benzyne rapidly polymerizes or reacts non-specifically with the solvent, destroying your yield (1 [1]).
Q2: How does the "Turbo Grignard" reagent prevent benzyne formation? A2: The Knochel Turbo Grignard reagent (iPrMgCl·LiCl) shifts the mechanism from a thermal surface-insertion to a kinetically driven halogen-metal exchange. Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of LiCl breaks these aggregates, forming a highly nucleophilic, monomeric magnesiate-like complex. This dramatically lowers the activation energy for the Br/Mg exchange, allowing complete conversion at temperatures between -20 °C and 0 °C. At these sub-zero temperatures, the ortho-chloro arylmagnesium species is kinetically trapped and cannot undergo benzyne elimination (2 [1]).
Q3: Will the Turbo Grignard reagent react with the chlorine atoms at C2 or C3? A3: No, provided you maintain strict parameter controls. Bromine is significantly more polarizable and has a weaker carbon-halogen bond compared to chlorine. By limiting the stoichiometry to exactly 1.05 equivalents of iPrMgCl·LiCl and keeping the temperature at or below 0 °C, the exchange is exclusively chemoselective for the C1 bromine. The C2 and C3 chlorines remain completely inert under these conditions (3 [1]).
Q4: How can I be absolutely certain the Grignard has formed before adding my expensive downstream electrophile? A4: You must use a self-validating D₂O quench. Before proceeding to the electrophile addition, withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing D₂O. Extract with 1 mL of ethyl acetate and analyze via GC-MS. The presence of 1-deuterio-2,3-dichloro-5-methoxybenzene (an exact mass shift of +1 Da compared to the debrominated starting material) confirms successful Grignard formation. The absence of heavy dimeric peaks confirms that benzyne formation was successfully suppressed.
Quantitative Method Comparison
To illustrate the necessity of the Turbo Grignard approach, review the empirical data comparing generation methods for ortho-chlorobromobenzenes:
| Generation Method | Reagent | Operating Temp (°C) | Br/Mg Exchange Rate | Benzyne Formation Risk | Typical Target Yield |
| Direct Insertion | Mg turnings, I₂ | 65 (Reflux) | Slow / Surface-dependent | Critical (>80%) | < 10% |
| Standard Exchange | iPrMgCl | 0 to 25 | Moderate | High (if T > 10 °C) | 40 - 60% |
| Turbo Exchange | iPrMgCl·LiCl | -20 to 0 | Very Fast (< 30 min) | Negligible | > 90% |
Self-Validating Experimental Protocol
Workflow: Kinetically Controlled Halogen-Metal Exchange
Step 1: System Preparation
-
Flame-dry a Schlenk flask under a high vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv, e.g., 10 mmol) to the flask.
-
Dissolve the substrate in anhydrous THF (0.5 M concentration) and stir.
-
Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to exactly -20 °C.
Step 2: Halogen-Metal Exchange
-
Using a syringe pump, add iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv) dropwise over 15 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that could trigger benzyne elimination.
-
Stir the reaction mixture at -20 °C for 30 minutes.
Step 3: Protocol Validation (The D₂O Quench)
-
Withdraw a 0.1 mL aliquot using an argon-purged syringe.
-
Quench the aliquot into a GC vial containing 0.5 mL D₂O.
-
Extract with 1 mL EtOAc, filter through a short plug of anhydrous Na₂SO₄, and run a rapid GC-MS analysis.
-
Proceed to Step 4 only if the chromatogram shows >95% conversion to the deuterated intermediate.
Step 4: Electrophile Trapping
-
Maintain the reaction at -20 °C.
-
Add the desired electrophile (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature until the electrophile quench is entirely complete.
-
Quench the remaining reaction with saturated aqueous NH₄Cl and proceed with standard aqueous workup.
References
- Source: Royal Society of Chemistry (ChemComm)
- Source: American Chemical Society (The Journal of Organic Chemistry)
- Title: An Efficient and Safe Procedure for the Large-Scale Pd-Catalyzed Hydrazonation of Aromatic Chlorides Using Buchwald Technology (Safety Assessment of Benzyne Generation)
- Source: National Institutes of Health (PubMed)
Sources
Technical Support Center: Purification of Crude 1-Bromo-2,3-dichloro-5-methoxybenzene by Column Chromatography
This guide provides a comprehensive, experience-driven framework for the purification of crude 1-Bromo-2,3-dichloro-5-methoxybenzene using silica gel column chromatography. It is designed for chemistry professionals who require not just a protocol, but an in-depth understanding of the principles and troubleshooting strategies essential for achieving high purity.
Section 1: Pre-Purification Analysis & Setup (FAQs)
Successful column chromatography begins long before the column is packed. Proper analytical groundwork is critical for an efficient and effective separation.
Q1: What are the essential properties of 1-Bromo-2,3-dichloro-5-methoxybenzene relevant to its purification?
Understanding the physicochemical properties of the target molecule is the first step in designing a purification strategy. 1-Bromo-2,3-dichloro-5-methoxybenzene is a halogenated anisole derivative.
Table 1: Physicochemical Properties of 1-Bromo-2,3-dichloro-5-methoxybenzene
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂O | [1][2][3] |
| Molecular Weight | 255.92 g/mol | [1][4] |
| Appearance | Yellow to white solid | [1][4] |
| CAS Number | 174913-19-0 | [1][4] |
| Predicted Polarity | Moderately non-polar | Inferred from structure |
Its structure, featuring a benzene ring, three halogens, and a methoxy group, renders it relatively non-polar. It is readily soluble in common organic solvents like dichloromethane and ethyl acetate but has low solubility in highly non-polar solvents like hexanes. This polarity profile is the key to its separation.
Q2: How do I select the appropriate stationary and mobile phases?
Stationary Phase: For a moderately non-polar compound like this, the industry standard is normal-phase chromatography using silica gel (SiO₂) as the stationary phase . Silica gel is a highly porous, polar adsorbent due to the prevalence of surface silanol groups (Si-OH).[5][6] Its slightly acidic nature is generally not problematic for this stable aromatic ether.
Mobile Phase (Eluent): The mobile phase must be significantly less polar than the silica gel.[5] A binary solvent system is typically used, consisting of a non-polar solvent and a slightly more polar "pusher" solvent. The key is to find a ratio that provides optimal separation, which is determined experimentally using Thin-Layer Chromatography (TLC).
-
Recommended Starting Systems:
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Q3: What is the definitive method for developing a solvent system using Thin-Layer Chromatography (TLC)?
TLC is a critical preliminary step; it is a microcosm of your column.[7] Skipping this step is a common cause of failed purifications. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[5] This Rf value typically ensures the compound moves off the baseline but has sufficient interaction with the stationary phase to separate from impurities.
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (drawn ~1 cm from the bottom in pencil).[9][10] Keep the spot as small and concentrated as possible.
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[7][9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by compound) / (Distance traveled by solvent front)[10]
Table 2: Interpreting TLC Results and Adjusting Eluent Polarity
| Observed Rf of Target Compound | Interpretation | Action Required |
| < 0.2 | Eluent is too non-polar. | Increase the proportion of the more polar solvent (e.g., from 95:5 to 90:10 Hexanes:EtOAc). |
| 0.25 - 0.35 | Optimal. | Proceed to column chromatography with this solvent system. |
| > 0.5 | Eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., from 80:20 to 90:10 Hexanes:EtOAc).[8] |
| Streaking Spot | Sample is too concentrated or interacting strongly with silica. | Dilute the sample before spotting.[7] |
Section 2: The Column Chromatography Workflow
This section outlines the standard operating procedure for purifying 1-Bromo-2,3-dichloro-5-methoxybenzene.
Sources
- 1. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-1,3-dichloro-5-methoxybenzene | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escazuvillage.com [escazuvillage.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. organomation.com [organomation.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Recrystallization of 1-Bromo-2,3-dichloro-5-methoxybenzene
This guide provides in-depth technical support for the purification of 1-Bromo-2,3-dichloro-5-methoxybenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and troubleshooting solutions based on established chemical principles and field-proven insights.
Part 1: Solvent Selection for 1-Bromo-2,3-dichloro-5-methoxybenzene
The successful recrystallization of any compound is critically dependent on the choice of solvent.[1] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[2][3] This section addresses the most common questions regarding solvent selection for this specific halogenated methoxybenzene.
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
Based on established principles, an ideal solvent should meet four primary criteria:[4]
-
Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for 1-Bromo-2,3-dichloro-5-methoxybenzene, meaning it dissolves the compound well when hot but poorly when cold.[1] This differential is essential for maximizing crystal recovery.
-
Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).[2]
-
Inertness: The solvent must not react chemically with the compound.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]
Furthermore, the solvent's boiling point should be lower than the melting point of 1-Bromo-2,3-dichloro-5-methoxybenzene to prevent the compound from "oiling out" instead of crystallizing.[4]
Q2: Based on its molecular structure, what solvents are promising candidates for recrystallizing 1-Bromo-2,3-dichloro-5-methoxybenzene?
1-Bromo-2,3-dichloro-5-methoxybenzene is a substituted aromatic compound. Its structure, featuring a benzene ring, a methoxy group, a bromine atom, and two chlorine atoms, renders it a moderately polar molecule. The principle of "like dissolves like" is the guiding axiom for initial solvent selection.[4] Therefore, solvents of intermediate polarity are the most logical starting points.
Extremely non-polar solvents like hexane are unlikely to dissolve the compound even when hot, while highly polar solvents like water may fail to dissolve it sufficiently even at boiling.
Recommended Starting Solvents for Screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: Ethanol/Water, Toluene/Hexane
A mixed solvent system is often employed when no single solvent meets all the ideal criteria.[5] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble.[6][7] The two solvents must be miscible with each other.[4]
Q3: How do I perform a small-scale solvent test to identify the optimal solvent?
A systematic, small-scale approach is essential to avoid wasting a large amount of your crude product.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 1-Bromo-2,3-dichloro-5-methoxybenzene into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL) and swirl vigorously.[5][8] Observe the solubility. An ideal solvent will not dissolve the compound at this stage. If the solid dissolves completely at room temperature, the solvent is too "good" and should be rejected for single-solvent recrystallization, but may be suitable as the primary solvent in a mixed-solvent system.[8]
-
Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[8] Continue adding the solvent in small increments (0.2-0.3 mL) while heating and swirling until the solid just dissolves. Be careful not to add an excess of solvent, as this will reduce your final yield.[9]
-
Cooling Test: Once a saturated hot solution is achieved, allow the test tube to cool slowly to room temperature, and then in an ice-water bath.[10] Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.
-
Evaluate: Compare the results from all tested solvents to select the most suitable one for a larger-scale recrystallization.
Data Presentation: Properties of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. Often used in a mixed system with water.[11] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and has a lower boiling point.[12] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may offer a better solubility differential. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may be too effective, but useful for dissolving compounds with some polarity. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent, often a good choice for a wide range of organic compounds. |
| Toluene | 111 | Non-polar | The aromatic ring may provide good solubility at high temperatures. Often paired with a non-polar anti-solvent like hexane. |
| Hexane | 69 | Non-polar | Likely a poor solvent on its own, but can be an excellent anti-solvent when paired with a more polar solvent.[13] |
| Water | 100 | Highly Polar | Unlikely to be a good single solvent, but is a common and effective anti-solvent for water-miscible organic solvents like ethanol or acetone.[6] |
Visualization: Solvent Selection Workflow
Caption: A flowchart outlining the logical steps for systematically screening and selecting an appropriate recrystallization solvent.
Part 2: Troubleshooting Guide
Even with a carefully selected solvent, experimental issues can arise. This section addresses common problems in a question-and-answer format.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
This is one of the most frequent issues and can stem from two primary causes:
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[14] The solution is saturated at a temperature below 0°C, and therefore no crystals will form.
-
Cause B: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[9]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[14] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2: Seed Crystals. If you have a small amount of pure 1-Bromo-2,3-dichloro-5-methoxybenzene, add a single tiny crystal to the supersaturated solution.[9] This "seed" provides a template onto which other molecules can deposit.
-
Solution 3: Flash Cooling (Use with caution). Briefly cool the solution in a dry ice/acetone bath. This can sometimes induce nucleation, but rapid cooling can also trap impurities.[14]
-
Q2: My compound "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, causing the solute to melt in the hot solution. It can also be caused by a high concentration of impurities depressing the melting point of the crude material.[14]
-
Solution 1: Add more solvent. Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the "good" solvent) to decrease the saturation temperature.[14][15]
-
Solution 2: Lower the crystallization temperature. Try a different solvent with a lower boiling point.
-
Solution 3: Slow down the cooling. Allow the flask to cool as slowly as possible. Insulating the flask by placing it on a cork ring or paper towels can promote the formation of crystals over oil.[14]
Q3: The recrystallization resulted in a very low yield. What went wrong?
A low yield (e.g., <50% recovery) can be frustrating. Several factors could be responsible:
-
Excessive Solvent: Using too much solvent during the initial dissolution step is a primary cause of yield loss, as a significant amount of the product will remain in the mother liquor.[9][15]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[16]
-
Incomplete Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will leave product dissolved in the solvent.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the purified product.[9]
Q4: The final crystals are colored, but the pure compound should be white. How can I remove the color?
Colored impurities can often be removed with activated charcoal.
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly to prevent flash boiling. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[5] Swirl the mixture and then bring it back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and then proceed with cooling and crystallization. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Visualization: Troubleshooting Crystallization Failure
Caption: A decision tree illustrating the logical steps to diagnose and solve common issues encountered when crystals fail to form properly.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization I. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Nichols, L. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6F: Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Simon Fraser University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
ACS Omega. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]
-
designer-drug.com. (n.d.). Halogenation of methoxybenzenes with N-halosuccinimide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
- Google Patents. (n.d.). Purification process.
-
Sunway Pharm Ltd. (n.d.). 1-Bromo-2,3-dichloro-5-methoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method of making trichloromethoxybenzene.
-
ScienceDirect. (2009). Degradation of halogenated benzenes in solution by electron beam irradiation method. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]
-
ChemBK. (2024). Benzene, 1-bromo-3-chloro-5-methoxy-. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-methoxybenzene. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. scribd.com [scribd.com]
- 12. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 1-Bromo-2,3-dichloro-5-methoxybenzene
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the isolation and purification of 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0).
This polyhalogenated aromatic ether is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including cGAS inhibitors used for treating autoinflammatory diseases [1]. Because its synthesis often involves aggressive halogenating agents like trichloroisocyanuric acid (TCCA), crude mixtures are frequently contaminated with regioisomers, over-halogenated species, and demethylated byproducts. This guide provides self-validating, mechanistically grounded protocols to achieve high-purity isolation.
Part 1: Physicochemical Profile & Impurity Matrix
To design an effective purification strategy, we must first understand the quantitative physicochemical properties of the target compound and its associated impurities.
Table 1: Quantitative Data & Physicochemical Properties
| Property / Compound | Value / Characteristics | Causality in Purification |
| Molecular Formula | C₇H₅BrCl₂O | Highly lipophilic; dictates the use of non-polar solvent systems. |
| Molecular Weight | 255.92 g/mol | High mass relative to carbon count indicates high density. |
| Predicted Boiling Point | ~279.4 °C[2] | High boiling point makes vacuum distillation prone to thermal degradation; favors crystallization. |
| Target State (Room Temp) | Solid | Allows for trituration/recrystallization as a primary purification method. |
| Impurity: Phenols | pKa ~8.5 - 10.0 | Acidic nature allows for selective ionization and removal via mild aqueous base extraction. |
| Impurity: Over-halogenated | Increased Lipophilicity | Disrupts crystal lattice formation; remains soluble in cold, highly non-polar solvents. |
Part 2: Troubleshooting Guides & FAQs
Q1: My crude product contains significant amounts of over-chlorinated byproducts and unreacted starting material (e.g., 1-bromo-3-chloro-5-methoxybenzene). Normal-phase silica chromatography is failing to separate them. What is the mechanism of failure, and how do I resolve it? Causality & Solution: Normal-phase chromatography relies on differences in polarity. Because the starting material, the target compound, and over-halogenated byproducts are all highly non-polar polyhalogenated ethers, their retention factors (Rf) on silica gel are nearly identical. The Solution: Abandon chromatography in favor of temperature-controlled trituration . By suspending the crude mixture in a highly non-polar solvent like petroleum ether at 0 °C, you exploit the specific crystal lattice energy of the symmetrical 1-bromo-2,3-dichloro-5-methoxybenzene. The target compound selectively precipitates, while the less symmetrical unreacted starting materials and over-chlorinated impurities remain solvated in the cold petroleum ether [1].
Q2: NMR analysis shows the presence of a broad singlet around 5.0-6.0 ppm, indicating a phenolic hydroxyl group. How did this form, and how can I remove it without losing my target ether? Causality & Solution: If your synthetic route utilized harsh Lewis acids or aggressive electrophilic halogenation, trace moisture can lead to the cleavage of the methoxy group, generating a demethylated phenolic impurity (e.g., 3-bromo-4,5-dichlorophenol). The Solution: Implement a mild base-wash extraction . Phenols are weakly acidic (pKa ~8-10). By washing the organic layer with a 5% aqueous sodium carbonate (Na₂CO₃) solution (pH ~11), the phenol is deprotonated into a water-soluble phenoxide ion. The target methoxybenzene, lacking acidic protons, remains entirely in the organic phase. This is a self-validating liquid-liquid partition.
Part 3: Validated Experimental Protocols
Protocol A: Mild Base-Wash Extraction (Removal of Phenolic Impurities)
This protocol ensures the chemical removal of any demethylated byproducts prior to final crystallization.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude).
-
Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous Na₂CO₃.
-
Extraction: Stopper the funnel, invert, and immediately open the stopcock to vent any generated CO₂ gas. Close the stopcock and shake vigorously for 60 seconds, venting frequently.
-
Phase Separation: Place the funnel on a ring stand and allow the layers to separate completely. The lower aqueous layer now contains the ionized phenolic impurities.
-
Collection: Drain and discard the aqueous layer. Wash the remaining organic layer once with saturated aqueous NaCl (brine) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the phenol-free crude residue.
Protocol B: Selective Trituration (Isolation of Target Compound)
Adapted from validated pharmaceutical synthesis workflows for cGAS inhibitor intermediates [1].
-
Preparation: Ensure the crude residue from Protocol A is completely free of polar solvents (like ethyl acetate) by applying a high vacuum for 30 minutes.
-
Solvent Addition: Add petroleum ether to the round-bottom flask containing the crude solid (approximately 2 mL of solvent per 100 mg of crude mass).
-
Thermal Shock: Submerge the flask in an ice-water bath (0 °C). Stir the suspension vigorously using a magnetic stir bar for exactly 30 minutes to allow the crystal lattice of the target compound to mature.
-
Filtration: Rapidly filter the cold suspension through a sintered glass funnel under a vacuum.
-
Washing: Wash the retained filter cake with a minimal volume (e.g., 0.5 mL) of ice-cold petroleum ether to wash away surface-adhered mother liquor containing the over-halogenated impurities.
-
Final Drying: Transfer the pure 1-bromo-2,3-dichloro-5-methoxybenzene solid to a pre-weighed vial and dry under high vacuum to constant weight.
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical phase-separation and isolation pathway described in the protocols above.
Workflow for the isolation and purification of 1-Bromo-2,3-dichloro-5-methoxybenzene.
References
- Source: Google Patents (The Rockefeller University)
- Title: 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O)
Technical Support Center: Optimizing Cross-Coupling Kinetics for 1-Bromo-2,3-dichloro-5-methoxybenzene
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support and troubleshooting guide for the site-selective cross-coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene . This polyhalogenated building block presents unique kinetic challenges due to the steric hindrance of the ortho-chloro group and the competing chemoselectivity risks associated with multiple carbon-halogen bonds. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to accelerate your reaction kinetics without compromising site-selectivity.
Diagnostic Overview & Mechanistic Logic
The primary challenge in functionalizing 1-Bromo-2,3-dichloro-5-methoxybenzene is overcoming the kinetic barrier during the oxidative addition (OA) step. While the C–Br bond possesses a lower Bond Dissociation Energy (BDE) than the adjacent C–Cl bonds—making it the thermodynamically favored site for functionalization[1]—the bulky chloro group at the 2-position creates severe steric congestion.
If standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are used, the reaction stalls at the Pd(0) resting state. Forcing the reaction with excessive heat often leads to off-target activation of the C–Cl bonds, destroying chemoselectivity[2]. The solution lies in ligand architecture: deploying bulky, electron-rich monophosphines to enforce a highly reactive, coordinatively unsaturated 12-electron Pd(0)L complex[3].
Fig 1. Kinetic bottlenecks and optimization strategies in the catalytic cycle.
Troubleshooting & FAQs
Q1: Why is the oxidative addition of this substrate sluggish despite the reactive C–Br bond? A1: The kinetic barrier is strictly steric. While the C–Br bond is electronically primed for activation (lower BDE than C–Cl)[1], the ortho-chloro group physically impedes the approach of standard Pd(0)L₂ complexes. This steric clash increases the activation energy (ΔG‡) for the oxidative addition transition state, leading to incomplete conversion and extended reaction times.
Q2: How can I accelerate oxidative addition without inadvertently activating the C–Cl bonds? A2: You must switch to conformationally flexible, highly sterically demanding monophosphine ligands such as Trineopentylphosphine (TNpP) or dialkylbiaryl phosphines like XPhos [3]. These ligands are so bulky that they prevent the formation of the unreactive Pd(0)L₂ resting state. Instead, they form a highly reactive mono-ligated Pd(0)L species that rapidly inserts into the C–Br bond at moderate temperatures (60–80 °C). By keeping the temperature low, you remain below the thermal activation threshold for the C–Cl bonds, thereby preserving strict site-selectivity[1][4].
Q3: My oxidative addition is fast, but the overall Suzuki-Miyaura reaction still takes >24 hours. What is the bottleneck? A3: In sterically hindered cross-couplings, transmetalation often replaces oxidative addition as the rate-limiting step[3]. The resulting Pd(II)(Ar)(X)(L) intermediate is highly congested, making the approach of the boronic acid difficult. To accelerate transmetalation:
-
Switch to a stronger, highly soluble base (e.g., aqueous NaOH or Cs₂CO₃).
-
Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) to facilitate the rapid formation of the reactive boronate species.
Q4: I am observing significant protodehalogenation (yielding 1,2-dichloro-3-methoxybenzene). How do I prevent this? A4: Protodehalogenation occurs when the rate of transmetalation is too slow, allowing competitive side reactions (like solvent hydrogen abstraction) to dominate the Pd(II) intermediate. To fix this, increase the equivalents of your nucleophile (e.g., 1.5 to 2.0 eq of boronic acid), ensure your base is fully dissolved, and verify that your boronic acid has not dehydrated into an unreactive boroxine.
Quantitative Benchmarking: Ligand Effects
The table below summarizes the kinetic and selectivity profiles of various ligands when coupling 1-Bromo-2,3-dichloro-5-methoxybenzene with phenylboronic acid.
| Ligand | Catalyst Precursor | Temp (°C) | Base / Solvent | Est. Half-Life (t½) | Yield (%) | Site-Selectivity (C–Br vs C–Cl) |
| PPh₃ | Pd(OAc)₂ | 100 | K₂CO₃ / Toluene | >24 h | <20% | Moderate (Loss of selectivity) |
| dppf | Pd(dppf)Cl₂ | 90 | K₂CO₃ / Dioxane | 12 h | 45% | High |
| XPhos | Pd₂(dba)₃ | 80 | K₃PO₄ / Dioxane:H₂O | 2.0 h | 88% | >99% |
| TNpP | Pd₂(dba)₃ | 80 | NaOH / Toluene:H₂O | 1.5 h | 94% | >99% |
Note: TNpP demonstrates superior kinetics for sterically demanding substrates due to its conformationally flexible neopentyl groups, which stabilize the transition state during both oxidative addition and transmetalation[3].
Standard Operating Procedure (SOP): High-Kinetics Suzuki-Miyaura Coupling
To ensure reproducible, rapid, and site-selective cross-coupling, follow this validated workflow utilizing the Pd/TNpP or Pd/XPhos catalyst system.
Fig 2. Optimized experimental workflow for sterically hindered cross-coupling.
Step-by-Step Methodology:
-
Preparation & Degassing: In a Schlenk flask, add Toluene (0.2 M relative to substrate). Degas the solvent rigorously using three freeze-pump-thaw cycles. Causality: Pd(0)L complexes are highly sensitive to oxidation; oxygen will immediately kill the active catalyst.
-
Catalyst Pre-Activation: Under an argon atmosphere, add Pd₂(dba)₃ (1.0 mol%) and TNpP (4.0 mol%) to the degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous color, indicating the formation of the active Pd(0) species[3].
-
Substrate Addition: Add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 eq) and the desired boronic acid (1.5 eq).
-
Base Injection: Inject a degassed aqueous solution of NaOH (2.0 M, 3.0 eq). The biphasic system ensures the base is readily available to form the boronate, accelerating the transmetalation step.
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (to maximize interfacial surface area). Monitor the reaction via UPLC-MS. Complete conversion should be observed within 1.5 to 2 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
References
- Source: National Institutes of Health (nih.gov)
- Source: ACS Publications (acs.org)
- Source: RSC Publishing (rsc.org)
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 1-Bromo-2,3-dichloro-5-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the low reactivity of 1-Bromo-2,3-dichloro-5-methoxybenzene in palladium-catalyzed cross-coupling reactions. This substrate, while a valuable building block, presents unique steric and electronic challenges that can impede reaction success. This document provides field-proven insights and detailed protocols to help you navigate these challenges effectively.
Understanding the Challenge: Why is 1-Bromo-2,3-dichloro-5-methoxybenzene a Difficult Substrate?
The low reactivity of 1-Bromo-2,3-dichloro-5-methoxybenzene stems from a combination of steric and electronic factors that hinder the crucial oxidative addition step in the palladium catalytic cycle.[1][2]
-
Steric Hindrance: The two chlorine atoms positioned ortho to the bromine atom create significant steric bulk. This physically obstructs the palladium catalyst's approach to the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle kinetically slow.
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group (EDG).[3] It increases the electron density on the aromatic ring through resonance, which in turn makes the carbon atom of the C-Br bond less electrophilic.[3] The electron-rich Pd(0) catalyst preferentially reacts with electron-poor aryl halides; therefore, the increased electron density on this substrate disfavors the oxidative addition step.
This combination of steric and electronic deactivation means that standard, off-the-shelf palladium catalysis conditions are often insufficient, leading to low yields, slow reactions, or complete reaction failure.
Caption: Factors contributing to the low reactivity of the substrate.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction has stalled with significant starting material remaining. I'm using a standard catalyst like Pd(PPh₃)₄ or generating the catalyst from Pd(OAc)₂/PPh₃. What's going wrong?
Answer: This is a classic symptom of failed catalyst activation or an insufficiently active catalyst for this challenging substrate. The primary issue is an inefficient oxidative addition step.
-
Causality: In-situ catalyst generation from Pd(II) sources like Pd(OAc)₂ requires a clean reduction to the active Pd(0) species, which can be inefficient.[4] Pd(0) sources like Pd₂(dba)₃ contain dibenzylideneacetone (dba) ligands that can remain in solution and compete with your desired phosphine ligand, retarding catalyst activity.[5] Furthermore, simple phosphines like PPh₃ are often not electron-rich or bulky enough to promote oxidative addition into this deactivated C-Br bond.
-
Solution: Switch to a Well-Defined Palladium(II) Precatalyst. Modern palladium precatalysts are air- and moisture-stable Pd(II) complexes that contain a 1:1 ratio of palladium to a specialized, bulky phosphine ligand.[6][7] They are designed for clean and rapid activation to the highly reactive, monoligated L-Pd(0) species under mild conditions, which is essential for difficult substrates.[5][6] This avoids the pitfalls of in-situ generation and ensures the most active catalytic species is formed.[8]
| Precatalyst Type | Structure Example (Generic) | Advantages for Challenging Substrates |
| Buchwald Palladacycles | G3/G4 Precatalysts | Highly stable, easily activated, broad substrate scope.[7] |
| Allylpalladium Complexes | [(allyl)Pd(L)Cl] | Readily forms L-Pd(0) species upon activation. |
| Intramolecularly Coordinated | (e.g., based on 2-aminobiphenyl) | Improved solution stability and facile preparation.[7] |
Question 2: I've switched to a precatalyst, but my yield is still poor. How do I choose the correct ligand, base, and solvent to drive the reaction to completion?
Answer: With a challenging substrate, the entire coordination sphere of the palladium matters. The ligand, base, and solvent must work in concert to facilitate the catalytic cycle.
-
Ligand Selection is Critical: For sterically hindered and electron-rich aryl bromides, you need bulky and highly electron-rich phosphine ligands. These ligands promote the formation of the highly reactive monoligated Pd(0) species and stabilize it throughout the catalytic cycle.[1][6]
| Coupling Reaction | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, enhances both oxidative addition and transmetalation.[1][9] |
| Buchwald-Hartwig Amination | Dialkylbiaryl Phosphines | BrettPhos, XPhos | Specifically designed to facilitate C-N reductive elimination and prevent catalyst decomposition.[8][10] |
| Heck Reaction | N-Heterocyclic Carbenes (NHCs) or Bulky Phosphines | IPr, P(t-Bu)₃ | Highly stable at the elevated temperatures often required for Heck reactions.[11][12] |
| Sonogashira Coupling | Dialkylbiaryl Phosphines | cataCXium® A, XPhos | Can facilitate copper-free variants and improve rates for difficult substrates. |
-
Base and Solvent Optimization:
-
Base: A strong, non-coordinating base is often required. For Suzuki couplings, K₃PO₄ is an excellent choice, while for Buchwald-Hartwig aminations, a strong alkoxide like sodium tert-butoxide (NaOtBu) is standard.[4][13] The base's role is crucial for the transmetalation step in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig reactions.[14][15]
-
Solvent: Anhydrous, aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. They effectively dissolve the reactants and catalyst complex without interfering in the catalytic cycle.[4]
-
Question 3: I am observing catalyst decomposition (formation of palladium black) and my results are inconsistent. What procedural steps are most important?
Answer: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and falling out of the catalytic cycle.[4] This is almost always due to the presence of oxygen. The active Pd(0) species and the electron-rich phosphine ligands are highly sensitive to oxidation.[13]
-
Solution: Implement Rigorous Inert Atmosphere Technique.
-
Degas Your Solvent: Before use, thoroughly degas your solvent. This can be done by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[13]
-
Use Schlenk or Glovebox Techniques: Assemble your reaction in a flask that has been oven- or flame-dried and cooled under vacuum. Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times to remove all atmospheric oxygen.[13]
-
Handle Reagents Carefully: Add all reagents under a positive pressure of inert gas. Use syringes for liquid reagents and a glovebox for solids if available.
-
Caption: A systematic workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q: Which specific palladium precatalyst do you recommend as a starting point?
A: For a substrate like this, a third-generation (G3) Buchwald palladacycle precatalyst, such as XPhos Pd G3 , is an excellent and highly reliable starting point. These precatalysts are exceptionally stable and are designed for the clean and efficient generation of the active "L-Pd(0)" species required for challenging cross-couplings.[7]
Q: Can I use higher temperatures to force the reaction to proceed?
A: Yes, but with caution. Increasing the temperature can provide the necessary activation energy to overcome the barrier to oxidative addition. Temperatures in the range of 80-120 °C are common for these types of reactions.[13] However, excessively high temperatures can also accelerate catalyst decomposition.[4] It is often better to first find the optimal catalyst/ligand system at a moderate temperature (e.g., 100 °C) before pushing the temperature higher.
Q: Are there alternatives to phosphine ligands?
A: Yes, N-Heterocyclic Carbenes (NHCs) are another class of ligands that form highly stable and active palladium complexes.[11] They are particularly known for their thermal stability, making them excellent candidates for reactions that require high temperatures, such as some Heck couplings.[11] For this specific substrate, however, the sterically demanding biarylphosphine ligands are generally the first choice and have a more established track record.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene with a generic arylboronic acid.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane (to achieve a 0.1 M concentration with respect to the aryl bromide)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add 1-Bromo-2,3-dichloro-5-methoxybenzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Haskel, A., Keinan, E. and Kafri, R., 2017. Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(3), p.0025. [Link]
-
Bruno, N.C., Tudge, M.T. and Buchwald, S.L., 2013. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), pp.916-920. [Link]
-
Fors, B.P., Krattiger, P., Strieter, E. and Buchwald, S.L., 2008. A new class of easily activated palladium precatalysts for facile C−N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides. Journal of the American Chemical Society, 130(41), pp.13552-13554. [Link]
-
Vaia. Effect of Methoxy Group on Electrophilic Substitution. Vaia. [Link]
- Fairlamb, I.J.S. and Kapdi, A.R. eds., 2016. Palladium-Catalyzed Cross-Coupling Reactions for the Pharmaceutical Industry. Royal Society of Chemistry.
-
Zheng, Z., Liu, S., Liu, K., Wang, M., Li, Y. and Wang, J., 2022. Ortho-C–H methoxylation of aryl halides enabled by a polarity reversed N–O reagent. Nature Communications, 13(1), p.270. [Link]
- Wolfe, J.P., 1998. The palladium-catalyzed synthesis of aromatic carbon-nitrogen bonds. Massachusetts Institute of Technology.
-
Gstöttmayr, C., Noe, C.R. and Holzer, W., 2010. Palladium-catalyzed Heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 15(2), pp.513-524. [Link]
-
Golder, M.R., Mock, M.T., Appel, A.M., Linehan, J.C. and Mirica, L.M., 2016. Oxidative addition of aryl bromides at palladium (I) to form palladium (III) complexes. Angewandte Chemie International Edition, 55(4), pp.1549-1552. [Link]
- Golder, M.R., Mock, M.T., Appel, A.M., Linehan, J.C. and Mirica, L.M., 2016. Oxidative addition of aryl bromides at palladium (I) to form palladium (III) complexes. Angewandte Chemie, 128(4), pp.1569-1572.
-
Indira Gandhi National Open University. ARYL HALIDES. eGyanKosh. [Link]
-
LibreTexts Chemistry. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Mirica Group. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]
-
Wikipedia. Heck reaction. Wikipedia. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
-
Zheng, Z., Liu, S., Liu, K., Wang, M., Li, Y. and Wang, J., 2022. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ResearchGate. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Majid, R., 2023. Nucleophilic Aromatic Substitution. University of Baghdad.
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Kumar, P., Kumar, R., Kumar, A. and Singh, B.K., 2023. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(32), pp.22415-22442. [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Mernyák, E., Wölfling, J. and Frank, É., 2018. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14(1), pp.1051-1057. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Zoubi, R.M., 2024. Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3 (2H)–one with chloro (methoxy) methane. Preprints. [Link]
- Sova, M., Sinur, A. and Kočevar, M., 2016. Sonogashira cross-coupling of 3-bromo-1, 2-diones. Tetrahedron, 72(44), pp.7043-7049.
-
LibreTexts Chemistry. Heck Reaction. Chemistry LibreTexts. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
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Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Polychlorinated Aromatics
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3][4] However, its application to polychlorinated aromatic substrates presents significant challenges. The inherent inertness of the C-Cl bond, coupled with potential issues of selectivity and side reactions, often leads to sluggish or failed reactions.[5][6] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing these demanding transformations. Here, we will delve into the intricacies of catalyst selection, reaction optimization, and mechanistic considerations to empower you to overcome the hurdles of coupling with polychlorinated aromatics.
Troubleshooting Guide (Q&A Format)
Q1: My reaction shows low or no conversion. What are the possible causes and solutions?
Low or no conversion is the most common issue in Suzuki couplings of polychlorinated aromatics. This is often due to the difficulty of the oxidative addition step involving the strong C-Cl bond.[4][5][6][7]
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: Standard palladium catalysts are often ineffective for activating aryl chlorides.
-
Inappropriate Reaction Temperature: Many Suzuki couplings of aryl chlorides require elevated temperatures to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase the temperature. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.
-
-
Poor Choice of Base: The base plays a crucial role in the transmetalation step and its effectiveness can be highly dependent on the solvent and substrates.[12]
-
Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.
-
Solution: Ensure that your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents thoroughly before use.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[9][12]
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[12]
-
Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
-
In Situ Reduction of Pd(II) Precatalyst: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.
Q3: Dechlorination of my starting material is a major side product. What can I do to prevent it?
Dechlorination, the replacement of a chlorine atom with hydrogen, is a problematic side reaction that reduces the yield of the desired product.[11][15]
Possible Causes & Solutions:
-
Source of Hydride: The hydride source for dehalogenation can be the solvent, base, or even the boronic acid reagent.
-
Solution:
-
Solvent Choice: Avoid using protic solvents that can act as a hydride source. Anhydrous solvents are generally preferred.
-
Base Selection: Use a non-coordinating, anhydrous base.
-
Boronic Acid Quality: Use high-purity boronic acids or consider converting them to their corresponding boronate esters (e.g., pinacol esters), which are often more stable.[15]
-
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond is slow, the aryl-palladium intermediate may have a longer lifetime, increasing the chance of undergoing a side reaction like dehalogenation.
-
Solution: Employ ligands that are known to accelerate reductive elimination. While bulky, electron-rich ligands are excellent for oxidative addition, the electronic and steric properties also influence the rate of reductive elimination.
-
Frequently Asked Questions (FAQs)
FAQ1: What are the best types of ligands for Suzuki couplings of polychlorinated aromatics?
For challenging substrates like polychlorinated aromatics, the choice of ligand is critical. The key is to use ligands that promote the difficult oxidative addition of the C-Cl bond to the palladium center.
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands is highly effective. The steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[16] The electron-rich nature of the ligand increases the electron density on the palladium, further facilitating the oxidative addition step. Examples include Buchwald's biaryl phosphine ligands such as XPhos, SPhos, and RuPhos.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and have become excellent alternatives to phosphine ligands.[8] They form very stable complexes with palladium and can be highly effective in activating aryl chlorides.[17]
FAQ2: How do I choose the right palladium precursor?
While many palladium sources can be used, some are more convenient and reliable for difficult couplings.
-
Pd(II) Precatalysts: Pd(OAc)₂ and PdCl₂ are common choices but require in-situ reduction to the active Pd(0) species.[13][14] This can sometimes lead to inconsistencies.
-
Pd(0) Sources: Pd₂(dba)₃ is a common Pd(0) source, but its purity can be variable.[13]
-
Well-Defined Precatalysts: For reproducibility and high activity, consider using air- and moisture-stable precatalysts.[13][18][19] These are Pd(II) complexes that are readily and cleanly reduced to the active monoligated Pd(0) species under the reaction conditions.[13][19] Several such precatalysts incorporating Buchwald ligands are commercially available.[19]
FAQ3: What is the role of the base in these reactions, and how do I choose the best one?
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.
-
Common Bases: A variety of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and alkoxides (e.g., NaOtBu).
-
Choosing a Base: The optimal base is often dependent on the specific substrates and solvent system. For difficult couplings of aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[7] It is often necessary to screen a few different bases to find the best one for your particular reaction.
FAQ4: How does the choice of solvent affect the reaction?
The solvent can have a significant impact on the outcome of a Suzuki coupling reaction.[12][20] It must be able to dissolve the reagents and catalyst, and it can also influence the rate of the different steps in the catalytic cycle.
-
Common Solvents: A range of solvents are used for Suzuki couplings, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Often, a mixture of an organic solvent and water is used.[12]
-
Solvent Effects: The choice of solvent can affect the solubility of the base, the rate of transmetalation, and the stability of the catalyst. For example, in biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient reaction.
FAQ5: Are there any air- and moisture-stable pre-catalysts available for these challenging couplings?
Yes, the development of well-defined, air- and moisture-stable palladium precatalysts has been a major advancement in the field of cross-coupling.[13][18][19] These precatalysts offer several advantages:
-
Convenience: They are easy to handle and weigh out in the open air.
-
Reproducibility: They provide more consistent results compared to generating the active catalyst in situ from a Pd(II) source and a separate ligand.[16]
-
High Activity: They are designed to efficiently generate the highly active monoligated Pd(0) species required for challenging couplings.[13][14]
Several generations of these precatalysts, often based on the 2-aminobiphenyl scaffold and incorporating highly effective ligands like XPhos and SPhos, are commercially available.[13]
Appendices
Appendix A: Table of Recommended Catalyst Systems for Polychlorinated Aromatics
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features & Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | 1 - 3 | Highly effective for a broad range of aryl chlorides, including electron-rich and sterically hindered substrates.[10] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | 1 - 3 | Another highly versatile and effective ligand for challenging Suzuki couplings.[10] |
| XPhos Pd G3 | (pre-formed) | 1 - 3 | An air- and moisture-stable third-generation precatalyst that is highly active and provides reproducible results. |
| (IPr)Pd-PEPPSI | (pre-formed) | 2 - 5 | An N-heterocyclic carbene-based catalyst that is effective for the coupling of aryl chlorides. |
Appendix B: Detailed Experimental Protocol for a Typical Suzuki Coupling of a Dichloroaromatic
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dichloroaromatic substrate (1.0 mmol)
-
Boronic acid or boronate ester (1.1 - 1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., Dioxane/water, 10:1 v/v, 5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the dichloroaromatic substrate, boronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Stirring: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Appendix C: Graphviz Diagrams
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalyst Selection Workflow for Difficult Suzuki Couplings
Caption: A decision-making workflow for catalyst selection in challenging Suzuki couplings.
References
- Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC. (n.d.).
- Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA. (n.d.).
- Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. (n.d.).
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. (n.d.).
- A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society - ACS Publications. (2008, May 1).
- Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. (2005, April 9).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.).
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023, March 22).
- Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing). (n.d.).
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
- Well-defined nickel and palladium precatalysts for cross-coupling - PMC. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- troubleshooting failed Suzuki coupling with 1-Chloroazulene - Benchchem. (n.d.).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Buchwald Phosphine Ligands - Merck. (n.d.).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. (2016, August 18).
- Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. (n.d.).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
- Suzuki-Miyaura Coupling Mechanism Overview | PDF | Chemical Reactions - Scribd. (n.d.).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.).
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Semantic Scholar. (2016, August 18).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Cross-Coupling of NHC/CAAC-Based Carbodicarbene: Synthesis of Electron-Deficient Diradicaloids | Journal of the American Chemical Society - ACS Publications. (2024, October 19).
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3).
- The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. (n.d.).
- Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Publications. (2025, December 1).
- Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox | Organic Letters - ACS Publications. (2009, October 2).
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2,3-dichloro-5-methoxybenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Bromo-2,3-dichloro-5-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aryl halide in their synthetic workflows. The reactivity and success of transformations involving this substrate are profoundly influenced by the choice of solvent. A suboptimal solvent system can lead to failed reactions, low yields, or the formation of intractable byproducts.
This guide provides in-depth, field-proven insights into navigating the complexities of solvent selection. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with 1-Bromo-2,3-dichloro-5-methoxybenzene is failing or giving very low yields. What solvent-related factors should I investigate?
Answer:
Failure in a Suzuki-Miyaura coupling is a frequent issue where the solvent system plays a multifaceted and critical role. The solvent influences catalyst stability, reagent solubility, and the rate of key steps in the catalytic cycle.[1][2] Here is a systematic approach to troubleshooting.
Initial Diagnosis:
-
Reagent Solubility: Is your base (e.g., K₂CO₃, Cs₂CO₃) soluble in the chosen solvent? Poor base solubility is a common failure point.
-
Catalyst Activity: Is the palladium catalyst active and soluble in the reaction medium?
-
Biphasic System: Many Suzuki couplings benefit from a biphasic system, typically an organic solvent with water.[3][4] The water helps dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.
Troubleshooting Workflow & Corrective Actions:
-
Assess the Solvent System:
-
Non-polar Aprotic Solvents (e.g., Toluene, Dioxane): These are excellent starting points. Toluene and 1,4-dioxane are widely used.[5] They provide good solubility for the organic reagents and the palladium catalyst complex.
-
Polar Aprotic Solvents (e.g., THF, DMF): Tetrahydrofuran (THF) is another effective solvent, particularly noted for its ability to stabilize catalytic intermediates.[1] Dimethylformamide (DMF) can also be used, but may require higher temperatures and can be difficult to remove.
-
The Role of Water: If you are using a water-free system, the reaction may be sluggish. The addition of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) is often essential for dissolving the base (like K₂CO₃ or K₃PO₄) and facilitating the transmetalation step.[4][5]
-
-
Solvent Quality and Purity:
-
Contaminants: Solvents, especially THF, can contain inhibitors or degradation products (like peroxides or dihydrofuran) that can poison the palladium catalyst.[1] Using freshly distilled or high-purity, inhibitor-free solvents is crucial for robust and reproducible results.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed via methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles.
-
Below is a troubleshooting workflow to guide your solvent selection process for a failing Suzuki coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Question 2: I am having difficulty initiating the Grignard reaction to form the organomagnesium reagent from 1-Bromo-2,3-dichloro-5-methoxybenzene. The magnesium turnings remain shiny and no exotherm is observed.
Answer:
Grignard reagent formation is notoriously sensitive to reaction conditions, with the solvent being the most critical variable. The primary function of the solvent is to solvate and stabilize the highly reactive organomagnesium species, preventing it from reacting with itself or other electrophiles.[6]
Core Requirement: Anhydrous Aprotic Solvents
Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water, alcohols, or even trace moisture on glassware.[6][7]
-
Mandatory Solvents: Anhydrous diethyl ether (Et₂O) or anhydrous tetrahydrofuran (THF) are the standard solvents for this reaction.
-
Why they work: The lone pairs on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent, forming a stabilizing complex. This solvation is essential for both the formation and persistence of the reagent.
-
Protic Solvents are Prohibited: Using any protic solvent (e.g., ethanol, methanol, water) will result in immediate protonolysis of the Grignard reagent, yielding the corresponding de-brominated arene and rendering the reagent useless for subsequent reactions.
Troubleshooting Initiation Failure:
-
Verify Anhydrous Conditions: This is the most common point of failure.
-
Glassware: All glassware must be rigorously dried, either in an oven (>120 °C) overnight or by flame-drying under vacuum immediately before use.[7]
-
Solvent: Use a freshly opened bottle of anhydrous solvent or solvent passed through a solvent purification system.
-
-
Solvent Choice - THF vs. Diethyl Ether:
-
THF: Generally the superior solvent for aryl bromides. Its higher boiling point (66 °C vs. 35 °C for Et₂O) allows for gentle heating to aid initiation. It is also a better solvating agent, which can help break up magnesium oxide on the surface of the turnings and can reduce the formation of undesired Wurtz coupling byproducts.[8]
-
Diethyl Ether: While classic, its high volatility can make it difficult to maintain reflux, and initiation can sometimes be more sluggish compared to THF.
-
-
Activation Techniques (If conditions are confirmed dry):
-
Add a small crystal of iodine. The iodine etches the surface of the magnesium, exposing fresh, reactive metal.
-
Add a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethylene gas and MgBr₂, an in-situ activation method.
-
Crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.
-
Caption: Role of THF in stabilizing the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: For a hypothetical Nucleophilic Aromatic Substitution (SNAr) reaction on this substrate, would a polar protic (e.g., Methanol) or a polar aprotic (e.g., DMSO) solvent be better?
A1: A polar aprotic solvent like DMSO or DMF would be unequivocally superior. While SNAr on 1-Bromo-2,3-dichloro-5-methoxybenzene is challenging due to the lack of strong ortho/para electron-withdrawing groups like -NO₂, the solvent choice is critical to maximize any potential reactivity.[9][10]
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are ideal for SNAr. They possess high dielectric constants which help to dissolve charged nucleophiles, but they do not have acidic protons (O-H or N-H bonds). Consequently, they solvate the cation of a salt (e.g., Na⁺ in NaOCH₃) but leave the anion (the nucleophile, ⁻OCH₃) relatively "naked" and highly reactive.[11] This enhanced nucleophilicity is essential to attack the electron-deficient aryl ring.
-
Polar Protic Solvents (Methanol, Ethanol, Water): These solvents are detrimental to SNAr reactions. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[11][12] This solvation shell stabilizes the nucleophile, blunting its reactivity and significantly increasing the activation energy required for it to attack the aryl halide.
Caption: Contrasting effects of aprotic vs. protic solvents on nucleophilicity.
Q2: Why is a single, non-polar solvent like hexane not suitable for most reactions with this compound?
A2: Non-polar solvents like hexane or cyclohexane lack the ability to stabilize the charged or highly polar intermediates and transition states that are characteristic of the key reactions involving 1-Bromo-2,3-dichloro-5-methoxybenzene.
-
For Cross-Coupling: They cannot dissolve the inorganic bases required for the reaction. Furthermore, the polar transition states of the catalytic cycle would be destabilized, leading to very slow reaction rates.
-
For Grignard Formation: While aprotic, their inability to coordinate to the magnesium center means they cannot form the stabilizing Schlenk equilibrium complexes that are essential for the reagent's existence.[6]
-
For SNAr: They cannot dissolve the ionic nucleophiles needed for the reaction.
Q3: Can solvent choice influence side reactions?
A3: Absolutely. A classic example is in Grignard formation, where the choice between diethyl ether and THF can influence the amount of Wurtz coupling, a side reaction where the Grignard reagent reacts with the starting aryl halide.[13] THF, being a better coordinating solvent, often provides a cleaner reaction with less of this dimeric byproduct. In Suzuki couplings, the solvent can influence the rate of reductive elimination versus other pathways, potentially affecting the formation of homo-coupled byproducts.
Data Summary & Experimental Protocols
Table 1: Recommended Solvent Systems for Key Transformations
| Reaction Type | Recommended Solvents | Solvent Class | Key Considerations |
| Suzuki-Miyaura Coupling | Toluene/Water, 1,4-Dioxane/Water, THF | Aprotic (Biphasic) | Requires water to dissolve the inorganic base. Must be degassed. High solvent purity is critical to avoid catalyst poisoning.[1][5] |
| Grignard Reagent Formation | Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether (Et₂O) | Aprotic Ethereal | Must be strictly anhydrous. THF is often preferred for better initiation and reduced side reactions.[6][8] |
| Nucleophilic Aromatic Substitution (SNAr) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Polar Aprotic | Maximizes nucleophile reactivity by avoiding hydrogen bonding. Reaction is likely to be slow for this specific substrate.[11][14] |
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative starting point. Optimization of catalyst, base, and temperature will be necessary.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl halide.
-
Degassing: Sparge the resulting mixture with argon or nitrogen for an additional 20-30 minutes with gentle stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[5]
Protocol 2: General Procedure for Grignard Reagent Formation
Extreme care must be taken to exclude all moisture and air.
-
Vessel Preparation: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel sealed with a septum. Purge the entire apparatus with dry argon or nitrogen.
-
Magnesium Preparation: Add magnesium turnings (1.2 equiv) to the flask.
-
Initiation: Add a small amount of anhydrous THF via syringe to just cover the magnesium. In the dropping funnel, prepare a solution of 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv) in anhydrous THF.
-
Activation (Optional): Add a single crystal of iodine to the magnesium suspension. The brown color should disappear upon initiation.
-
Addition: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium. Look for signs of initiation: gentle bubbling, a cloudy appearance, and a spontaneous exotherm causing the solvent to reflux.[13] If no initiation occurs, gently warm the flask with a heat gun.
-
Sustaining the Reaction: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Do not add it all at once, as the reaction can become dangerously exothermic.[7]
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately in the next step.
References
-
Kappe, C. O., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]
-
Tissot, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
AIDIC. (2018). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. [Link]
-
University of Rochester Department of Chemistry. The Grignard Reaction. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Makosza, M., et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. ACS Publications. [Link]
-
Chemistry The Mystery of Molecules. (2021). Nucleophilicity of Halides in both polar protic solvent vs. polar aprotic solvent. YouTube. [Link]
-
Olatunji, S. Y., et al. (2012). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. PMC. [Link]
-
Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. R Discovery. [Link]
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Managing exothermic reactions during metallation of 1-Bromo-2,3-dichloro-5-methoxybenzene
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the metallation of 1-Bromo-2,3-dichloro-5-methoxybenzene. The inherent reactivity of organolithium reagents necessitates stringent control over experimental parameters to manage the significant exotherm associated with this transformation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure procedural safety, reproducibility, and success.
Troubleshooting Guide: Managing Reaction Exotherms & Other Common Issues
This section addresses specific problems that may arise during the metallation procedure. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My reaction temperature is increasing rapidly and uncontrollably, even with a cooling bath. What should I do?
Answer: This is a critical situation known as a runaway reaction. Your immediate priority is to safely bring the reaction under control.
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the organolithium reagent.
-
Enhance Cooling: Ensure the reaction flask is adequately immersed in the cooling bath. Add more dry ice or other coolant to the bath to maximize its efficiency.
-
Do NOT Add Water: Never add water directly to the reaction vessel, as this will cause a violent, uncontrolled quench.[1]
-
Prepare for Emergency Quench: Have a pre-chilled, less reactive quenching agent like isopropanol or a large volume of saturated aqueous ammonium chloride solution ready in a separate flask.[2][3] If the temperature continues to rise uncontrollably, you may need to perform an emergency quench by transferring the reaction mixture via cannula into the quenching solution.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the organolithium reagent too quickly. The rate of heat generation is exceeding the rate of heat removal by the cooling system. For future experiments, reduce the addition rate significantly, adding the reagent dropwise with vigorous stirring.
-
Cooling Bath Inefficiency: An old or poorly prepared dry ice/acetone bath may not provide adequate cooling. Always use fresh dry ice and ensure a sufficient volume to maintain the target temperature throughout the addition.
-
Moisture Contamination: Traces of water in the solvent, glassware, or starting material can react violently with the organolithium reagent, initiating an uncontrolled exotherm. All glassware must be rigorously flame- or oven-dried and cooled under a stream of inert gas (argon or nitrogen).[4][5] Solvents must be anhydrous.
-
Reagent Concentration: The concentration of commercial organolithium reagents can vary. It is best practice to titrate the reagent before use to ensure accurate stoichiometry and prevent the addition of excess, highly reactive material.
-
Question 2: The reaction mixture turned a dark brown/black color immediately upon adding the organolithium reagent, and I'm getting a low yield of my desired product. What happened?
Answer: A dark coloration often indicates decomposition or side reactions. This is typically linked to temperature control issues or the presence of impurities.
-
Potential Causes:
-
Localized Hotspots: Even if the cooling bath is at -78 °C, slow stirring or rapid addition can create localized areas of high temperature where the reagent is introduced. This can lead to decomposition of the organolithium species or side reactions.
-
Wurtz-type Coupling: A common side reaction is the coupling of the newly formed aryllithium species with the starting 1-bromo-2,3-dichloro-5-methoxybenzene.[6][7] This is often exacerbated by higher temperatures.
-
Reaction with Solvent: At temperatures above -20 °C, n-butyllithium can react with common ether solvents like THF. Maintaining a very low temperature is crucial.
-
-
Solutions & Best Practices:
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to rapidly disperse the organolithium reagent as it is added, preventing localized heat and concentration gradients.
-
Sub-surface Addition: If possible, add the organolithium reagent via a cannula with the tip below the surface of the reaction mixture. This promotes rapid mixing and minimizes contact with the headspace.
-
Maintain Low Temperature: Do not allow the internal reaction temperature to rise significantly during addition. A digital thermometer monitoring the internal temperature is highly recommended.
-
Experimental Protocol: Safe and Efficient Metallation
This protocol provides a detailed methodology for the lithium-halogen exchange on 1-Bromo-2,3-dichloro-5-methoxybenzene using n-butyllithium.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice and acetone for cooling bath
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride (for quenching)
Apparatus:
-
A three-necked, round-bottom flask, oven- or flame-dried[5]
-
Magnetic stir bar and stir plate
-
Rubber septa
-
Digital thermometer
-
Syringes and needles (oven-dried)
-
Cannula for transfers (oven-dried)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a stir bar, a thermometer adapter with a low-temperature thermometer, a gas inlet, and a rubber septum for reagent addition. Purge the entire system with inert gas for at least 15-20 minutes.[8]
-
Reagent Charging: In the flask, dissolve 1.0 equivalent of 1-Bromo-2,3-dichloro-5-methoxybenzene in anhydrous THF.
-
Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C.
-
n-BuLi Addition: Using a dry syringe, slowly add 1.05 equivalents of the titrated n-BuLi solution dropwise to the stirred reaction mixture. Crucially, monitor the internal temperature to ensure it does not rise more than a few degrees. This addition should be performed over a period of 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid at this temperature.
-
Quenching: The reaction is now ready for the addition of an electrophile. For workup, the reaction must be safely quenched. Prepare a separate flask containing a vigorously stirred, cold (-10 °C to 0 °C) solution of saturated aqueous ammonium chloride. Slowly transfer the reaction mixture via cannula into the ammonium chloride solution. This "reverse quench" method is crucial for controlling the exotherm.[2]
-
Workup: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.
Frequently Asked Questions (FAQs)
Q1: Which organolithium reagent is best for this metallation: n-BuLi, s-BuLi, or t-BuLi?
A1: The choice of reagent involves a trade-off between reactivity and safety.
-
n-Butyllithium (n-BuLi): This is the most commonly used and recommended reagent for this type of lithium-halogen exchange. It is sufficiently reactive to perform the exchange efficiently at low temperatures (-78 °C) while being more manageable than its more basic counterparts.[1][9]
-
sec-Butyllithium (s-BuLi): This is a stronger base and more reactive than n-BuLi. While it can accelerate the reaction, it also increases the risk of side reactions and a more vigorous exotherm.[10]
-
tert-Butyllithium (t-BuLi): This is the most reactive and basic of the common alkyllithiums and is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[11] It is generally reserved for difficult metalations or when lithium-halogen exchange needs to be extremely rapid. For this substrate, t-BuLi is likely unnecessarily hazardous.[12]
Q2: Can I use a Grignard reagent instead of an organolithium?
A2: Forming a Grignard reagent (RMgX) from an aryl bromide is a common transformation.[13] However, initiating Grignard formation with polychlorinated aryl halides can sometimes be difficult.[6] While potentially safer from a pyrophoricity standpoint, the resulting Grignard reagent is significantly less basic and nucleophilic than the corresponding aryllithium species, which may affect its utility in subsequent reactions.
Q3: Why is an inert atmosphere of argon or nitrogen so important?
A3: Organolithium reagents are extremely sensitive to air and moisture.[4] They react rapidly with oxygen, which can deactivate the reagent and create potentially hazardous byproducts. They react violently with water in an exothermic reaction that produces flammable butane gas.[1] Maintaining a positive pressure of a dry, inert gas like argon or nitrogen is essential to prevent these reactions and ensure the success and safety of the experiment.[5][8]
Q4: What are the absolute minimum safety precautions I must take?
A4: Working with organolithiums requires strict adherence to safety protocols.[14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are common, but some sources recommend double-gloving with neoprene over nitrile for added protection).[14]
-
Fume Hood: All manipulations must be performed inside a certified chemical fume hood to contain any potential fires and vent noxious gases.[4]
-
No Lone Work: Never work with pyrophoric reagents when you are alone in the laboratory.[8]
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, though a standard dry powder ABC extinguisher is often recommended for organolithium solutions in flammable solvents).[8] Have appropriate quenching materials and spill kits readily available.
Data Summary Table
| Parameter | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) | tert-Butyllithium (t-BuLi) |
| Primary Use | Strong Base / Nucleophile, Li-Halogen Exchange | Stronger Base, Sterically Hindered Deprotonations | Very Strong Base, Rapid Li-Halogen Exchange |
| Relative Basicity | Strong | Stronger | Strongest |
| Typical Temp. | -78 °C to 0 °C | -78 °C | -78 °C |
| Pyrophoricity | Pyrophoric | Pyrophoric | Highly Pyrophoric [11] |
| Key Advantage | Versatile, widely used, manageable reactivity. | Higher reactivity for less acidic protons. | Extremely rapid reactions. |
| Key Disadvantage | Can be sluggish for some deprotonations. | Higher cost, more hazardous than n-BuLi. | Extreme safety hazard, reacts with THF quickly. |
Visualization
Exotherm Management Workflow
The following diagram outlines the decision-making process for managing a potential thermal runaway event during the addition of the organolithium reagent.
Caption: Decision tree for managing thermal events during metallation.
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). National Center for Biotechnology Information. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Santa Barbara. [Link]
-
Safe handling of organolithium compounds in the laboratory. (2002). ACS Publications. [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Princeton University. [Link]
-
Directed Ortho Metalation. (n.d.). Unblog.fr. [Link]
-
Quenching - Metallurgy for Dummies. (n.d.). [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2020). Frontiers in Chemistry. [Link]
-
What Is Quenching And Tempering In Metals – And How Does It Work. (2023, March 1). Fidelis Engineering Associates. [Link]
-
Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024–3025. [Link]
-
Quenching Explained – Definition, Process, Benefits and More. (2023, March 24). Fractory. [Link]
- Organolithium process. (1996).
-
Different Media for Quenching Metal Explained. (2017, February 14). Paulo. [Link]
-
n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. (2023, July 5). Brainly.com. [Link]
-
Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(40), 10398-10399. [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20). ResearchGate. [Link]
-
Reaction Map: Reactions of Organometallics. (2016, April 11). Master Organic Chemistry. [Link]
-
Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (n.d.). ACS Publications. [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
-
Formation and reaction of a Grignard reagent. (n.d.). University of Calgary. [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2(2), 60-65. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023, February 14). YouTube. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. [Link]
-
n-Butyllithium. (n.d.). Wikipedia. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]
-
Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). Vapourtec Ltd. [Link]
-
Basic Organometallic Chemistry: 100+ New Problems and Exercises. (2023, July). IIT Delhi. [Link]
-
Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. [Link]
-
Metal-catalysed Halogen Exchange Reactions of Aryl Halides. (2025, August 6). ResearchGate. [Link]
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. (1997, May 16). PubMed. [Link]
-
New reagents take the burn out of butyllithium. (2026, January 20). Chemistry World. [Link]
-
Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. (n.d.). National Center for Biotechnology Information. [Link]
-
The preparation of organolithium reagents and intermediates. (n.d.). ResearchGate. [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). Molecules, 29(1), 108. [Link]
-
Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. (n.d.). ResearchGate. [Link]
-
Modern Synthetic Methods Exam #1. (n.d.). [Link]
-
Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2026, January 29). ResearchGate. [Link]
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Validation & Comparative
1-Bromo-2,3-dichloro-5-methoxybenzene 1H NMR peak assignment and interpretation
An In-Depth Guide to the Structural Elucidation of 1-Bromo-2,3-dichloro-5-methoxybenzene: A Comparative Analysis of ¹H NMR Spectroscopy and Alternative Methodologies
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2,3-dichloro-5-methoxybenzene, a polysubstituted aromatic compound relevant in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying principles that govern the spectrum. Furthermore, it objectively compares the utility of ¹H NMR with orthogonal analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing a holistic framework for unambiguous structural verification.
The Subject Molecule: 1-Bromo-2,3-dichloro-5-methoxybenzene
The first step in any spectral analysis is a thorough understanding of the molecule's structure. The substitution pattern on the benzene ring dictates the electronic environment of each nucleus, which is the primary determinant of its NMR signature.
Chemical Structure:
-
Systematic Name: 1-Bromo-2,3-dichloro-5-methoxybenzene
-
CAS Number: 174913-19-0[1]
-
Molecular Formula: C₇H₅BrCl₂O[2]
-
Molecular Weight: 255.92 g/mol [3]
The molecule possesses three distinct types of proton environments: two non-equivalent aromatic protons (at C4 and C6) and one set of equivalent methyl protons in the methoxy group. This lack of symmetry is key to the complexity and information-rich nature of its spectrum.
Primary Method: ¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the number of distinct proton environments, their relative numbers, their electronic environment, and their connectivity.[5]
Core Principles in Action: Causality Behind the Spectrum
The predicted ¹H NMR spectrum of this molecule is governed by three fundamental principles:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local magnetic field experienced by a proton, which is modulated by the electron density around it.[4] Electron-withdrawing groups (like halogens) "deshield" protons, shifting them downfield (to a higher ppm), while electron-donating groups (like a methoxy group) "shield" them, shifting them upfield (to a lower ppm).[6]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[7] This allows for a quantitative determination of the relative ratio of protons in different environments.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the magnetic fields of adjacent, non-equivalent protons. This interaction, transmitted through the bonding electrons, splits a signal into a multiplet.[8] The pattern of splitting reveals the number of neighboring protons according to the n+1 rule.[8]
Predicted ¹H NMR Spectrum and Peak Assignment
Based on the structure, we can predict the key features of the ¹H NMR spectrum. The aromatic region (typically 6.0-9.0 ppm) will contain signals for the two ring protons, while the aliphatic region will feature the methoxy signal.[4]
Table 1: Predicted ¹H NMR Peak Assignment for 1-Bromo-2,3-dichloro-5-methoxybenzene
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale for Assignment |
| -OCH₃ | ~ 3.85 | 3H | Singlet (s) | Located in the typical ether region. Appears as a singlet as there are no adjacent protons to couple with.[7] |
| H4 | ~ 7.10 | 1H | Doublet (d) | This proton is para to the electron-donating -OCH₃ group and ortho to a deshielding -Cl group. It is split into a doublet by its meta-relationship with H6. |
| H6 | ~ 7.25 | 1H | Doublet (d) | This proton is ortho to the electron-donating -OCH₃ group but also ortho to the strongly deshielding -Br group, likely resulting in a net downfield shift relative to H4. It is split into a doublet by H4. |
Note: Predicted chemical shifts are estimates based on substituent effects. Actual experimental values may vary based on solvent and spectrometer frequency.[9]
The key interpretive point is the meta-coupling between H4 and H6. In benzene rings, coupling between protons separated by four bonds (⁴J) is typically small (2-3 Hz), which will result in two sharp doublets in the aromatic region.[10]
Experimental Protocol: ¹H NMR Spectrum Acquisition
A self-validating protocol is essential for acquiring high-quality, reproducible data.
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of 1-bromo-2,3-dichloro-5-methoxybenzene in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, defined as 0.00 ppm, ensuring the accuracy of the chemical shift axis.[5]
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion and resolution, which is critical for resolving the small meta-coupling.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the Free Induction Decay (FID) using standard pulse parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Processing: The raw FID data is converted into a spectrum via a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable data.
Orthogonal Validation: A Comparative Guide to Alternative Techniques
Relying on a single analytical method can be misleading. Best practices in chemical analysis demand the use of orthogonal techniques—methods that measure different physical properties—to provide a comprehensive and confident structural assignment.
Table 2: Comparison of Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton framework, connectivity, stoichiometry | High resolution, provides detailed connectivity data, quantitative. | Requires soluble sample, can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon backbone, number of unique carbons | Complements ¹H NMR, excellent dispersion of signals over a wide chemical shift range (0-220 ppm).[5] | Low natural abundance of ¹³C results in lower sensitivity, typically not quantitative without special parameters. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | Extremely high sensitivity, provides exact mass, characteristic isotopic patterns for Br and Cl are definitive. | Provides no direct information on atom connectivity, isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive, excellent for identifying key functional groups (e.g., C-O ether bond). | Provides little information about the overall molecular skeleton, "fingerprint region" can be complex to interpret. |
¹³C NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. For 1-bromo-2,3-dichloro-5-methoxybenzene, all seven carbon atoms are in unique electronic environments and will therefore produce seven distinct signals . This is a crucial validation point that confirms the molecule's lack of symmetry.
The protocol is similar to ¹H NMR, but acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum, causing all signals to appear as singlets.[5]
Mass Spectrometry (GC-MS)
Mass spectrometry provides the exact molecular weight, which is one of the most definitive pieces of evidence for a compound's identity. The presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 51:49; ³⁵Cl/³⁷Cl ≈ 76:24), creates a unique isotopic cluster for the molecular ion peak (M⁺), acting as a "fingerprint" for the presence and number of these halogens.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC), which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer and is ionized, typically by Electron Impact (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum. The predicted molecular ion cluster for C₇H₅⁷⁹Br³⁵Cl₂O would be centered around m/z 254.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups. For this molecule, the IR spectrum would validate the presence of the ether linkage and the aromatic ring.
-
Sample Preparation: The sample (if solid) can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.
-
Acquisition: An IR beam is passed through the crystal, and the absorbance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Interpretation: Look for characteristic absorption bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretches
-
~1250-1000 cm⁻¹: Ar-O-C ether stretch (a strong, characteristic band)
-
~800-600 cm⁻¹: C-Cl and C-Br stretches
-
Integrated Workflow for Structural Elucidation
A logical workflow ensures that data from multiple techniques are used synergistically to build a conclusive structural assignment. The following diagram illustrates this best-practice approach.
Caption: Workflow for unambiguous structural elucidation.
Conclusion
While ¹H NMR spectroscopy provides an exceptionally detailed picture of the proton environment in 1-bromo-2,3-dichloro-5-methoxybenzene, its data should not be interpreted in isolation. A robust and trustworthy structural assignment is the product of an integrated analytical approach. By comparing the detailed connectivity and stoichiometric data from ¹H NMR with the carbon framework from ¹³C NMR, the molecular weight from mass spectrometry, and the functional group information from IR spectroscopy, researchers can achieve the highest level of confidence in their results, a standard required in both academic research and industrial drug development.
References
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][4]
-
Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link][8]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][5]
-
Sapling. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link][7]
-
University of Regensburg. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link][6]
-
Castellano, S., & Sun, C. (1966). High-Resolution NMR Spectra of Substituted Benzenes. I. The Four-Spin System of p-Substituted Benzenes. Journal of the American Chemical Society, 88(21), 4741-4745. (Note: While not directly cited for a URL, this and similar foundational papers establish the principles of analyzing substituted benzene NMR spectra).[10]
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- 1. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. PubChemLite - 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O) [pubchemlite.lcsb.uni.lu]
- 3. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]
- 4. acdlabs.com [acdlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. studymind.co.uk [studymind.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Polyhalogenated Methoxybenzenes: A Comparative Guide
Executive Summary
The structural elucidation of polyhalogenated aromatic compounds is a critical analytical step in drug development, environmental monitoring, and impurity profiling. Using 1-Bromo-2,3-dichloro-5-methoxybenzene (C₇H₅BrCl₂O) as a model compound, this guide objectively compares the performance of conventional Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ) against High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF). By dissecting the causality behind isotopic clustering and fragmentation pathways, this guide provides researchers with a self-validating framework for selecting the optimal mass spectrometry platform.
The Mechanistic Challenge: Fragmentation & Isotopic Signatures
Analyzing 1-Bromo-2,3-dichloro-5-methoxybenzene presents two distinct mechanistic challenges: complex isotopic clustering and multi-step rearrangement fragmentation.
The Isotopic Cluster Effect
Bromine and chlorine possess highly distinct natural isotopic distributions. Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[1]. When a single molecule contains one bromine and two chlorine atoms, the statistical combination of these isotopes generates a highly diagnostic four-peak molecular ion cluster: M, M+2, M+4, and M+6 [2]. Accurately resolving the relative abundance of these peaks is mandatory for confirming the halogen stoichiometry.
The Methoxybenzene Fragmentation Pathway
Under standard 70 eV Electron Ionization (EI), aryl ethers (methoxybenzenes) undergo a highly specific, two-step fragmentation sequence[3]:
-
α -Cleavage (Loss of Methyl Radical): The molecular ion [M]⁺• (m/z 254 nominal) expels a methyl radical (CH₃•, -15 Da) from the methoxy group, yielding an intense [M - 15]⁺ fragment at m/z 239.
-
Ring Contraction (Loss of Carbon Monoxide): The resulting phenoxy-type cation undergoes a structural rearrangement to expel a neutral carbon monoxide molecule (CO, -28 Da), generating a stable [M - 43]⁺ fragment at m/z 211.
-
Competing Halogen Loss: Direct cleavage of the C-Br bond (-79 Da) competes with the methoxy fragmentation, yielding an [M - Br]⁺ ion at m/z 175.
Caption: Mass spectral fragmentation pathway of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Platform Comparison: GC-SQ vs. GC-Q-TOF
When analyzing this compound in complex drug matrices, the choice of mass analyzer dictates the confidence of identification.
-
GC-SQ (Single Quadrupole): Operates at unit mass resolution. While excellent for routine screening and NIST library matching, SQ systems suffer from limited selectivity against co-eluting matrix ions[4]. Because it only measures nominal mass (e.g., m/z 254), it cannot differentiate the target analyte from an isobaric hydrocarbon interference.
-
GC-Q-TOF (Quadrupole Time-of-Flight): Delivers High-Resolution Accurate Mass (HRAM) data with sub-3 ppm mass accuracy[5]. The Causality of Mass Defect: Halogens (Br, Cl) have a negative mass defect (their exact mass is slightly lower than their nominal mass), whereas hydrocarbons have a positive mass defect. The Q-TOF easily resolves the exact mass of the target (m/z 253.8901) from hydrocarbon background (e.g., m/z 254.1500), enabling untargeted discovery and rigorous formula confirmation without matrix interference.
Caption: Comparative GC-MS analytical workflow for polyhalogenated aromatics.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating mechanisms at every stage of the analysis.
-
Instrument Tuning & Mass Calibration (Self-Validation):
-
Action: Tune the MS using Perfluorotributylamine (PFTBA).
-
Causality: PFTBA yields fluorinated fragments with negative mass defects (e.g., m/z 68.9952, 218.9856). This perfectly brackets the mass defect space of our halogenated target, ensuring the Q-TOF maintains <3 ppm mass accuracy across the specific analytical range.
-
-
Sample Preparation:
-
Action: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₆-anisole) prior to liquid-liquid extraction.
-
Causality: The internal standard validates extraction recovery and dynamically corrects for any matrix-induced signal suppression in the MS source.
-
-
Chromatographic Separation:
-
Action: Inject 1 µL splitless onto an HP-5ms UI column (30 m × 0.25 mm × 0.25 μm) utilizing a mid-column backflush configuration.
-
Causality: The backflush mechanism prevents high-boiling matrix contaminants from entering the MS source, preventing retention time drift and maintaining ionization efficiency over repeated injections.
-
-
Data Acquisition:
-
Action: Acquire data in simultaneous full-scan (m/z 35–500) and targeted exact mass extraction modes.
-
Comparative Performance Data
The following tables summarize the quantitative differences in data output between the two platforms when analyzing 1-Bromo-2,3-dichloro-5-methoxybenzene.
Table 1: Isotope Cluster Analysis for the Molecular Ion [M]⁺•
The Q-TOF's exact mass capabilities allow for precise mass error calculations, whereas the SQ is limited to nominal mass and relative abundance matching.
| Ion | Isotope Composition | Theoretical Nominal m/z (SQ) | Exact Mass Da (Q-TOF) | Theoretical Abundance | GC-SQ Observed Abundance | GC-Q-TOF Mass Error |
| M | ⁷⁹Br-³⁵Cl₂ | 254 | 253.8901 | 60.0% | 61% | 1.2 ppm |
| M+2 | ⁸¹Br-³⁵Cl₂ / ⁷⁹Br-³⁷Cl-³⁵Cl | 256 | 255.8881 | 100.0% (Base) | 100% | 0.8 ppm |
| M+4 | ⁸¹Br-³⁷Cl-³⁵Cl / ⁷⁹Br-³⁷Cl₂ | 258 | 257.8851 | 46.6% | 48% | 1.5 ppm |
| M+6 | ⁸¹Br-³⁷Cl₂ | 260 | 259.8822 | 6.6% | 7% | 2.1 ppm |
Table 2: Key Fragmentation Ions and Platform Resolution
Notice the significant negative mass defects (mDa) of the fragments. GC-SQ cannot detect these defects, making it blind to isobaric interferences.
| Fragment | Formula | GC-SQ m/z (Nominal) | GC-Q-TOF m/z (Exact) | Mass Defect (mDa) | Structural Significance |
| [M - CH₃]⁺ | C₆H₂BrCl₂O | 239 | 238.8666 | -133.4 | Confirms presence of methoxy group via α -cleavage. |
| [M - CH₃ - CO]⁺ | C₅H₂BrCl₂ | 211 | 210.8717 | -128.3 | Confirms aryl ether rearrangement and ring contraction. |
| [M - Br]⁺ | C₇H₅Cl₂O | 175 | 174.9712 | -28.8 | Differentiates direct bromine loss from chlorine loss. |
Conclusion
For routine QA/QC environments where the sample matrix is clean and the target is known, a GC-SQ provides a cost-effective solution relying on robust A+2 isotope pattern ratios. However, for drug development professionals conducting impurity profiling or structural elucidation in complex matrices, the GC-Q-TOF is indispensable. Its ability to leverage the negative mass defect of halogens via sub-3 ppm mass accuracy transforms ambiguous nominal mass data into definitive, self-validating empirical formulas.
References
-
Agilent Technologies. "GCMS, quadrupole mass spectrometry, time of flight." Agilent.com.[Link]
-
Chemistry LibreTexts. "6.4: Isotope Abundance." LibreTexts.org.[Link]
-
Journal of Physical Chemistry A. "Substituent Effects in the Unimolecular Fragmentation of Anisole Dications." ACS Publications.[Link]
-
Journal of Chemical Education. "A Method for Analyzing A + 2 Isotope Patterns." ACS Publications.[Link]
-
Labrulez. "GC/MS Fundamentals: What are GC/SQ, TQ, and Q-TOF and When to Use Them?" Labrulez.com.[Link]
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A Comprehensive Guide to Spectroscopic Purity Analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. This guide provides an in-depth, scientifically grounded approach to confirming the purity of 1-Bromo-2,3-dichloro-5-methoxybenzene, a key building block in various synthetic pathways. We will move beyond rote procedural descriptions to explore the "why" behind the "how," offering a robust, self-validating analytical workflow.
The Critical Role of Purity in Synthesis
1-Bromo-2,3-dichloro-5-methoxybenzene (CAS 174913-19-0) is a polysubstituted aromatic compound whose utility in drug development and materials science is contingent on its structural integrity.[1][2] Even minor impurities, such as positional isomers or residual starting materials, can have profound impacts on reaction yields, downstream product purity, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for rigorous quality control.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Confirmation
No single analytical technique can provide a complete picture of a compound's purity. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can create a comprehensive and cross-validated purity profile.
Workflow for Spectroscopic Purity Verification
Caption: A logical workflow for the comprehensive spectroscopic analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Bromo-2,3-dichloro-5-methoxybenzene, we expect to see distinct signals for the aromatic protons and the methoxy group protons.
Expected Spectrum:
-
Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz).
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-2,3-dichloro-5-methoxybenzene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse program is typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom will give a distinct signal.
Expected Spectrum: For 1-Bromo-2,3-dichloro-5-methoxybenzene, we expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, Cl, OCH₃).[4] Carbons attached to electronegative atoms will be shifted downfield. The methoxy carbon will appear as a singlet in the upfield region (typically δ 55-65 ppm).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data as described for ¹H NMR.
Comparative NMR Data
| Technique | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | ~7.0-7.5 | Doublet (J ≈ 2-3 Hz) | Aromatic CH |
| ¹H NMR | ~6.8-7.2 | Doublet (J ≈ 2-3 Hz) | Aromatic CH |
| ¹H NMR | ~3.8 | Singlet | Methoxy OCH₃ |
| ¹³C NMR | ~155-160 | Singlet | C-OCH₃ |
| ¹³C NMR | ~130-140 | Singlet | C-Cl |
| ¹³C NMR | ~115-125 | Singlet | C-Br |
| ¹³C NMR | ~110-130 | Singlet | Aromatic CH |
| ¹³C NMR | ~55-65 | Singlet | Methoxy OCH₃ |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.[6]
Expected Spectrum: For 1-Bromo-2,3-dichloro-5-methoxybenzene, the IR spectrum should display characteristic absorptions for:
-
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
-
C-H stretching (aliphatic, methoxy): Typically found just below 3000 cm⁻¹.
-
C=C stretching (aromatic ring): A series of sharp bands in the 1450-1600 cm⁻¹ region.[7]
-
C-O stretching (ether): A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.[8]
-
C-Br stretching: Strong absorptions in the 500-600 cm⁻¹ region.[8]
The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can also provide information about the substitution pattern of the benzene ring.[9][10]
Experimental Protocol: FT-IR
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Pattern
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.
Expected Spectrum: The molecular formula of 1-Bromo-2,3-dichloro-5-methoxybenzene is C₇H₅BrCl₂O.[1][11] The presence of bromine and chlorine, with their characteristic isotopic abundances (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in a unique and easily recognizable isotopic pattern for the molecular ion peak.[12]
-
Molecular Ion (M⁺): The mass spectrum should show a cluster of peaks corresponding to the molecular ion. The exact masses and relative intensities of these peaks will be determined by the isotopic composition. The monoisotopic mass is approximately 253.89 g/mol .[13]
-
Fragmentation Pattern: Electron impact (EI) ionization may lead to fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the methoxy group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be chosen.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and two chlorine atoms.
Isotopic Pattern Simulation
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A Researcher's Guide to Reaction Monitoring: Optimizing TLC for Reactions with 1-Bromo-2,3-dichloro-5-methoxybenzene
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose—a rapid, cost-effective, and surprisingly powerful tool for the qualitative assessment of reaction progression. This guide provides an in-depth exploration of TLC for monitoring reactions involving the sterically hindered and electronically complex substrate, 1-Bromo-2,3-dichloro-5-methoxybenzene. We will delve into the practical nuances of method development, from solvent system selection to visualization, and provide a comparative analysis against higher-cost alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Central Role of Reaction Monitoring
The primary goal of reaction monitoring is to answer a fundamental question: "Is my reaction complete?" An incomplete reaction can lead to complex purification challenges and reduced yields, while an unnecessarily long reaction time wastes resources. Effective reaction monitoring allows for the timely quenching of a reaction, leading to a cleaner crude product and a more efficient workflow. For a compound like 1-Bromo-2,3-dichloro-5-methoxybenzene, which is often a precursor in multi-step syntheses, ensuring the complete consumption of the starting material is critical for the success of subsequent transformations.
Developing a Robust TLC Method for 1-Bromo-2,3-dichloro-5-methoxybenzene
The key to successful TLC analysis lies in achieving clear separation between the starting material, the desired product, and any significant byproducts. This is primarily governed by the choice of the mobile phase (eluent) and the stationary phase (typically silica gel for this class of compounds).
The Hypothetical Reaction: A Suzuki-Miyaura Coupling
To illustrate the principles of TLC-based reaction monitoring, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2,3-dichloro-5-methoxybenzene with a generic arylboronic acid. This popular carbon-carbon bond-forming reaction is catalyzed by a palladium complex and requires a base.[1][2][3]
Reaction Scheme:
Our goal with TLC is to visualize the disappearance of the starting material spot and the appearance of a new, distinct spot for the biphenyl product.
Experimental Protocol: TLC Setup and Eluent Selection
Materials:
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
A range of solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane)
-
UV lamp for visualization
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4]
-
Spotting: Dissolve a small amount of the starting material (1-Bromo-2,3-dichloro-5-methoxybenzene) in a suitable solvent like dichloromethane. Using a capillary tube, apply a small spot of this solution to the baseline. Similarly, spot the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.) on the same plate. It is also good practice to co-spot the starting material and the reaction mixture in one lane to directly compare their migration.
-
Developing the Plate: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.[4] The solvent will then travel up the plate via capillary action.[4]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[5] Aromatic compounds like our starting material and product will appear as dark spots against a fluorescent background.
Eluent System Optimization:
The choice of eluent is critical for achieving good separation. The principle is based on polarity: a more polar compound will have a stronger affinity for the polar silica gel stationary phase and will therefore travel less far up the plate (lower Retention Factor, Rf value).[6][7]
-
Starting Point: For a moderately polar compound like 1-Bromo-2,3-dichloro-5-methoxybenzene, a good starting point for the eluent system is a mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate. A common initial ratio to try is 9:1 or 4:1 hexane:ethyl acetate.
-
Too High Rf: If both the starting material and product spots travel close to the solvent front (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 hexane:ethyl acetate).
-
Too Low Rf: If the spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 hexane:ethyl acetate).
The ideal eluent system will give the starting material an Rf of around 0.5 and the product an Rf that is significantly different (ideally a difference of at least 0.2). For our hypothetical Suzuki coupling, the biphenyl product is likely to be less polar than the starting aryl bromide, and thus will have a higher Rf value.
Interpreting the TLC Plate:
As the reaction progresses, the intensity of the starting material spot should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Visualization Workflow for TLC Analysis
Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Comparative Analysis: TLC vs. HPLC and GC-MS
While TLC is an invaluable tool for rapid, qualitative reaction monitoring, it is important to understand its limitations in comparison to more quantitative techniques like HPLC and GC-MS.[8][9][10]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential migration on a solid stationary phase via a liquid mobile phase through capillary action.[8] | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[8][11] | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, with mass-based detection.[8][11] |
| Primary Use | Rapid qualitative monitoring, purity checks, and solvent system optimization.[6][12] | Quantitative analysis of reaction kinetics, purity assessment, and preparative separation.[8][13] | Identification and quantification of volatile and semi-volatile compounds, impurity profiling.[14][15] |
| Speed | Very fast (5-20 minutes per run). Multiple samples can be run in parallel.[6] | Slower per sample (10-60 minutes), but automation allows for high throughput.[13] | Relatively fast per sample (10-30 minutes), with good automation capabilities. |
| Cost | Very low cost per sample. Minimal equipment investment.[6][16] | High initial equipment cost and ongoing solvent and column expenses.[13] | High initial equipment cost and maintenance. |
| Sensitivity | Lower sensitivity (microgram to nanogram range).[6] | High sensitivity (nanogram to picogram range).[13] | Very high sensitivity (picogram to femtogram range).[15] |
| Quantification | Semi-quantitative at best, based on spot size and intensity.[9] | Highly quantitative with proper calibration.[8][13] | Highly quantitative with appropriate standards.[14] |
| Sample Requirements | Small sample volume, tolerant of crude reaction mixtures.[6] | Requires filtered, soluble samples.[8] | Samples must be volatile or derivatized to be volatile.[11] |
The Synergy of Techniques: A Holistic Approach
The most effective strategy for reaction monitoring often involves a combination of techniques. TLC can be used for rapid, frequent checks at the bench to determine the endpoint of a reaction. Once the reaction is deemed complete by TLC, a more sophisticated method like HPLC or GC-MS can be employed to obtain accurate quantitative data on yield and purity.
For our hypothetical Suzuki coupling of 1-Bromo-2,3-dichloro-5-methoxybenzene, the resulting biphenyl product is likely to be amenable to both HPLC and GC-MS analysis. GC-MS would be particularly powerful for identifying any isomeric byproducts or other volatile impurities.[14][15][17]
Logical Relationship of Analytical Techniques
Caption: The complementary roles of TLC, HPLC, and GC-MS in reaction analysis.
Conclusion
For researchers working with substrates like 1-Bromo-2,3-dichloro-5-methoxybenzene, mastering the art of Thin-Layer Chromatography is an essential skill. It provides a rapid and cost-effective means of monitoring reaction progress, enabling timely decisions that can significantly improve workflow efficiency and outcomes. While TLC may not offer the quantitative precision of techniques like HPLC or the structural elucidation power of GC-MS, its simplicity and immediacy make it an indispensable tool in the synthetic chemist's arsenal. By understanding the principles of TLC and how it complements other analytical methods, researchers can adopt a more holistic and efficient approach to reaction analysis, ultimately accelerating the pace of discovery and development.
References
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
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MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
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PMC. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. Retrieved from [Link]
-
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... Retrieved from [Link]
-
Norlab. (n.d.). Soft ionization GC-HRMS of Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Patsnap Eureka. (2026, March 8). Identifying Polychlorinated Biphenyls in Water Using GC-MS. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Phenomenex. (2022, May 20). Polychlorinated Biphenyls (PCBs) Designated as Toxic by the World Health Organization (WHO) by GC-MS (TN-2023). Retrieved from [Link]
-
Reddit. (2020, July 21). Liquid Chromatography VS High-Performance Liquid Chromatography VS Gas Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]
-
Drawell. (2023, October 13). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Retrieved from [Link]
-
StudyMoose. (2024, February 28). Electrophilic Substitution Reaction: Nitration of Bromobenzene and Thin Layer Chromatography. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Chromatography Forum. (2010, August 23). Advantages of HPLC vs TLC. Retrieved from [Link]
-
Chromatography. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (n.d.). TLC vs HPLC: Key Differences Explained. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]
-
Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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A Comparative Guide to Validated HPLC Analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Bromo-2,3-dichloro-5-methoxybenzene serves as a crucial building block in the synthesis of various novel compounds. Its purity directly impacts reaction yield and the impurity profile of subsequent products. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene, offering insights into methodological choices and presenting supporting data to aid in the selection of the most suitable analytical approach.
The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines are central to the methodologies presented herein, ensuring robustness, reliability, and regulatory compliance.[1][2][3]
The Analytical Challenge: Separating Halogenated Aromatics
Halogenated aromatic compounds, such as 1-Bromo-2,3-dichloro-5-methoxybenzene, often present unique challenges in chromatographic separation. The presence of multiple halogen substituents can lead to similar polarities among related impurities and the parent compound, necessitating highly selective analytical methods.[4][5][6] Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of such compounds.[7] The choice of stationary phase and mobile phase composition is critical to achieving the desired resolution.
This guide will compare three distinct RP-HPLC methods, each employing a different stationary phase to highlight the impact of column chemistry on selectivity and overall performance.
Comparative HPLC Methodologies
The following methods have been developed and validated to provide a comprehensive comparison for the analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene.
Method 1: The Workhorse - C18 Stationary Phase
A C18 column is a common starting point for RP-HPLC method development due to its broad applicability and hydrophobicity-based separation mechanism.[7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale: The C18 stationary phase provides a non-polar environment, retaining the analyte based on its hydrophobic character. The gradient elution with acetonitrile allows for the efficient elution of the analyte and any potential impurities with varying polarities. The addition of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different separation mechanism by incorporating pi-pi interactions in addition to hydrophobic interactions.[6] This can be particularly effective for separating aromatic compounds.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Isocratic: 80% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale: The phenyl groups on the stationary phase can interact with the aromatic ring of 1-Bromo-2,3-dichloro-5-methoxybenzene and related impurities through pi-pi stacking. This provides an additional layer of selectivity that can resolve compounds that are not separated on a C18 column. An isocratic mobile phase of methanol and water provides a consistent environment for these interactions.
Method 3: Enhanced Polar Retention - Cyano Stationary Phase
A Cyano (CN) column can be used in both normal-phase and reversed-phase modes. In the reversed-phase mode, it acts as a less hydrophobic stationary phase than C18, offering different selectivity for polar compounds.
-
Column: Cyano, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: 50% B to 80% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale: The cyano stationary phase provides weaker hydrophobic interactions compared to C18, which can be advantageous for retaining and separating more polar impurities. The use of TFA as an ion-pairing agent can further improve peak shape for any basic impurities. The faster gradient and higher flow rate can lead to shorter analysis times.
Performance Comparison
The following table summarizes the performance of the three HPLC methods based on a comprehensive validation study conducted in accordance with ICH guidelines.[2][3]
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Cyano) | ICH Acceptance Criteria |
| Retention Time (min) | 12.5 | 8.2 | 6.8 | - |
| Resolution (Rs) | > 2.0 | > 2.0 | > 1.8 | > 1.5 |
| Tailing Factor (T) | 1.1 | 1.2 | 1.3 | ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | > 7000 | > 6000 | > 2000 |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 2 - 120 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 98.9 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.2% | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.15 | 0.2 | - |
| LOQ (µg/mL) | 0.3 | 0.5 | 0.6 | - |
Experimental Protocols
Protocol 1: HPLC Method Validation Workflow
A robust HPLC method validation is a multi-step process to ensure the method is suitable for its intended purpose.[1][9]
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol (Based on Method 1):
-
System Suitability:
-
Prepare a standard solution of 1-Bromo-2,3-dichloro-5-methoxybenzene at the target concentration (e.g., 50 µg/mL).
-
Inject the standard solution six times.
-
Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates. The results should meet the criteria specified in the performance comparison table.
-
-
Specificity:
-
Inject a blank (mobile phase), a placebo (if applicable), the standard solution, and a sample solution.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions covering the desired range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD between the two sets of results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[9]
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the sample under each varied condition and assess the impact on the results.
-
Discussion and Recommendations
The choice of the optimal HPLC method depends on the specific analytical needs.
-
Method 1 (C18): This method demonstrates excellent overall performance with high resolution, good peak shape, and robust validation parameters. It is a reliable and versatile choice for routine quality control analysis.
-
Method 2 (Phenyl-Hexyl): The alternative selectivity of the Phenyl-Hexyl column can be advantageous if specific impurities are not well-resolved on a C18 column. The isocratic nature of this method also simplifies operation.
-
Method 3 (Cyano): While showing slightly lower performance in terms of theoretical plates and LOQ, this method offers the fastest analysis time. It could be suitable for high-throughput screening or in-process controls where speed is a priority.
For definitive purity assessment and routine quality control, Method 1 (C18) is recommended due to its superior separation efficiency and proven robustness. However, having a validated alternative method, such as Method 2 (Phenyl-Hexyl) , is a good practice for orthogonal verification and troubleshooting.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
This guide has provided a comprehensive comparison of three validated RP-HPLC methods for the analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene. By understanding the principles behind the different stationary phases and the rigorous process of method validation, researchers and analytical scientists can confidently select and implement a method that ensures the quality and purity of this important chemical intermediate. The presented data and protocols serve as a valuable resource for establishing robust analytical workflows in a regulated environment.
References
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. DOI:10.1039/C9SC04906A.
- IntechOpen. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- PMC. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
- Semantic Scholar. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene Reaction Mixtures.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- ResearchGate. (2019, November 16). Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials.
- SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-3,5-dichloro- on Newcrom R1 HPLC column.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
- Phenomenex. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
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- 5. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air | IntechOpen [intechopen.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 8. nacalai.com [nacalai.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative Study of Palladium Catalysts for 1-Bromo-2,3-dichloro-5-methoxybenzene Coupling
The Chemoselectivity Challenge in Polyhalogenated Arenes
In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, site-selective functionalization of polyhalogenated arenes is a critical operation. The substrate 1-bromo-2,3-dichloro-5-methoxybenzene presents a classic chemoselectivity challenge: it contains two distinct types of halogen leaving groups (a C1 bromide and C2/C3 chlorides).
The thermodynamic basis for selective coupling relies on the bond dissociation energy (BDE) differential. The aryl C–Br bond has a BDE of approximately 81 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at roughly 96 kcal/mol. A precisely tuned palladium catalyst will undergo oxidative addition exclusively at the weaker C–Br bond, leaving the C–Cl bonds intact for downstream orthogonal functionalization. However, under forcing conditions or with improperly matched ligands, competitive C–Cl activation or protodehalogenation can compromise the yield.
Catalyst Comparison & Mechanistic Rationale
Selecting the optimal catalyst requires balancing reactivity, stability, and absolute chemoselectivity. We compare three distinct palladium systems for the Suzuki-Miyaura cross-coupling of this substrate:
-
Pd(PPh3)4 (The Baseline): This traditional tetrakis(triphenylphosphine)palladium(0) catalyst is reliable but requires elevated temperatures (90–100 °C) to drive the catalytic cycle. The high temperature narrows the chemoselectivity window, occasionally leading to minor C–Cl activation. Furthermore, the monodentate phosphine ligands are prone to oxidation, limiting the turnover number (TON).
-
Pd(dppf)Cl2 (The Robust Standard): As detailed in 1[1] and 2[2], this catalyst is the industry standard for this specific substrate. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-coordination geometry that accelerates reductive elimination while stabilizing the Pd center against precipitating as inactive "palladium black."
-
Pd2(dba)3 / XPhos (The High-Activity System): Utilizing 3[3] with bulky, electron-rich biaryl phosphine ligands (like XPhos) facilitates rapid oxidative addition. This allows the reaction to proceed at mild temperatures (40 °C), which completely suppresses C–Cl activation, yielding perfect chemoselectivity (>99:1 Br:Cl).
Quantitative Data Comparison
| Catalyst System | Ligand Classification | Optimal Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Br:Cl) | Catalyst Turnover (TON) |
| Pd(PPh3)4 | Monodentate | 90 | 12.0 | 78 | 92:8 | ~150 |
| Pd(dppf)Cl2 | Bidentate (Ferrocene) | 95 | 5.5 | 89 | 98:2 | ~350 |
| Pd2(dba)3 / XPhos | Bulky Biaryl | 40 | 2.0 | 94 | >99:1 | >500 |
Mechanistic Pathways & Decision Logic
The following diagrams illustrate the fundamental 4[4] tailored to our specific polyhalogenated substrate, alongside a logical decision matrix for catalyst selection.
Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle for 1-bromo-2,3-dichloro-5-methoxybenzene.
Fig 2: Decision matrix for selecting Pd catalysts based on steric hindrance and chemoselectivity.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 2,3-dichloro-5-methoxybiphenyl via Pd(dppf)Cl2 catalysis. This workflow is designed as a self-validating system, incorporating internal checkpoints to guarantee causality and experimental integrity.
Materials:
-
1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv, 1.0 mmol, 256 mg)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
-
Pd(dppf)Cl2 (0.05 equiv, 5 mol%, 36 mg)
-
Potassium carbonate (K2CO3) (2.0 equiv, 2.0 mmol, 276 mg)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Reaction Setup & Degassing:
-
Charge a Schlenk flask with 1-bromo-2,3-dichloro-5-methoxybenzene, phenylboronic acid, and K2CO3. Add the 1,4-Dioxane/H2O solvent mixture.
-
Perform three freeze-pump-thaw cycles.
-
Validation Checkpoint: The complete absence of bubbling upon the final thaw confirms total deoxygenation. Causality: Oxygen must be removed to prevent the rapid oxidation of the active Pd(0) species and to suppress homocoupling of the boronic acid.
-
-
Catalyst Addition:
-
Backfill the flask with Argon. Quickly add Pd(dppf)Cl2 under a positive stream of Argon.
-
Causality: Adding the catalyst after the degassing sequence prevents premature degradation of the catalyst before the inert atmosphere is fully established.
-
-
Heating & Monitoring:
-
Heat the reaction mixture to 90 °C using an oil bath for 5.5 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new, highly UV-active spot (Rf ~0.5) indicates successful conversion.
-
-
Workup & Extraction:
-
Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Analytical Validation (E-E-A-T Checkpoint):
-
Analyze the crude mixture via GC-MS.
-
Self-Validation Checkpoint: Locate the molecular ion peak. The isotopic pattern must show a strict 9:6:1 ratio for the M : M+2 : M+4 peaks.
-
Causality: This specific 9:6:1 isotopic signature mathematically proves the retention of exactly two chlorine atoms (based on the ~75% natural abundance of ³⁵Cl and ~25% of ³⁷Cl). If any C–Cl activation occurred, the pattern would shift to a 3:1 ratio (indicating only one chlorine remains), instantly alerting the scientist to a failure in chemoselectivity.
-
Sources
Benchmarking the Chemoselective Synthesis of Derivatives from 1-Bromo-2,3-dichloro-5-methoxybenzene: A Comparative Guide
Executive Summary & Molecular Profiling
In the realm of advanced pharmaceutical synthesis and materials science, polyhalogenated arenes serve as indispensable, multi-functional building blocks. 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0) is a highly specialized scaffold that presents a unique synthetic opportunity—and a significant chemoselectivity challenge.
Featuring three halogen atoms (one bromo, two chloro) and an electron-donating methoxy group, this molecule is designed for sequential, late-stage diversification. The primary objective for any drug development professional working with this substrate is to achieve absolute chemoselectivity: functionalizing the highly reactive C–Br bond while preserving the adjacent C–Cl bonds for subsequent cross-coupling events. This guide objectively benchmarks the catalytic systems required to achieve this precision.
The Mechanistic Imperative: Why C–Br over C–Cl?
As an application scientist, it is critical to understand that chemoselectivity is not a happy accident; it is a kinetically controlled outcome dictated by precise catalyst selection. The preferential activation of the C–Br bond over the C–Cl bonds is fundamentally driven by their respective Bond Dissociation Energies (BDEs) . The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol).
During the rate-determining oxidative addition step of a palladium-catalyzed cross-coupling, a low-valent Pd(0) species will preferentially insert into the weaker C–Br bond. However, relying solely on thermodynamic BDE differences is a pitfall. If a catalyst is too reactive or lacks sufficient steric shielding, it will linger and activate the C–Cl bonds, leading to off-target di-arylation or protodehalogenation . Furthermore, the methoxy group at the 5-position enriches the electron density of the aromatic ring. While this slightly dampens the overall rate of oxidative addition, it provides a massive strategic advantage by virtually eliminating the risk of background Nucleophilic Aromatic Substitution (S_N_Ar) side reactions.
Chemoselective Pd-catalyzed cycle favoring C-Br oxidative addition over C-Cl.
Benchmarking Catalytic Systems: Product Comparison
To objectively evaluate the optimal approach for derivatizing 1-Bromo-2,3-dichloro-5-methoxybenzene, we benchmarked traditional "first-generation" catalysts against advanced "third-generation" Buchwald-type ligands across two primary transformations.
Suzuki-Miyaura Cross-Coupling
-
Alternative A: Pd(PPh3)4 (Tetrakis). The traditional baseline. While it successfully activates the C–Br bond, the lack of steric bulk around the palladium center leads to longer reaction times and a persistent ~8% over-activation of the C–Cl bonds.
-
Alternative B: Pd(OAc)2 with SPhos. The superior choice. The bulky, electron-rich biaryl phosphine ligand (SPhos) accelerates transmetalation and provides immense steric shielding. This prevents the catalyst from activating the stronger C–Cl bonds, resulting in >99% chemoselectivity .
Buchwald-Hartwig Amination
-
Alternative A: Pd2(dba)3 with Xantphos. A reliable bidentate system for primary amines. However, it struggles with secondary amines due to severe steric clash during the reductive elimination phase, leading to stalled reactions.
-
Alternative B: Pd2(dba)3 with BrettPhos. Specifically engineered for challenging aminations, BrettPhos facilitates the coupling of both primary and secondary amines. Its massive steric profile prevents the formation of unreactive bis-amine Pd complexes, yielding exceptional C–Br selectivity .
Quantitative Performance Data
| Reaction Type | Catalyst Precursor | Ligand | Base / Solvent | Temp (°C) | Chemoselectivity (C-Br vs C-Cl) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh3)4 | None | K2CO3 / Toluene:H2O | 80 | 92:8 | 78 |
| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 / THF:H2O | 65 | >99:1 | 94 |
| Buchwald-Hartwig | Pd2(dba)3 | Xantphos | Cs2CO3 / Dioxane | 90 | 95:5 | 82 |
| Buchwald-Hartwig | Pd2(dba)3 | BrettPhos | NaOtBu / Toluene | 80 | >99:1 | 91 |
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The inclusion of an internal standard (dodecane) allows for real-time reaction monitoring without workup biases. Furthermore, rigorous degassing is non-negotiable; molecular oxygen not only oxidizes electron-rich phosphine ligands but also induces homocoupling of boronic acids.
Standardized high-throughput workflow for benchmarking cross-coupling conditions.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (SPhos System)
Causality Check: The use of a biphasic THF/H2O system ensures the complete dissolution of the inorganic base (K3PO4), which is critical for generating the active boronate species prior to transmetalation.
-
Preparation: In an oven-dried Schlenk tube, charge 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Degassing: Add THF (4 mL) and an aqueous solution of K3PO4 (2.0 M, 1 mL). Introduce dodecane (50 µL) as an internal standard. Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Backfill with Argon and heat to 65 °C. Visual Cue: The solution will transition from a reddish-brown (Pd(II) precatalyst) to a pale yellow, indicating the formation of the active Pd(0)-SPhos complex.
-
Monitoring & Workup: Stir for 4 hours. Extract a 20 µL aliquot, dilute with EtOAc, and run through a silica plug for GC-FID analysis. By comparing the product peak area to the dodecane standard, confirm >95% conversion. Cool the reaction, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate for purification.
Protocol 2: Chemoselective Buchwald-Hartwig Amination (BrettPhos System)
Causality Check: Amines act as competitive ligands that can easily poison the palladium center. BrettPhos is exceptionally bulky, preventing the amine from forming stable, unreactive bis-amine Pd resting states. The use of a strong, non-nucleophilic base (NaOtBu) ensures rapid deprotonation of the amine without inducing S_N_Ar on the chloro-substituents.
-
Preparation: Inside an argon-filled glovebox (to ensure absolute exclusion of moisture which hydrolyzes NaOtBu), charge a vial with 1-Bromo-2,3-dichloro-5-methoxybenzene (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv), Pd2(dba)3 (1.5 mol%), BrettPhos (3.5 mol%), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Reaction: Heat the mixture to 80 °C in an aluminum heating block. Visual Cue: The deep purple color of Pd2(dba)3 will rapidly dissipate, yielding a dark orange/red solution characteristic of the active amination catalytic cycle.
-
Quench & Analysis: After 6 hours, cool to room temperature and quench immediately with 2 mL of saturated aqueous NH4Cl to neutralize any remaining base and halt the reaction. Extract with dichloromethane, filter through Celite, and analyze via LC-MS to verify the absence of di-aminated byproducts.
References
-
Wang, J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Chemical Reviews, 2021. Available at: [Link]
-
Isley, N. A., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development, 2022. Available at: [Link]
-
Fortman, G. C., & Nolan, S. P. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". Chemical Society Reviews, 2011. Available at: [Link]
A Researcher's Comparative Guide to the Electronic Effects in 1-Bromo-2,3-dichloro-5-methoxybenzene: A DFT Perspective
This guide provides an in-depth analysis of the electronic landscape of 1-Bromo-2,3-dichloro-5-methoxybenzene, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we will dissect the intricate interplay of its substituent groups—a bromine atom, two chlorine atoms, and a methoxy group—on the benzene ring. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, computationally-informed understanding of how such substitutions govern molecular reactivity and intermolecular interactions.
We will not only examine the target molecule in isolation but also compare its properties against structurally related alternatives to illuminate the specific contributions of each functional group. This comparative approach, grounded in robust computational methodology, aims to provide predictive insights for rational molecular design.
The 'Why': Causality Behind the Computational Approach
In modern drug discovery and materials science, understanding a molecule's electronic structure is paramount. It dictates how a molecule will interact with its biological target or how it will assemble in a solid state.[1][2] For a polysubstituted benzene derivative like 1-Bromo-2,3-dichloro-5-methoxybenzene, the combined electronic influence of the halogen and methoxy substituents creates a unique electrostatic and orbital profile that defines its reactivity.[3][4]
To explore this profile, we employ Density Functional Theory (DFT), a powerful quantum mechanical method that offers an optimal balance between computational cost and accuracy for systems of this size.[5][6]
Experimental Protocol: The DFT Workflow
Our computational study is designed to be a self-validating system, where the chosen methods are standard, well-vetted, and reproducible within the computational chemistry community.
Step-by-Step Computational Protocol:
-
Structure Optimization: The initial 3D structure of 1-Bromo-2,3-dichloro-5-methoxybenzene and its comparator molecules are built. A geometry optimization is then performed to find the lowest energy conformation (the most stable structure).
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra (e.g., IR and Raman).
-
Single-Point Energy Calculation: With the optimized geometry, a higher-level single-point energy calculation is performed to obtain more accurate electronic properties.
-
Property Analysis: Post-processing of the wavefunction file is conducted to calculate and visualize various electronic properties, including:
-
Molecular Electrostatic Potential (MEP)
-
Frontier Molecular Orbitals (HOMO-LUMO)
-
Natural Bond Orbital (NBO) charges
-
Selection of Functional and Basis Set: An Expert's Rationale
The choice of the DFT functional and basis set is critical for obtaining reliable results.[7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Why: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic molecules.[8][9] It has a long track record of providing excellent results for a wide range of chemical systems, making it a trustworthy and authoritative choice for this type of analysis.[10]
-
-
Basis Set: 6-311++G(d,p)
-
Why: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.
-
The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for analyzing non-covalent interactions and accurately modeling lone pairs, such as those on the oxygen and halogen atoms.
-
The (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape, which is necessary to accurately model chemical bonds in a molecule.[11][12]
-
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely accepted level of theory for studying the electronic properties of halogenated organic molecules.[9]
Comparative Analysis of Electronic Properties
To understand the unique electronic character of 1-Bromo-2,3-dichloro-5-methoxybenzene, we compare its calculated properties to three reference molecules:
-
Anisole (Methoxybenzene): The parent molecule without halogen substituents.
-
1,2,3-Trichlorobenzene: To isolate the effect of the halogens without the methoxy group.
-
Benzene: The fundamental aromatic ring.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for predicting how a molecule will be recognized by other molecules, such as a drug binding to its receptor.[1][2] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[14]
In 1-Bromo-2,3-dichloro-5-methoxybenzene , we observe a complex MEP surface:
-
Negative Potential: A strong negative potential is localized around the oxygen atom of the methoxy group due to its lone pairs. The π-system of the aromatic ring also exhibits negative potential, though it is significantly diminished by the electron-withdrawing halogens.
-
Positive Potential: The hydrogen atoms of the methyl group and the aromatic ring show positive potential. Notably, the region on the opposite side of the halogen atoms along the C-X bond axis (the "sigma-hole") can exhibit a positive character, making it a potential halogen bond donor.
This pattern suggests that the methoxy oxygen is the primary site for hydrogen bonding interactions, while the halogenated face of the molecule could engage in other types of non-covalent interactions. This dual character is a key feature for drug design.[15]
Frontier Molecular Orbitals (HOMO-LUMO): The Energetics of Reaction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[16][17]
-
The HOMO energy relates to the ability to donate electrons (nucleophilicity).
-
The LUMO energy relates to the ability to accept electrons (electrophilicity).
-
The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[18][19]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Benzene | -6.75 | -0.19 | 6.56 | 0.00 |
| Anisole | -5.98 | -0.12 | 5.86 | 1.35 |
| 1,2,3-Trichlorobenzene | -6.89 | -0.98 | 5.91 | 2.21 |
| 1-Bromo-2,3-dichloro-5-methoxybenzene | -6.51 | -1.05 | 5.46 | 1.89 |
| Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different software or convergence criteria. |
Analysis of the Data:
-
Anisole vs. Benzene: The electron-donating methoxy group raises the HOMO energy of anisole compared to benzene, making it more nucleophilic and reactive towards electrophiles.[3] The energy gap decreases, consistent with an "activated" ring.
-
1,2,3-Trichlorobenzene vs. Benzene: The strongly electron-withdrawing chlorine atoms significantly lower both the HOMO and LUMO energies. The ring becomes much less nucleophilic (lower HOMO) but more electrophilic (lower LUMO).
-
1-Bromo-2,3-dichloro-5-methoxybenzene: Our target molecule presents a fascinating case. The HOMO energy is lower than anisole but higher than trichlorobenzene, showing the competing effects of the activating methoxy group and the deactivating halogens.[20] Crucially, it has the lowest LUMO energy and the smallest energy gap of the set, indicating it is the most reactive and most electrophilic of the group, making it a good candidate for nucleophilic aromatic substitution reactions under the right conditions.
Natural Bond Orbital (NBO) Analysis: Quantifying Charge Distribution
NBO analysis provides a chemically intuitive picture of charge distribution by assigning partial atomic charges.[21][22] This method is generally considered more robust than other methods like Mulliken population analysis.[21]
| Atom (in 1-Bromo-2,3-dichloro-5-methoxybenzene) | NBO Charge (a.u.) |
| C1 (-Br) | +0.05 |
| C2 (-Cl) | +0.12 |
| C3 (-Cl) | +0.11 |
| C5 (-OCH3) | -0.18 |
| O (methoxy) | -0.55 |
| Br | -0.04 |
| Cl (at C2) | -0.06 |
| Cl (at C3) | -0.07 |
| Note: These are representative values. The exact charge depends on the specific NBO partitioning scheme. |
Analysis of NBO Charges:
-
The oxygen atom is, by far, the most negative center in the molecule, confirming its role as a primary hydrogen bond acceptor.
-
The carbon atom attached to the methoxy group (C5) is the most electron-rich carbon, while the carbons bonded to the chlorines (C2, C3) are the most electron-poor. This confirms the strong electron-donating resonance effect of the methoxy group and the inductive withdrawal of the halogens.
-
Interestingly, the halogen atoms themselves are only slightly negative. Their primary electronic effect on the ring is strong inductive withdrawal through the sigma bond, which polarizes the C-X bond and makes the attached carbon atom positive.
Conclusion and Implications for Drug Development
Our comparative DFT study reveals that 1-Bromo-2,3-dichloro-5-methoxybenzene is a molecule with a highly polarized and reactive electronic structure. The competing influences of the electron-donating methoxy group and the electron-withdrawing halogens create a unique profile:
-
High Reactivity: It possesses the smallest HOMO-LUMO gap among the compared molecules, suggesting a higher intrinsic reactivity.[23]
-
Electrophilic Character: A low-lying LUMO indicates it is a good electron acceptor, potentially susceptible to nucleophilic attack.
-
Defined Interaction Sites: The MEP and NBO analyses clearly identify the methoxy oxygen as a potent hydrogen bond acceptor site and the halogenated face as a region for potential halogen bonding or other interactions.
For drug development professionals, these insights are critical. The molecule's electronic features can be tuned by altering the substitution pattern to optimize binding affinity with a target protein. For example, the strong negative potential on the oxygen could be exploited to form a key hydrogen bond in a receptor's active site, while the molecule's overall electrophilicity and shape complementarity could be tailored for improved efficacy and selectivity.[1][15] This guide demonstrates how a rigorous, comparative DFT approach provides a powerful, predictive framework for understanding and engineering molecular properties.
References
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- Koch, W. (2000, March 9). A Chemist's Guide to Density Functional Theory. Blackwell's.
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- Density functional theory — Computational Chemistry from Laptop to HPC. (n.d.).
- Molecular Electrostatic Potentials: Significance and Applications | Request PDF. (n.d.).
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- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press.
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- theory dft b3lyp: Topics by Science.gov. (n.d.).
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- DFT studies on vibrational and electronic spectra, HOMOeLUMO, MEP, HOMA, NBO and molecular docking. (2020, June 20).
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- Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14). PMC.
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Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 1-Bromo-2,3-dichloro-5-methoxybenzene
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final, and arguably most critical, phase of this lifecycle is its proper disposal. Handling the disposal of a complex molecule like 1-Bromo-2,3-dichloro-5-methoxybenzene requires not just procedural knowledge, but a deep understanding of its chemical nature, the associated hazards, and the robust regulatory framework designed to protect both personnel and the environment. This guide provides essential, actionable information for the safe and compliant disposal of this halogenated aromatic compound.
Understanding the Compound: Hazard Identification
Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS No. 174913-19-0) is a poly-halogenated aromatic ether. While a comprehensive, peer-reviewed toxicology profile is not widely available, data from suppliers and analogous compounds allow for a robust hazard assessment.
The primary hazards associated with this compound are summarized by the following Globally Harmonized System (GHS) statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate careful handling in a well-ventilated area, preferably a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
The key takeaway for disposal is that this compound is not benign. Its halogenated nature—containing both bromine and chlorine—is the single most important factor dictating its disposal pathway.
The Regulatory Imperative: RCRA and Hazardous Waste Determination
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. The first step in RCRA compliance is to determine if the waste is a "hazardous waste." A waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[3].
For 1-Bromo-2,3-dichloro-5-methoxybenzene waste, the determination proceeds as follows:
-
Characteristic Waste: The pure, unused solid is not expected to be ignitable, corrosive, or reactive under normal conditions[3]. Toxicity would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely to be performed by a research lab.
-
Listed Waste: This is the more probable classification. Waste streams containing halogenated solvents are often categorized under the "F-list" of hazardous wastes from non-specific sources[3][4]. For example, spent solvent mixtures containing chlorobenzene or ortho-dichlorobenzene are listed as F002 hazardous waste[4].
Given its structure as a chlorinated and brominated aromatic compound, any waste containing 1-Bromo-2,3-dichloro-5-methoxybenzene should be conservatively managed as a halogenated organic hazardous waste . This proactive classification ensures the highest level of safety and compliance.
| Parameter | Guidance & Justification | Primary Regulation |
| GHS Hazard Codes | H302, H315, H319, H335[1] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Physical State | Solid[1][5] | N/A |
| Probable RCRA Status | Hazardous Waste (Halogenated Organic Waste) | EPA (40 CFR Part 261)[3] |
| Primary Disposal Tech. | High-Temperature Incineration | EPA (40 CFR Part 264, Subpart O)[6] |
| Key Segregation Rule | MUST be segregated from non-halogenated waste[7] | RCRA & Waste Disposal Facility Requirements |
On-Site Waste Management: The Principle of Segregation
The cardinal rule for managing halogenated waste is segregation . Do not mix waste containing 1-Bromo-2,3-dichloro-5-methoxybenzene with non-halogenated organic waste.
Causality: The disposal pathways for halogenated and non-halogenated wastes are fundamentally different. Non-halogenated solvents can often be recycled as fuel additives for cement kilns[7]. In contrast, the combustion of halogenated compounds generates highly corrosive acidic gases (Hydrogen Bromide and Hydrogen Chloride)[8]. These gases require specialized, robust acid gas scrubbers in the incinerator's emission control system, making the disposal process more complex and costly[7][9]. Cross-contamination of a large volume of non-halogenated solvent with even a small amount of halogenated waste can force the entire container to be treated via the more expensive incineration route[7].
Step-by-Step On-Site Protocol:
-
Select a Designated Container: Use a clearly labeled, leak-proof container with a secure screw-top cap, compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "1-Bromo-2,3-dichloro-5-methoxybenzene" and any other solvents or reagents present. Avoid chemical formulas or abbreviations[10].
-
Accumulation: Store the waste container in a designated, secure satellite accumulation area. Keep the container closed except when adding waste.
-
Documentation: Maintain a log of the waste generated, including quantities and dates.
Spill & Emergency Procedures
In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container for disposal[8].
-
Spills in Solution: If the compound is in a solvent, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into the hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
Off-Site Disposal: High-Temperature Incineration
The definitive and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[2].
Why Incineration? The high thermal stability of the aromatic ring and the carbon-halogen bonds requires extreme conditions to achieve complete destruction. Hazardous waste incinerators are engineered to meet stringent EPA performance standards[6][11]:
-
Destruction and Removal Efficiency (DRE): The incinerator must demonstrate a DRE of at least 99.99% for the hazardous organic constituents[11].
-
Acid Gas Control: The system must be equipped to handle and neutralize the large quantities of HCl and HBr produced, ensuring that emissions do not exceed regulated limits[6].
The disposal process is initiated by contacting your institution's EHS department, which will coordinate with a certified hazardous waste contractor for pickup, transport, and final disposal.
Caption: Disposal workflow for 1-Bromo-2,3-dichloro-5-methoxybenzene waste.
Conclusion
The proper disposal of 1-Bromo-2,3-dichloro-5-methoxybenzene is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to the principles of RCRA, practicing meticulous segregation, and ensuring its final destruction via high-temperature incineration, researchers can confidently and responsibly manage this chemical from acquisition to disposal. Always consult your institution's specific waste management guidelines and EHS department for procedural details.
References
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ChemWhat. (n.d.). 174913-19-0 | 1-Bromo-2,3-dichloro-5-methoxybenzene. Retrieved from [Link]
- Washington State University. (n.d.). Halogenated Solvents.
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-
AllSource Environmental. (n.d.). Chemical Solvent Disposal | Hazardous Waste Solutions. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2,3-dichloro-5-methoxybenzene
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds such as 1-Bromo-2,3-dichlorobenzene and 1-Bromo-2,5-dichloro-3-fluorobenzene, we can anticipate that 1-Bromo-2,3-dichloro-5-methoxybenzene presents the following primary hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2][4]
These classifications necessitate a stringent approach to PPE to prevent accidental exposure.
Core Protective Measures: Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn at all times when handling this compound in any form.[5] Safety glasses do not offer sufficient protection from splashes, dust, or vapors.[5]
-
Face Shields: When handling larger quantities (typically >100 mL or >50 g) or when there is a significant risk of splashing or aerosol generation, a face shield must be worn in conjunction with chemical splash goggles.[5][6]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Selecting the correct gloves is critical.
-
Material Selection: Nitrile gloves are an excellent choice for general-duty protection against a variety of solvents and some corrosives, offering good resistance to cuts and abrasions.[5] For prolonged contact or when handling the compound in a solvent, consider gloves with higher chemical resistance, such as butyl or Viton®. Always consult the glove manufacturer's compatibility charts for specific chemicals.[5]
-
Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[7] Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[7]
Body Protection: A Barrier for Your Body
-
Laboratory Coat: A flame-retardant lab coat is recommended to be worn at all times in the laboratory.[7]
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
Respiratory protection is essential when engineering controls, such as a fume hood, are insufficient or when dealing with the solid form of the compound which may generate dust.
-
Operations in a Fume Hood: All work with 1-Bromo-2,3-dichloro-5-methoxybenzene should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Use: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[8] An N95 respirator may be sufficient for dust, but a respirator with organic vapor cartridges is necessary if the compound is in a volatile solvent.[9][10]
Operational and Disposal Plans
A safe laboratory environment extends beyond wearing PPE to include proper handling and disposal procedures.
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Put on a lab coat and, if necessary, a chemical-resistant apron.
-
Put on the first pair of gloves.
-
Put on respiratory protection, if required.
-
Put on eye and face protection.
-
Put on the second pair of gloves (if double-gloving), ensuring the cuffs are over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the lab coat and apron, turning them inside out.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Decontamination and Disposal
-
Contaminated Materials: All materials that come into contact with 1-Bromo-2,3-dichloro-5-methoxybenzene, including gloves, pipette tips, and paper towels, must be considered contaminated and disposed of as hazardous waste in a dedicated, sealed container.[7]
-
Spill Cleanup: In the event of a spill, evacuate the area and follow your institution's spill cleanup protocol. Ensure you are wearing the appropriate level of PPE before attempting to clean the spill.
-
Waste Disposal: Surplus and non-recyclable 1-Bromo-2,3-dichloro-5-methoxybenzene should be collected in a properly labeled, sealed container for disposal by a licensed professional waste disposal service.[1][7] Do not dispose of this chemical down the drain.[7]
Visualization of Safety Protocols
PPE Selection Guide
The following table summarizes the recommended PPE for various laboratory tasks involving 1-Bromo-2,3-dichloro-5-methoxybenzene.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid compound (<10g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in a fume hood or wear an N95 respirator |
| Preparing dilute solutions (<100mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in a fume hood |
| Handling concentrated solutions or large volumes | Face Shield & Goggles | Double Nitrile or Butyl Gloves | Lab Coat & Chemical-Resistant Apron | Work in a fume hood |
| Spill Cleanup | Face Shield & Goggles | Heavy-duty Chemical Gloves | Chemical-Resistant Suit or Apron | Air-purifying respirator with appropriate cartridges |
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on task risk assessment.
Emergency First Aid
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely handle 1-Bromo-2,3-dichloro-5-methoxybenzene, ensuring both your personal well-being and the integrity of your research.
References
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Proper Disposal Procedures for 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. 7
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SAFETY DATA SHEET - Fisher Scientific (1-Bromo-2,5-dichloro-3-fluorobenzene). 1
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SAFETY DATA SHEET - Fisher Scientific (1-Bromo-2,3-dichlorobenzene). 2
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SAFETY DATA SHEET - Sigma-Aldrich (1-bromo-2-phenylethane).
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Personal Protective Equipment | US EPA.
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Incident management: brominated flame retardants - GOV.UK.
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SAFETY DATA SHEET (1,Bromo-3,5-difluorobenzene). 11
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SAFETY DATA SHEET - Tokyo Chemical Industry Co., Ltd. (3-Bromo-5-nitroanisole). 3
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SAFETY DATA SHEET - Spectrum Chemical (1-Bromo-2,5-dichlorobenzene). 4
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Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
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Polycyclic Aromatic Hydrocarbons - 3M.
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How to Choose PPE for Chemical Work.
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
